molecular formula C12H6N2O2 B086193 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile CAS No. 1018-79-7

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Cat. No.: B086193
CAS No.: 1018-79-7
M. Wt: 210.19 g/mol
InChI Key: JJBQXTABLSZHGC-UHFFFAOYSA-N
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Description

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile is a useful research compound. Its molecular formula is C12H6N2O2 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128281. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-dihydroxynaphthalene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBQXTABLSZHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2O)C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299110
Record name 1,4-dihydroxynaphthalene-2,3-dicarbonitrile
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Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018-79-7
Record name 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 128281
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001018797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1018-79-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dihydroxynaphthalene-2,3-dicarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential therapeutic applications of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. The document details its cytotoxic effects on various cancer cell lines, delves into its mechanism of action involving the induction of apoptosis, and provides relevant experimental protocols.

Chemical Structure and Properties

This compound is an organic compound featuring a naphthalene core substituted with two hydroxyl (-OH) groups at positions 1 and 4, and two nitrile (-CN) groups at positions 2 and 3.[1]

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₆N₂O₂[2]
Molecular Weight 210.19 g/mol
CAS Number 1018-79-7
Appearance Powder, crystals, or chunks
Melting Point >300 °C
SMILES N#CC1=C(C#N)C(O)=C2C=CC=CC2=C1O[2]
InChI Key JJBQXTABLSZHGC-UHFFFAOYSA-N

Synthesis

The reactivity of the hydroxyl groups of this compound is demonstrated by the synthesis of its derivatives, such as 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile, through alkylation.[4]

Experimental Workflow: Synthesis of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile from this compound

Synthesis_Workflow start 1,4-Dihydroxynaphthalene- 2,3-dicarbonitrile reaction Alkylation Reaction (60-80 °C) start->reaction reagents 1-Bromobutane, K₂CO₃, DMF reagents->reaction product 1,4-Dibutoxynaphthalene- 2,3-dicarbonitrile reaction->product

Caption: Generalized workflow for the synthesis of a dialkoxy derivative.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant potential as an anticancer agent, exhibiting cytotoxic effects against a range of human cancer cell lines.

Cytotoxicity

The compound's efficacy is highlighted by its half-maximal inhibitory concentration (IC₅₀) values, which indicate its potency in inhibiting cancer cell growth.

Table 2: Cytotoxic Activity (IC₅₀) of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Breast Cancer10 - 50
HepG2 Liver CancerData suggests high sensitivity
PC-3 Prostate Cancer5 - 25
DU-145 Prostate Cancer5 - 25
Caco-2 Colorectal CancerAs low as 0.6
HT-29 Colorectal CancerVarying sensitivity
Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This process is initiated through the intrinsic (mitochondrial) pathway.

Key Events in the Apoptotic Pathway:

  • Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M checkpoint, preventing cancer cells from dividing.

  • Modulation of Bcl-2 Family Proteins: It alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increase in the Bax/Bcl-2 ratio.

  • Mitochondrial Disruption: This shift in protein balance disrupts the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.

Signaling Pathway: Intrinsic Apoptosis

Intrinsic_Apoptosis compound 1,4-Dihydroxynaphthalene- 2,3-dicarbonitrile g2m_arrest G2/M Cell Cycle Arrest compound->g2m_arrest bax Bax (pro-apoptotic) upregulation compound->bax bcl2 Bcl-2 (anti-apoptotic) downregulation compound->bcl2 mitochondria Mitochondrial Disruption bax->mitochondria bcl2->mitochondria | cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_cascade Caspase Activation cytochrome_c->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Intrinsic apoptosis pathway induced by the compound.

While not directly confirmed for this compound, related dihydroxy-naphthalene derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[5] Further investigation is warranted to determine if this pathway is also a target.

Signaling Pathway: PI3K/AKT/mTOR

PI3K_AKT_mTOR growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis | proliferation Cell Proliferation & Survival mtor->proliferation compound Potential Inhibition by 1,4-Dihydroxynaphthalene- 2,3-dicarbonitrile compound->pi3k compound->akt compound->mtor

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols

Cytotoxicity Determination: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the existing medium with the medium containing the compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with compound cell_seeding->treatment compound_prep Prepare compound dilutions compound_prep->treatment incubation_treatment Incubate (24-72h) treatment->incubation_treatment mtt_addition Add MTT solution incubation_treatment->mtt_addition incubation_mtt Incubate (4h) mtt_addition->incubation_mtt solubilization Add solubilizing agent incubation_mtt->solubilization read_absorbance Measure absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

This compound is a promising molecule in the field of drug discovery, particularly for oncology. Its potent cytotoxic effects against a variety of cancer cell lines, mediated through the induction of apoptosis, underscore its therapeutic potential. While further research is required to fully elucidate its synthesis, complete its physicochemical characterization, and explore its full range of biological activities, the existing data strongly supports its continued investigation as a lead compound for the development of novel anticancer agents. Future studies should focus on optimizing its synthesis, conducting in-depth mechanistic studies, and evaluating its efficacy and safety in preclinical in vivo models.

References

An In-depth Technical Guide to 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1018-79-7

This technical guide provides a comprehensive overview of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile, a naphthalene derivative with significant potential in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, applications, and biological activities.

Chemical and Physical Properties

This compound is an organic compound featuring a naphthalene core substituted with two hydroxyl (-OH) and two nitrile (-CN) groups.[1] Its unique structure, combining both electron-donating hydroxyl groups and electron-withdrawing nitrile groups, imparts distinct electronic properties that are of great interest in materials science and medicinal chemistry.[1]

PropertyValueReference
CAS Number 1018-79-7[2][3]
Molecular Formula C₁₂H₆N₂O₂[2][3][4]
Molecular Weight 210.19 g/mol [2][3]
Appearance Brown crystal to powder[3]
Melting Point >300 °C[5]
Synonyms This compound, 2,3-dicyano-1,4-dihydroxynaphthalene, 2,3-dicyanonaphthalene-1,4-diol[3]
InChI Key JJBQXTABLSZHGC-UHFFFAOYSA-N[4]
SMILES String Oc1c(C#N)c(C#N)c(O)c2ccccc12

Synthesis

A plausible synthetic route for this compound can be inferred from common organic synthesis reactions. A potential workflow for derivatization through alkylation is described below.

Synthesis_Workflow A This compound in DMF B Add Base (e.g., K₂CO₃) A->B C Add Alkylating Agent (e.g., 1-bromobutane) B->C D Heat under Inert Atmosphere (60-80 °C) C->D E Reaction Monitoring (TLC) D->E F Work-up (Water Quench, Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A general workflow for the alkylation of this compound.

Applications

The distinct chemical structure of this compound makes it a versatile compound with applications in several fields.[1]

  • Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonic devices.[1] The presence of both electron-donating and electron-withdrawing groups can be exploited in the design of novel organic semiconductors.

  • Pharmaceuticals: This compound serves as a potential intermediate in the synthesis of more complex, biologically active molecules.[1] Its derivatives are being investigated for various therapeutic applications.

  • Dyes and Pigments: The chromophoric nature of the naphthalene ring suggests its potential use in the synthesis of novel dyes and pigments.[1]

Biological Activity

Preliminary studies have indicated that this compound and its derivatives possess notable biological activities.

  • Antioxidant Properties: Similar to other phenolic compounds, it is suggested to have antioxidant activity, which could be beneficial in combating oxidative stress-related conditions.[1]

  • Antimicrobial Activity: Derivatives of this compound have shown potential antimicrobial properties, warranting further investigation in the development of new antimicrobial agents.[1]

  • Anticancer Activity: The compound has demonstrated anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.[1] It appears to activate both intrinsic and extrinsic apoptotic pathways.[1] The intrinsic pathway involves the disruption of mitochondrial function and the release of cytochrome c.[1] Studies have shown its efficacy against hepatocellular carcinoma cell lines, such as HepG2.[1]

Apoptosis_Pathway A 1,4-Dihydroxynaphthalene- 2,3-dicarbonitrile B Mitochondrial Dysfunction A->B C Release of Cytochrome c B->C D Activation of Caspases C->D E Apoptosis D->E OTFT_Fabrication cluster_0 Substrate Preparation cluster_1 Semiconductor Deposition cluster_2 Electrode Deposition cluster_3 Annealing & Characterization A Clean Substrate (e.g., Si/SiO₂) B Surface Treatment (e.g., HMDS) A->B C Prepare Semiconductor Solution D Spin-coat onto Substrate C->D E Deposit Source/Drain Electrodes (e.g., Gold) D->E F Thermal Annealing E->F G Electrical Characterization F->G

References

Spectroscopic and Analytical Characterization of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical characteristics of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on predicted spectroscopic features based on the analysis of its constituent functional groups and related chemical structures. It also outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy applicable to this class of molecule, alongside a logical workflow for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 11.0Singlet (broad)2HAr-OH
~7.8 - 8.0Multiplet2HAromatic Protons (H-5, H-8)
~7.5 - 7.7Multiplet2HAromatic Protons (H-6, H-7)

Note: The exact chemical shifts of the aromatic protons are dependent on the electronic environment and may vary. The hydroxyl proton signal is expected to be broad and its chemical shift can be highly dependent on concentration and residual water in the solvent.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150 - 155C -OH (C-1, C-4)
~128 - 132Aromatic C H (C-5, C-8)
~125 - 128Aromatic C H (C-6, C-7)
~120 - 125Aromatic Quaternary C (C-4a, C-8a)
~115 - 120C ≡N
~100 - 105Aromatic Quaternary C (C-2, C-3)

Note: The chemical shifts are estimates. The carbons bearing the electron-withdrawing nitrile groups (C-2 and C-3) are expected to be shifted upfield relative to the hydroxyl-substituted carbons.

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3500 - 3200Strong, BroadO-HStretching
3100 - 3000MediumAr C-HStretching
2230 - 2210Strong, SharpC≡NStretching
1600 - 1450Medium to StrongAr C=CStretching
1300 - 1200StrongC-OStretching
900 - 675Medium to StrongAr C-HOut-of-plane Bending

Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The nitrile stretch is a key characteristic peak.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials and Equipment:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Volumetric flasks and pipettes

  • Internal standard (e.g., Tetramethylsilane - TMS, optional as solvent peak can be used as a reference)

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube. The height of the solution in the tube should be approximately 4-5 cm.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which will improve the resolution of the spectra.

  • Acquisition of ¹H NMR Spectrum:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.

  • Acquisition of ¹³C NMR Spectrum:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the relaxation delay (D1) to 2-5 seconds.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Attenuated Total Reflectance (ATR) accessory or KBr press

  • Solid sample of this compound

  • Spatula

  • Mortar and pestle (for KBr pellet method)

  • Spectroscopic grade KBr powder (for KBr pellet method)

Procedure using ATR-FTIR (preferred for solids):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Procedure for KBr Pellet Method:

  • Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum as described above.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of a novel compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic and Analytical Characterization cluster_evaluation Further Evaluation start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms elemental Elemental Analysis purification->elemental purity Purity Assessment (e.g., HPLC) nmr->purity ms->purity elemental->purity bioactivity Biological Activity Screening purity->bioactivity

Caption: Workflow for Synthesis and Characterization.

An In-Depth Technical Guide to 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. It includes a summary of its quantitative data, potential synthetic routes, and detailed insights into its anticancer and antioxidant activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physical and Chemical Properties

This compound is an organic compound featuring a naphthalene core substituted with two hydroxyl (-OH) and two nitrile (-CN) groups.[1] These functional groups contribute to its unique electronic properties and biological activities.

PropertyValueReference
Molecular Formula C₁₂H₆N₂O₂
Molecular Weight 210.19 g/mol
CAS Number 1018-79-7
Appearance Powder, crystals, or chunks
Melting Point >300 °C
Solubility No data available
SMILES Oc1c(C#N)c(C#N)c(O)c2ccccc12
InChI 1S/C12H6N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,15-16H

Synthesis and Characterization

Plausible Synthetic Pathway

A potential synthesis could start from 1,4-naphthoquinone, which would first be reduced to 1,4-dihydroxynaphthalene. Subsequent cyanation at the 2 and 3 positions would yield the final product. The Diels-Alder reaction is another efficient method for synthesizing 1,4-naphthoquinone derivatives.[2]

Synthetic Pathway 1,4-Naphthoquinone 1,4-Naphthoquinone 1,4-Dihydroxynaphthalene 1,4-Dihydroxynaphthalene 1,4-Naphthoquinone->1,4-Dihydroxynaphthalene Reduction This compound This compound 1,4-Dihydroxynaphthalene->this compound Cyanation

Caption: Plausible synthetic route to this compound.

Characterization

The structure and purity of synthesized this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the hydroxyl (-OH) and nitrile (-C≡N) stretches.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Note: Specific spectral data for this compound is not available in the cited literature. The provided information is based on general characterization methods for organic compounds.

Biological Activity and Mechanisms of Action

This compound has demonstrated significant potential as a bioactive molecule, particularly in the areas of cancer chemotherapy and as an antioxidant.

Anticancer Activity

This compound exhibits selective cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and hepatocellular carcinoma (HepG2).[1] The IC₅₀ values are reported to be in the range of 10-50 μM for MCF-7 cells.[1] The primary mechanism of its anticancer activity is the induction of apoptosis.[1]

The compound triggers programmed cell death through both the intrinsic and extrinsic apoptotic pathways.[1]

  • Intrinsic Pathway: It induces mitochondrial dysfunction, leading to the permeabilization of the mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm.[1] This process is regulated by the Bcl-2 family of proteins, with the compound causing a shift in the Bcl-2/Bax ratio that favors apoptosis.[1]

  • Extrinsic Pathway and Caspase Activation: The released cytochrome c contributes to the formation of the apoptosome and the activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3).[3][4] This caspase cascade leads to the cleavage of cellular substrates and ultimately, cell death.[1][3]

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M checkpoint, preventing cancer cells from dividing and leading to their apoptotic demise.[1]

Apoptosis Signaling Pathway cluster_0 Intrinsic Pathway cluster_1 Caspase Cascade Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bcl-2 Bcl-2 Bax Bax Bax->Mitochondrion promotes permeabilization Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes This compound This compound This compound->Mitochondrion induces dysfunction This compound->Bcl-2 inhibits This compound->Bax activates PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase binds PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival promotes This compound This compound This compound->PI3K potential inhibition This compound->Akt potential inhibition This compound->mTOR potential inhibition Synthesis Workflow Start Start Dissolve Reactants Dissolve Reactants Start->Dissolve Reactants Reaction Reaction Dissolve Reactants->Reaction Reflux Work-up Work-up Reaction->Work-up Cool & Concentrate Purification Purification Work-up->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, IR, MS End End Characterization->End

References

Synthesis of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile from 2,3-dicyanohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,4-dihydroxynaphthalene-2,3-dicarbonitrile from 2,3-dicyanohydroquinone. The described methodology involves a three-step process: the oxidation of the hydroquinone starting material, a Diels-Alder cycloaddition, and a subsequent aromatization to yield the final product. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from 2,3-dicyanohydroquinone is achieved through a robust three-step sequence. The overall transformation is outlined below:

Synthesis_Overview A 2,3-Dicyanohydroquinone B 2,3-Dicyano-1,4-benzoquinone A->B Oxidation C 1,4,4a,8a-Tetrahydro-5,8-dioxonaphthalene- 6,7-dicarbonitrile (Diels-Alder Adduct) B->C Diels-Alder Reaction [+ 1,3-Butadiene] D This compound C->D Aromatization

Caption: Overall synthetic pathway from 2,3-dicyanohydroquinone.

Experimental Protocols

Step 1: Oxidation of 2,3-Dicyanohydroquinone to 2,3-Dicyano-1,4-benzoquinone

The initial step involves the oxidation of the starting material, 2,3-dicyanohydroquinone, to the corresponding highly reactive dienophile, 2,3-dicyano-1,4-benzoquinone. This can be effectively achieved using a mild oxidizing agent such as manganese dioxide (MnO₂).

Materials:

  • 2,3-Dicyanohydroquinone

  • Activated Manganese Dioxide (MnO₂)

  • Nitromethane (CH₃NO₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of 2,3-dicyanohydroquinone (1.0 eq) in nitromethane, add activated manganese dioxide (5.0 eq).

  • Stir the suspension vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the filter cake with dichloromethane.

  • Combine the organic filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,3-dicyano-1,4-benzoquinone as a solid.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2,3-DicyanohydroquinoneC₈H₄N₂O₂160.13Off-white solid
2,3-Dicyano-1,4-benzoquinoneC₈H₂N₂O₂158.11Yellow solid
Step 2: Diels-Alder Cycloaddition

The synthesized 2,3-dicyano-1,4-benzoquinone is then subjected to a Diels-Alder reaction with 1,3-butadiene. Due to the gaseous nature of 1,3-butadiene, it is conveniently generated in situ from the thermal decomposition of 3-sulfolene.

Materials:

  • 2,3-Dicyano-1,4-benzoquinone

  • 3-Sulfolene

  • Xylene

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, combine 2,3-dicyano-1,4-benzoquinone (1.0 eq) and 3-sulfolene (1.5 eq) in xylene.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for several hours, monitoring the reaction progress by TLC. The thermal decomposition of 3-sulfolene will release 1,3-butadiene, which will then react with the quinone.

  • After the reaction is complete, cool the mixture to room temperature.

  • The Diels-Alder adduct, 1,4,4a,8a-tetrahydro-5,8-dioxonaphthalene-6,7-dicarbonitrile, may precipitate from the solution upon cooling. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure to yield the crude product.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )
1,4,4a,8a-Tetrahydro-5,8-dioxonaphthalene-6,7-dicarbonitrileC₁₂H₈N₂O₂212.21
Step 3: Aromatization to this compound

The final step is the aromatization of the Diels-Alder adduct to furnish the desired this compound. This can be accomplished through oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or by treatment with alumina at elevated temperatures.

Materials:

  • 1,4,4a,8a-Tetrahydro-5,8-dioxonaphthalene-6,7-dicarbonitrile

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Benzene or Toluene

  • Reflux condenser

  • Heating mantle

Procedure (Using DDQ):

  • Dissolve the Diels-Alder adduct (1.0 eq) in benzene or toluene in a round-bottom flask.

  • Add DDQ (1.1 eq) to the solution.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and the resulting hydroquinone byproduct of DDQ will precipitate.

  • Filter the mixture and wash the collected solid with cold solvent.

  • The filtrate contains the desired product. The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₂H₆N₂O₂210.19>300

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Diels-Alder Reaction cluster_step3 Step 3: Aromatization A1 Dissolve 2,3-Dicyanohydroquinone in Nitromethane A2 Add MnO2 A1->A2 A3 Stir at Room Temperature A2->A3 A4 Filter Reaction Mixture A3->A4 A5 Workup and Concentrate A4->A5 B1 Combine 2,3-Dicyano-1,4-benzoquinone and 3-Sulfolene in Xylene A5->B1 Intermediate B2 Reflux Reaction Mixture B1->B2 B3 Cool and Isolate Adduct B2->B3 C1 Dissolve Diels-Alder Adduct in Benzene/Toluene B3->C1 Intermediate C2 Add DDQ C1->C2 C3 Reflux Reaction Mixture C2->C3 C4 Filter and Purify Product C3->C4 D D C4->D Final Product

Caption: Laboratory workflow for the synthesis.

Conclusion

The synthesis of this compound from 2,3-dicyanohydroquinone is a multi-step process that can be reliably performed in a laboratory setting. The key steps of oxidation, Diels-Alder cycloaddition, and aromatization are well-established transformations in organic chemistry. This guide provides a detailed framework for researchers to successfully synthesize this valuable compound for further investigation in various scientific and drug development applications. Careful monitoring of each step and appropriate purification techniques are crucial for obtaining the final product in high purity.

Molecular weight of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

This technical guide provides a comprehensive overview of this compound, a naphthalene derivative with significant potential in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols, and biological activities.

Chemical and Physical Properties

This compound is an organic compound featuring a naphthalene core substituted with two hydroxyl (-OH) and two nitrile (-CN) functional groups.[1] These groups contribute to its unique electronic properties and reactivity. Its key quantitative data are summarized below for clear reference.

PropertyValueReference
Molecular Weight 210.19 g/mol [2]
Molecular Formula C₁₂H₆N₂O₂[3]
CAS Number 1018-79-7[3]
Melting Point >300 °C
Appearance Powder, crystals, or chunks
Topological Polar Surface Area 88 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
SMILES N#CC1=C(C#N)C(O)=C2C=CC=CC2=C1O[3]
InChI Key JJBQXTABLSZHGC-UHFFFAOYSA-N

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following section outlines a representative experimental protocol involving this compound as a starting material for the synthesis of a derivative, based on established organic chemistry techniques.

Protocol: Synthesis of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile

This protocol describes the alkylation of this compound to form 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile, a modification that can enhance solubility for applications in organic electronics.[4]

1. Reaction Setup:

  • Dissolve this compound in a suitable solvent, such as dimethylformamide (DMF), in a reaction flask.

  • Add a base, for example, potassium carbonate (K₂CO₃), to the solution.[4]

2. Alkylation:

  • Introduce an excess amount of 1-bromobutane to the reaction mixture.[4]

3. Reaction Conditions:

  • Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

  • Heat the mixture to a temperature between 60-80 °C.

  • Stir the reaction for several hours, monitoring its completion using thin-layer chromatography (TLC).[4]

4. Work-up:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water.

  • Extract the desired product using an organic solvent like ethyl acetate.[4]

5. Purification:

  • Wash the collected organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the resulting crude product via column chromatography on silica gel to isolate pure 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile.[4]

6. Characterization:

  • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Alkylation & Reaction cluster_workup 3. Work-up & Purification cluster_product 4. Final Product A 1,4-Dihydroxynaphthalene- 2,3-dicarbonitrile C Add 1-bromobutane A->C Combine B Solvent (DMF) + Base (K2CO3) B->C D Heat (60-80°C) under N2 atmosphere C->D E Aqueous Work-up & Extraction D->E Reaction Complete F Column Chromatography E->F G 1,4-Dibutoxynaphthalene- 2,3-dicarbonitrile F->G

Alkylation synthesis workflow starting from the target compound.

Biological Activity and Signaling Pathways

Preliminary research indicates that this compound possesses notable biological activities, particularly in the context of oncology. Its primary mechanism of anticancer action is reported to be the induction of apoptosis, or programmed cell death.[1]

Anticancer and Apoptotic Induction:

The compound is suggested to activate both the intrinsic and extrinsic apoptotic pathways.[1] The intrinsic pathway, which is initiated by cellular stress, is of particular interest. It is proposed that this compound disrupts mitochondrial function by affecting the electron transport chain.[1] This disruption leads to mitochondrial membrane permeabilization, a critical event that results in the release of cytochrome c from the mitochondria into the cytoplasm.[1] Cytoplasmic cytochrome c then triggers a cascade of caspase activation, ultimately leading to the execution of apoptosis.

This targeted mechanism allows for the controlled elimination of cancer cells while potentially sparing normal, healthy tissues.[1] Studies have noted its efficacy in hepatocellular carcinoma cell lines (e.g., HepG2) and have suggested that its activity in breast cancer cells may be linked to estrogen receptor pathways.[1]

G compound 1,4-Dihydroxynaphthalene- 2,3-dicarbonitrile mito Mitochondria compound->mito Targets stress Disruption of Electron Transport Chain mito->stress cytoC Cytochrome c Release stress->cytoC Induces caspase Caspase Activation Cascade cytoC->caspase Triggers apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis Executes

Proposed intrinsic apoptosis pathway induced by the compound.

References

Bioactivity of Dihydroxynaphthalene Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroxynaphthalene (DHN), a class of bicyclic aromatic organic compounds, has emerged as a significant scaffold in medicinal chemistry and drug discovery. The ten structural isomers of DHN, distinguished by the position of their two hydroxyl groups on the naphthalene ring, exhibit a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the bioactivity of dihydroxynaphthalene isomers, with a focus on their antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties. This document summarizes quantitative data, details key experimental protocols, and elucidates the known signaling pathways involved in their mechanisms of action.

Overview of Dihydroxynaphthalene Isomers

The ten isomers of dihydroxynaphthalene serve as a versatile platform for the development of novel therapeutic agents. Their biological activities are intricately linked to the specific arrangement of the hydroxyl groups, which influences their electronic properties, reactivity, and ability to interact with biological targets.

G cluster_isomers Dihydroxynaphthalene Isomers 1,2-DHN 1,2-DHN Bioactivities Bioactivities 1,2-DHN->Bioactivities 1,3-DHN 1,3-DHN 1,3-DHN->Bioactivities 1,4-DHN 1,4-DHN 1,4-DHN->Bioactivities 1,5-DHN 1,5-DHN 1,5-DHN->Bioactivities 1,6-DHN 1,6-DHN 1,6-DHN->Bioactivities 1,7-DHN 1,7-DHN 1,7-DHN->Bioactivities 1,8-DHN 1,8-DHN 1,8-DHN->Bioactivities 2,3-DHN 2,3-DHN 2,3-DHN->Bioactivities 2,6-DHN 2,6-DHN 2,6-DHN->Bioactivities 2,7-DHN 2,7-DHN 2,7-DHN->Bioactivities Core Scaffold Core Scaffold Core Scaffold->1,2-DHN Core Scaffold->1,3-DHN Core Scaffold->1,4-DHN Core Scaffold->1,5-DHN Core Scaffold->1,6-DHN Core Scaffold->1,7-DHN Core Scaffold->1,8-DHN Core Scaffold->2,3-DHN Core Scaffold->2,6-DHN Core Scaffold->2,7-DHN

Figure 1: Dihydroxynaphthalene Isomers and Bioactivities.

Antioxidant Activity

The antioxidant properties of dihydroxynaphthalene isomers are among their most studied bioactivities. The position of the hydroxyl groups significantly influences their ability to scavenge free radicals and reduce oxidative stress.[1] Generally, isomers with hydroxyl groups on the same ring and in ortho or para positions, as well as those with peri-hydroxyl groups, exhibit enhanced antioxidant capacity.

Quantitative Antioxidant Activity Data

The antioxidant activities of several dihydroxynaphthalene isomers have been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[1] A comparative study has shown that isomers with an α-substitution pattern (hydroxyl group at position 1 or 4) generally exhibit higher antioxidant power than those with a β-substitution pattern (hydroxyl group at position 2 or 3).[2]

IsomerAssayResult
1,8-Dihydroxynaphthalene DPPHHigh radical scavenging activity[1]
FRAPHigh reducing power[1]
1,6-Dihydroxynaphthalene DPPHModerate radical scavenging activity[1]
FRAPModerate reducing power[1]
2,6-Dihydroxynaphthalene DPPHLower radical scavenging activity[1]
FRAPLower reducing power[1]
2,7-Dihydroxynaphthalene DPPHLower radical scavenging activity[1]
FRAPLower reducing power[1]
1,3-Dihydroxynaphthalene -Significant antioxidant activity noted[3]
1,4-Dihydroxynaphthalene -Antioxidant properties have been studied

Note: "High," "Moderate," and "Lower" are relative terms based on the comparative studies cited. Specific IC50 values for a comprehensive range of isomers are not consistently available in the literature.

Anti-inflammatory Activity

Certain dihydroxynaphthalene isomers and their derivatives have demonstrated anti-inflammatory properties. This activity is often attributed to their ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory mediators. For instance, 1,3-Dihydroxynaphthalene has shown promise in modulating inflammatory pathways.[3]

Quantitative Anti-inflammatory Activity Data

Quantitative data on the anti-inflammatory activity of core dihydroxynaphthalene isomers is limited. However, studies on related dihydroxyflavone derivatives suggest that the positioning of hydroxyl groups is critical for cyclooxygenase (COX) enzyme inhibition, a key mechanism in inflammation.

Compound ClassAssayResult
Dihydroxyflavone DerivativesCarrageenan-induced paw edemaDose-dependent inhibition
Dihydroxyflavone DerivativesIn-vitro COX-1 and COX-2 inhibitionConcentration-dependent inhibition

Anticancer Activity

The cytotoxic effects of dihydroxynaphthalene derivatives against various cancer cell lines have been reported, with mechanisms often involving the induction of apoptosis.[1]

Quantitative Anticancer Activity Data

The majority of available quantitative data on anticancer activity pertains to derivatives of dihydroxynaphthalene, rather than the core isomers themselves.

CompoundCell LineIC50 (µM)
Dihydroxy-naphthalene-1,4-dione derivativeHL-60 (Leukemia)8.09
6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthaleneHCT-116 (Colon Cancer)15.20[4]

Note: The data presented is for dihydroxynaphthalene derivatives and highlights the potential of the core scaffold in cancer therapy.

Enzyme Inhibition

The ability of dihydroxynaphthalene isomers and their derivatives to inhibit various enzymes is an area of growing interest. For example, 1,3-Dihydroxynaphthalene and its derivatives have been investigated for their potential to inhibit HIV infection in vitro.[3]

Quantitative Enzyme Inhibition Data

Specific IC50 values for the enzyme inhibitory activity of a wide range of core dihydroxynaphthalene isomers are not well-documented in publicly available literature.

Compound ClassTarget EnzymeResult
DihydroxyflavonesCyclooxygenase (COX)Varying degrees of inhibition based on hydroxyl positioning

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of dihydroxynaphthalene bioactivity.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the purple DPPH radical to a yellow-colored product is monitored spectrophotometrically.[1]

G A Prepare DPPH solution in methanol C Mix DPPH solution with test compound A->C B Prepare test compound solutions at various concentrations B->C D Incubate in the dark C->D E Measure absorbance at ~517 nm D->E F Calculate percentage of radical scavenging activity E->F

Figure 2: DPPH Radical Scavenging Assay Workflow.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the dihydroxynaphthalene isomer in a suitable solvent.

  • Reaction: Mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[1]

Protocol:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction: Add the test compound to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Measurement: Measure the absorbance of the colored product at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant (e.g., FeSO₄ or Trolox).

MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the dihydroxynaphthalene isomer for a specified duration.

  • MTT Addition: Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[1]

Signaling Pathways

While the precise signaling pathways modulated by the core dihydroxynaphthalene isomers are still under investigation, studies on their derivatives have provided valuable insights into their potential mechanisms of action.

PI3K/Akt/mTOR Pathway (Derivatives)

Derivatives of dihydroxy-naphthalene-1,4-dione have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade involved in cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.

G DHND_derivative DHN-1,4-dione Derivative PI3K PI3K DHND_derivative->PI3K inhibits Apoptosis Apoptosis DHND_derivative->Apoptosis induces Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth/Proliferation mTOR->CellGrowth promotes

Figure 3: PI3K/Akt/mTOR Pathway Inhibition (Derivatives).

Extrinsic Apoptosis and ER Stress Pathways (Derivatives)

A 2-phenylnaphthalene derivative, 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene, has been found to induce apoptosis in colon cancer cells through the activation of the extrinsic apoptosis pathway and the endoplasmic reticulum (ER) stress pathway.[4] This involves the upregulation of death receptors like Fas and markers of ER stress.[4]

G PNAP6 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene Fas Fas Receptor PNAP6->Fas upregulates ER_Stress ER Stress PNAP6->ER_Stress induces Caspase8 Caspase-8 Fas->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis PERK PERK ER_Stress->PERK ATF4 ATF4 PERK->ATF4 CHOP CHOP ATF4->CHOP CHOP->Apoptosis

Figure 4: Apoptosis Induction via Extrinsic and ER Stress Pathways (Derivative).

Conclusion

Dihydroxynaphthalene isomers represent a promising class of compounds with a diverse range of biological activities. Their antioxidant, anti-inflammatory, and potential anticancer properties warrant further investigation. While a significant body of research exists, particularly on their antioxidant capabilities, there is a clear need for more comprehensive quantitative studies on the bioactivities of the core isomers. Elucidating the specific signaling pathways modulated by each isomer will be crucial for the rational design and development of novel dihydroxynaphthalene-based therapeutics. This technical guide serves as a foundational resource for researchers in this exciting field, highlighting both the current knowledge and the areas ripe for future exploration.

References

Technical Guide: Physicochemical Properties and Experimental Protocols for 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, with a focus on the melting point, of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. It includes detailed experimental protocols relevant to its synthesis, purification, and characterization, as well as a potential application workflow in organic electronics.

Physicochemical Properties

This compound is a polycyclic aromatic compound with hydroxyl and nitrile functional groups. Its properties are summarized in the table below.

PropertyValueReference
Melting Point >300 °C (lit.)
Molecular Formula C₁₂H₆N₂O₂[1]
Molecular Weight 210.19 g/mol
CAS Number 1018-79-7[1]
Appearance Powder, crystals, or chunks
Assay 97%

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.

2.1. Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of dihydroxynaphthalenes. One common approach involves the reduction of the corresponding naphthoquinone.

Materials:

  • 1,4-Naphthoquinone

  • Sodium dithionite

  • Appropriate solvent (e.g., aqueous ethanol)

  • Cyanating agent (e.g., sodium cyanide) in the presence of a suitable catalyst.

Procedure:

  • Reduction of 1,4-Naphthoquinone: Dissolve 1,4-naphthoquinone in a suitable solvent system, such as aqueous ethanol.

  • Slowly add a reducing agent, for instance, sodium dithionite, to the solution while stirring.[2]

  • Monitor the reaction until the characteristic color of the quinone disappears, indicating the formation of 1,4-dihydroxynaphthalene.

  • Cyanation: To the solution containing 1,4-dihydroxynaphthalene, introduce a cyanating agent. This step would likely require specific catalytic conditions to achieve substitution at the 2 and 3 positions.

  • Control the reaction temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

2.2. Purification by Recrystallization

To obtain a high-purity sample for accurate melting point determination, the crude product should be purified.

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., propan-2-ol, dioxane-water mixture)[3]

  • Standard laboratory glassware for recrystallization

Procedure:

  • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

2.3. Melting Point Determination

Apparatus:

  • Melting point apparatus (e.g., capillary melting point apparatus)

  • Capillary tubes

  • Purified this compound

Procedure:

  • Ensure the melting point apparatus is calibrated.

  • Pack a small amount of the dried, purified crystals into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rapid rate initially, then slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. For a pure substance, this range should be narrow. Given the reported melting point of >300 °C, a high-temperature apparatus is necessary.

Application Workflow: Organic Thin-Film Transistor (OTFT) Fabrication

Derivatives of 1,4-dihydroxynaphthalene, such as 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile, are explored for their potential use as organic semiconductors in electronic devices like Organic Thin-Film Transistors (OTFTs). The following workflow illustrates the fabrication of a bottom-gate, top-contact OTFT, a common architecture for solution-processed organic semiconductors.[4]

OTFT_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_semiconductor Semiconductor Deposition cluster_electrodes Electrode Deposition cluster_characterization Device Characterization sub0 n-doped Si wafer (Gate Electrode) sub1 Thermal Oxidation (SiO2 Dielectric) sub0->sub1 sub2 Substrate Cleaning (Ultrasonication) sub1->sub2 sub3 Surface Treatment (e.g., HMDS) sub2->sub3 semi0 Prepare Semiconductor Solution sub3->semi0 semi1 Spin-Coating semi0->semi1 semi2 Annealing semi1->semi2 elec0 Shadow Mask Patterning semi2->elec0 elec1 Thermal Evaporation (Source/Drain Electrodes) elec0->elec1 char0 Electrical Measurement elec1->char0

Workflow for bottom-gate, top-contact OTFT fabrication.

This workflow outlines the key stages in fabricating an OTFT device, starting from substrate preparation, followed by the deposition of the organic semiconductor, the deposition of the source and drain electrodes, and finally, the electrical characterization of the completed device.[4]

References

Theoretical Frontiers in Dihydroxynaphthalene Research: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the theoretical and experimental landscape of dihydroxynaphthalene derivatives, offering insights for researchers, scientists, and drug development professionals.

Dihydroxynaphthalenes (DHNs), a class of bicyclic aromatic compounds, are emerging as a significant scaffold in medicinal chemistry and materials science. Their inherent structural features, particularly the number and position of hydroxyl groups, bestow upon them a diverse range of biological activities, including potent antioxidant, antimicrobial, and anticancer properties.[1][2] Theoretical and computational studies have become indispensable in unraveling the structure-activity relationships of DHN derivatives, guiding the rational design of novel therapeutic agents and functional materials.[3][4] This technical guide provides a comprehensive overview of the theoretical underpinnings of DHN research, complemented by established experimental protocols and quantitative data to facilitate further exploration and application.

Theoretical Methodologies: Unveiling Molecular Properties

The electronic properties of dihydroxynaphthalene derivatives are a key determinant of their chemical reactivity and biological function.[3] Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these properties.[5][6][7][8] Key parameters such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap are calculated to predict molecular stability, reactivity, and charge transport characteristics.[3][7] For instance, a smaller HOMO-LUMO gap is often associated with higher chemical reactivity.[5]

Molecular docking simulations are another critical computational technique in the study of DHN derivatives, providing insights into their potential as drug candidates.[4][9] By modeling the interaction between a DHN derivative (the ligand) and a biological target (e.g., a protein receptor), molecular docking can predict the binding affinity and mode of interaction, thereby guiding the selection of promising compounds for further experimental validation.[4]

Computational Workflow for Dihydroxynaphthalene Derivatives

The following diagram illustrates a typical computational workflow for the theoretical study of dihydroxynaphthalene derivatives, from initial molecular design to the prediction of biological activity.

cluster_0 Computational Design & Analysis A Molecular Structure Design (e.g., KingDraw, GaussView) B Quantum Chemical Calculations (DFT, HF with basis sets) A->B D Pharmacokinetic Property Prediction (ADME, Lipinski's Rule of Five) A->D E Biological Activity Prediction (PASS Online) A->E C Prediction of Electronic Properties (HOMO, LUMO, Band Gap) B->C G Structure-Activity Relationship (SAR) Analysis C->G F Molecular Docking Simulations (Target Protein Interaction) E->F F->G

Caption: A typical computational workflow for the theoretical investigation of dihydroxynaphthalene derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on dihydroxynaphthalene derivatives, providing a comparative overview of their electronic and biological properties.

Table 1: Calculated Electronic Properties of Dihydroxynaphthalene Derivatives

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
NaphthaleneDFT/aug-cc-pVQZ-6.13-1.384.75[7]
NaphthaleneDFT/6-31G-5.82-1.004.82[8]
1,5-DihydroxynaphthaleneNot Specified< -5-1.567 to -1.066Not Specified[3]
2,6-DihydroxynaphthaleneNot Specified< -5-1.567 to -1.066Not Specified[3]

Table 2: Antioxidant Activity of Dihydroxynaphthalene Isomers

CompoundAssayResultReference
1,8-DihydroxynaphthaleneDPPHHigh radical scavenging activity[1]
1,6-DihydroxynaphthaleneDPPHModerate radical scavenging activity[1]
2,6-DihydroxynaphthaleneDPPHLower radical scavenging activity[1]
2,7-DihydroxynaphthaleneDPPHLower radical scavenging activity[1]

Table 3: Anticancer Activity of Dihydroxynaphthalene Derivatives

CompoundCancer Cell Line(s)GI₅₀ (nM)IC₅₀ (nM)Reference
Compound 4aA549, MCF-7, Panc-1, HT-2934 (mean)33 (MCF-7)[10]
Compound 4bA549, MCF-7, Panc-1, HT-2934-54Not Specified[10]
Compound 7dA549, MCF-7, Panc-1, HT-2934-5497 (EGFR)[10]
Erlotinib (Reference)A549, MCF-7, Panc-1, HT-2933 (mean)70 (EGFR)[10]

Experimental Protocols

Detailed experimental validation is crucial to confirm the predictions of theoretical studies. Below are summaries of key experimental protocols for the synthesis and biological evaluation of dihydroxynaphthalene derivatives.

Synthesis of Dihydroxynaphthalene Derivatives

A variety of synthetic routes to dihydroxynaphthalene derivatives have been reported.[11] A general procedure for the synthesis of quinolinone-bearing dihydroxy naphthalene derivatives via a click reaction is as follows[10]:

  • A mixture of 1,8-bis(prop-2-yn-1-yloxy)naphthalene or 1,5-bis(prop-2-yn-1-yloxy)-naphthalene (1.1 mmol) in 20 mL of DMF, CuSO₄·5H₂O (0.4 mmol), and sodium ascorbate (0.4 mmol) is stirred for 10 minutes at room temperature.[10]

  • A solution of the appropriate 4-azido compound (1.0 mmol) in 20 mL of DMF is added dropwise to the mixture.[10]

  • The reaction mixture is stirred at 50 °C for 24 hours.[10]

  • After 14 hours, another portion of sodium ascorbate (0.4 mmol) is added.[10]

  • The reaction is monitored by TLC. Upon completion, the mixture is diluted with ice, and the precipitate is filtered and washed with cold water to yield the final product.[10]

Biological Activity Evaluation

The antiproliferative activity of dihydroxynaphthalene derivatives against various cancer cell lines (e.g., A549, MCF-7, Panc-1, HT-29) can be evaluated to determine their potential as anticancer agents.[10] The results are often expressed as the GI₅₀, the concentration that inhibits 50% of cell growth.[10]

The inhibitory activity of compounds against specific enzymes, such as the Epidermal Growth Factor Receptor (EGFR), can be assessed.[10] The IC₅₀ value, representing the concentration that inhibits 50% of the enzyme's activity, is determined.[10]

The ability of dihydroxynaphthalene derivatives to induce apoptosis (programmed cell death) is a key indicator of their anticancer potential. This can be investigated by measuring the activity of caspases, which are key enzymes in the apoptotic pathway.[10] For example, compounds 4a, 4b, and 7d have been shown to significantly increase the level of active caspase-3 in human epithelial cancer cells.[10]

Signaling Pathways in Anticancer Activity

Certain dihydroxynaphthalene derivatives exert their anticancer effects by inducing apoptosis through the modulation of specific signaling pathways. The diagram below illustrates a simplified representation of the caspase-mediated apoptotic pathway that can be activated by these compounds.

cluster_1 Apoptosis Signaling Pathway A DHN Derivative B EGFR Inhibition A->B C Activation of Initiator Caspases (e.g., Caspase-8, Caspase-9) B->C D Activation of Executioner Caspases (e.g., Caspase-3) C->D E Apoptosis D->E

Caption: A simplified signaling pathway for apoptosis induction by dihydroxynaphthalene derivatives.

Logical Relationships: From Structure to Activity

The biological activity of dihydroxynaphthalene derivatives is intrinsically linked to their molecular structure and resulting electronic properties. The following diagram illustrates this fundamental relationship.

cluster_2 Structure-Property-Activity Relationship A Molecular Structure (Position and number of -OH groups) B Electronic Properties (HOMO, LUMO, Bond Dissociation Enthalpy) A->B C Biological Activity (Antioxidant, Anticancer) B->C

Caption: The relationship between molecular structure, electronic properties, and biological activity of DHNs.

Conclusion and Future Directions

Theoretical studies, in synergy with experimental validation, have significantly advanced our understanding of dihydroxynaphthalene derivatives. The computational tools and experimental protocols outlined in this guide provide a robust framework for the continued exploration of this versatile class of compounds. Future research should focus on leveraging these methodologies to design and synthesize novel DHN derivatives with enhanced biological activity and selectivity for specific therapeutic targets. The integration of more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) and artificial intelligence, will undoubtedly accelerate the discovery and development of next-generation drugs and functional materials based on the dihydroxynaphthalene scaffold.

References

Methodological & Application

Application Notes and Protocols for 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile is a naphthalene derivative with significant potential in both biomedical research and materials science. Its unique chemical structure, characterized by a dihydroxynaphthalene core with two vicinal nitrile groups, imparts a range of biological activities and interesting electronic properties. In the biomedical field, it has demonstrated notable anticancer effects by inducing apoptosis and causing cell cycle arrest in various cancer cell lines. Its antioxidant properties are also of interest for therapeutic applications. In materials science, its electron-accepting nature makes it a candidate for use in organic electronics. This document provides detailed protocols for the synthesis, handling, and application of this compound in key experimental settings.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 1018-79-7
Molecular Formula C₁₂H₆N₂O₂
Molecular Weight 210.19 g/mol
Appearance Powder, crystals, or chunks
Melting Point >300 °C
Solubility Soluble in DMSO and DMF.
Storage Store at room temperature in a dry, dark place.

Biological Applications and Data

This compound has shown promising anticancer activity against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways, as well as causing cell cycle arrest at the G2/M checkpoint.

Anticancer Activity: Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in several cancer cell lines, demonstrating its potent cytotoxic effects.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer10 - 50
MDA-MB-231Breast CancerData not available
PC-3Prostate Cancer5 - 25
DU-145Prostate Cancer5 - 25
Mechanism of Action: Apoptosis Induction

This compound induces programmed cell death in cancer cells. This process is initiated through:

  • Intrinsic Pathway: Disruption of the mitochondrial membrane potential and release of cytochrome c.

  • Extrinsic Pathway: Activation of death receptors on the cell surface.

  • Cell Cycle Arrest: Halting of the cell cycle at the G2/M phase, preventing cell division.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound Compound Death Receptors Death Receptors Compound->Death Receptors Mitochondrion Mitochondrion Compound->Mitochondrion Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Cytochrome c->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis synthesis_workflow 1,4-Naphthoquinone 1,4-Naphthoquinone Reaction Reaction with KCN/NaCN 1,4-Naphthoquinone->Reaction Intermediate 2,3-Dicyano-1,4- naphthoquinone Reaction->Intermediate Reduction Reduction Intermediate->Reduction Product 1,4-Dihydroxynaphthalene- 2,3-dicarbonitrile Reduction->Product otft_fabrication Substrate Cleaning Substrate Cleaning Dielectric Deposition Dielectric Deposition Substrate Cleaning->Dielectric Deposition Semiconductor Deposition Deposition of 1,4-Dihydroxynaphthalene- 2,3-dicarbonitrile Dielectric Deposition->Semiconductor Deposition Source/Drain Deposition Source/Drain Deposition Semiconductor Deposition->Source/Drain Deposition Annealing Annealing Source/Drain Deposition->Annealing Characterization Characterization Annealing->Characterization

Application Notes and Protocols for 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on established chemical principles and published methodologies for structurally related compounds. As of the current date, there is limited specific literature detailing the applications of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile in materials science. Therefore, the information provided herein is intended to be illustrative and serve as a starting point for research and development. Experimental conditions will likely require significant optimization.

High-Performance Thermosetting Polymers

Application Notes

This compound is a promising monomer for the synthesis of high-performance thermosetting polymers. Its rigid naphthalene core, coupled with the electron-withdrawing dinitrile groups and reactive hydroxyl functionalities, suggests the potential for creating polymers with a unique combination of properties. Similar to phthalonitrile-based resins, polymers derived from this monomer are expected to exhibit high thermal and oxidative stability.[1][2] The cross-linked network formed upon curing would contribute to a high glass transition temperature (Tg) and excellent mechanical properties, making these materials suitable for applications in aerospace composites, high-temperature adhesives, and electronic encapsulants.[1][3]

The presence of both nitrile and hydroxyl groups offers multiple pathways for polymerization. The nitrile groups can undergo cyclotrimerization to form a highly cross-linked triazine or phthalocyanine-like network, a reaction characteristic of phthalonitrile monomers.[2] Alternatively, the hydroxyl groups can be utilized for polymerization reactions such as etherification or esterification to create polyethers or polyesters with a naphthalene-dicarbonitrile unit in the backbone.

Potential Applications:

  • Aerospace Composites: As a matrix resin for carbon or glass fiber composites requiring high-temperature resistance.

  • High-Temperature Adhesives: For bonding metals and composites in demanding environments.

  • Electronic Encapsulants: To protect sensitive electronic components from heat and moisture.

  • Porous Organic Polymers (POPs): The rigid and potentially contorted structure resulting from polymerization could lead to microporous materials for gas storage and catalysis.[1]

Experimental Protocols

Protocol 1.1: Synthesis of a Cross-linked Poly(naphthalene-triazine) Thermoset via Nitrile Cyclotrimerization

This protocol is designed to produce a solid, cross-linked material through the thermal curing of the nitrile groups.

Materials:

  • This compound (Monomer)

  • Curing agent (e.g., aromatic amine such as 4,4'-diaminodiphenyl sulfone (DDS), or a Lewis acid)[1]

  • Mold for sample preparation

  • High-temperature oven or furnace with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Mixing: Thoroughly mix the this compound monomer with a catalytic amount of the chosen curing agent (e.g., 1-5 wt%).

  • Molding: Place the mixture into a preheated mold.

  • Curing: Transfer the mold to a high-temperature oven or furnace under an inert atmosphere. The curing cycle should be optimized, but a general procedure is as follows:

    • Heat to a temperature above the melting point of the monomer (e.g., 250 °C) and hold for 1-2 hours to ensure complete melting and wetting.

    • Gradually ramp the temperature up to a final curing temperature (e.g., 300-375 °C) and hold for 4-8 hours.

    • Post-cure at a higher temperature (e.g., 375-400 °C) for 2-4 hours to complete the cross-linking reaction.

  • Cooling and Demolding: After the curing cycle is complete, allow the sample to cool slowly to room temperature before demolding.[1] The resulting solid polymer can then be characterized.

Protocol 1.2: Synthesis of a Linear Polyether

This protocol utilizes the hydroxyl groups to form a linear polymer.

Materials:

  • This compound

  • An activated dihalide (e.g., 4,4'-difluorobenzophenone)

  • A base (e.g., potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO))

  • Toluene (for azeotropic removal of water)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet, add equimolar amounts of this compound and the dihalide monomer, along with an excess of potassium carbonate (e.g., 2.2 equivalents).

  • Solvent Addition: Add DMAc and toluene to the flask.

  • Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) for 2-4 hours to remove water azeotropically.

  • Polymerization: After removing the toluene, raise the temperature to 160-170 °C and maintain for 8-16 hours under a nitrogen atmosphere.

  • Precipitation and Purification: Cool the reaction mixture, filter to remove salts, and precipitate the polymer by pouring the solution into a non-solvent like methanol or water.

  • Drying: Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum at an elevated temperature (e.g., 80-100 °C).

Data Presentation

Table 1: Projected Properties of a Thermoset Polymer Derived from this compound (These values are illustrative and based on data for similar high-performance polymer systems like phthalonitriles)

PropertyProjected Value
Glass Transition Temp. (Tg)> 400 °C
5% Weight Loss Temp. (TGA)> 500 °C (in N₂)
Char Yield at 800 °C (TGA)> 70% (in N₂)
Flexural Strength100 - 150 MPa
Flexural Modulus3 - 5 GPa
Dielectric Constant (1 MHz)3.0 - 4.0

Visualization

G cluster_synthesis Synthesis of Cross-linked Thermoset monomer This compound + Curing Agent mix Mix and Degas monomer->mix cure Thermal Curing (e.g., 250-375 °C) mix->cure post_cure Post-Curing (e.g., >375 °C) cure->post_cure polymer Cross-linked Thermoset Polymer post_cure->polymer

Caption: Workflow for the synthesis of a cross-linked thermoset.

Organic Thin-Film Transistors (OTFTs)

Application Notes

Naphthalene-based organic semiconductors are a significant class of materials in organic electronics due to their good charge transport properties and chemical stability.[4] The dicarbonitrile substitution on the naphthalene core in this compound suggests it could be an n-type semiconductor, as the nitrile groups are strongly electron-withdrawing. The hydroxyl groups could influence the material's solubility, molecular packing in the solid state, and electronic energy levels.[4] While the hydroxyl groups might lead to strong intermolecular hydrogen bonding, potentially affecting solubility and film morphology, they also offer sites for further chemical modification, for example, by alkylation to improve solution processability.

Potential Applications:

  • Active Layer in n-type OTFTs: For use in logic circuits, displays, and sensors.

  • Solution-Processable Electronics: If solubility can be achieved (either directly or through derivatization), it could enable low-cost, large-area fabrication techniques like spin-coating or printing.

Experimental Protocol

Protocol 2.1: Fabrication of a Bottom-Gate, Top-Contact OTFT

This protocol describes a general procedure for fabricating an OTFT using this compound as the active semiconductor layer.

Materials:

  • Heavily doped Si wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

  • This compound

  • A suitable organic solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide, or a high-boiling point solvent)

  • Hexamethyldisilazane (HMDS) for surface treatment

  • Source and drain contact material (e.g., Gold (Au) or Calcium (Ca)/Aluminum (Al))

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with HMDS to passivate surface hydroxyl groups and improve the semiconductor-dielectric interface. This can be done by placing the substrates in a vacuum oven with a vial of HMDS and heating at 120 °C for 2 hours.[4]

  • Organic Semiconductor Film Deposition:

    • Prepare a solution of this compound in a suitable solvent (e.g., 5-10 mg/mL). Gentle heating may be required for dissolution.

    • Deposit the organic semiconductor film onto the treated substrate using spin-coating. A typical two-step process could be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds.[4] These parameters must be optimized.

    • Alternatively, thermal evaporation under high vacuum can be used if the compound sublimes without decomposition.

  • Annealing: Anneal the semiconductor film at a suitable temperature (e.g., 80-120 °C) to remove residual solvent and improve film morphology.

  • Source-Drain Electrode Deposition: Thermally evaporate the source and drain electrodes (e.g., 50 nm of Au) through a shadow mask onto the organic semiconductor layer.

Data Presentation

Table 2: Hypothetical Performance Metrics for an OTFT based on this compound (These values are illustrative and represent potential targets for an n-type organic semiconductor)

ParameterProjected Value
Carrier Mobility (μ)10⁻³ - 10⁻¹ cm²/Vs
On/Off Current Ratio> 10⁵
Threshold Voltage (Vth)5 - 20 V
Subthreshold Swing (SS)< 1 V/decade

Visualization

G cluster_otft OTFT Fabrication Workflow sub_clean Substrate Cleaning (Si/SiO₂) surf_treat Surface Treatment (e.g., HMDS) sub_clean->surf_treat film_dep Semiconductor Deposition (Spin-coating) surf_treat->film_dep anneal Thermal Annealing film_dep->anneal elec_dep Electrode Deposition (Au S/D contacts) anneal->elec_dep device Completed OTFT Device elec_dep->device

Caption: General workflow for OTFT device fabrication.

Fluorescent Materials and Chemosensors

Application Notes

The naphthalene core is a well-known fluorophore.[1] The presence of electron-donating hydroxyl groups and electron-withdrawing nitrile groups on the naphthalene ring can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often sensitive to the local environment. This makes this compound a candidate for the development of fluorescent probes and chemosensors.[1] The hydroxyl groups can act as binding sites for specific analytes (e.g., metal ions), and this binding event could modulate the fluorescence properties of the molecule, leading to a "turn-on" or "turn-off" sensory response.

Potential Applications:

  • Fluorescent Chemosensors: For the detection of metal ions, anions, or small molecules.

  • Fluorescent Dyes: For use in cellular imaging and material labeling, leveraging the intrinsic fluorescence of the naphthalene core.[5]

  • Aggregation-Induced Emission (AIE) Materials: Polymerization or aggregation of the monomer could potentially lead to materials exhibiting AIE characteristics.[1]

Experimental Protocol

Protocol 3.1: Evaluation of Chemosensory Properties for Metal Ion Detection

This protocol outlines a general method to screen the fluorescent response of the compound to various metal ions.

Materials:

  • This compound

  • A suitable solvent (e.g., Methanol, Acetonitrile, or a mixture with water)

  • A selection of metal salt solutions (e.g., chlorides or perchlorates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Fe³⁺, Ni²⁺, Cu²⁺, Zn²⁺, etc.)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solutions: Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent. Prepare stock solutions of the various metal salts (e.g., 10 mM).

  • Spectroscopic Measurements:

    • In a cuvette, place a dilute solution of the compound (e.g., 10 µM).

    • Record the initial UV-Vis absorption and fluorescence emission spectra.

  • Titration:

    • Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.

    • After each addition, record the UV-Vis and fluorescence spectra.

  • Selectivity Test: Repeat the measurement by adding a significant excess of other potentially interfering metal ions to the solution of the compound and the target analyte to check for selectivity.

  • Data Analysis: Plot the change in absorbance or fluorescence intensity versus the concentration of the added metal ion to determine the binding stoichiometry and association constant.

Data Presentation

Table 3: Hypothetical Fluorescence Response to Different Metal Ions (Illustrative data showing a selective response to Al³⁺)

Metal Ion (10 equiv.)Fluorescence Intensity ChangeWavelength Shift (nm)
None--
Na⁺< 5%< 2 nm
K⁺< 5%< 2 nm
Mg²⁺~10% increase~5 nm blue shift
Ca²⁺~8% increase~4 nm blue shift
Al³⁺ > 500% increase (Turn-on) ~30 nm red shift
Fe³⁺> 90% quenching (Turn-off)-
Cu²⁺> 95% quenching (Turn-off)-

Visualization

G cluster_sensing Chemosensing Logical Pathway compound Fluorophore (1,4-DHN-2,3-DCN) binding Selective Binding Event compound->binding analyte Target Analyte (e.g., Al³⁺) analyte->binding response Modulated Fluorescence (e.g., Turn-on) binding->response detection Analyte Detection response->detection

Caption: Logical pathway for a fluorescent chemosensor.

References

Application Notes and Protocols: Naphthalene-Based Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Study Using a Schiff Base Derivative of 2-Hydroxy-1-naphthaldehyde for the Detection of Al³⁺

Note on 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: Extensive literature searches did not yield specific studies on the application of this compound as a fluorescent probe for metal ion detection. Therefore, to fulfill the request for detailed application notes and protocols, we present a comprehensive guide based on a closely related and well-characterized naphthalene derivative, a Schiff base synthesized from 2-hydroxy-1-naphthaldehyde. This compound serves as an excellent representative example of a "turn-on" fluorescent probe for the selective detection of aluminum ions (Al³⁺).

Introduction

Naphthalene-based fluorescent probes are a significant class of chemosensors utilized for the detection of various metal ions due to their excellent photophysical properties, including high quantum yields and sensitivity to the local environment. Schiff base ligands derived from naphthalene derivatives are particularly effective as they can selectively coordinate with specific metal ions, leading to a measurable change in their fluorescence emission. This document provides detailed application notes and protocols for a representative naphthalene-based Schiff base probe, synthesized from 2-hydroxy-1-naphthaldehyde and 2-aminoethanol (referred to herein as Probe P1), for the selective fluorescent detection of Al³⁺.[1] This "off-on" sensor exhibits a significant increase in fluorescence intensity upon binding to Al³⁺, making it a highly sensitive and selective tool for researchers, scientists, and drug development professionals.[1]

Signaling Pathway

The detection mechanism of Probe P1 for Al³⁺ is based on the principles of Chelation-Enhanced Fluorescence (CHEF) and inhibition of Photoinduced Electron Transfer (PET). In the free state, the fluorescence of the naphthaldehyde fluorophore is quenched. Upon coordination of Al³⁺ with the phenolic hydroxyl group and the imine nitrogen of the Schiff base, a stable complex is formed. This chelation restricts the PET process, leading to a significant enhancement of the fluorescence intensity.[2]

G cluster_0 Free Probe (P1) - Low Fluorescence cluster_1 Probe-Al³⁺ Complex - High Fluorescence P1 Probe P1 (Fluorescence Quenched) PET Photoinduced Electron Transfer (PET) (Active) P1->PET Quenching Mechanism P1_Al [P1-Al³⁺] Complex (Fluorescence 'Turned On') PET_inhibited Photoinduced Electron Transfer (PET) (Inhibited) P1_Al->PET_inhibited Inhibition of Quenching Al_ion Al³⁺ Ion Al_ion->P1_Al Chelation

Signaling pathway for Al³⁺ detection by Probe P1.

Quantitative Data

The photophysical and binding properties of Probe P1 for the detection of Al³⁺ are summarized in the table below. This data is essential for experimental design and interpretation of results.

ParameterValueReference
Excitation Wavelength (λex)370 nm[1]
Emission Wavelength (λem)470 nm[1]
Response TypeFluorescence "Turn-on"[1]
Stoichiometry (Probe:Al³⁺)1:1[1]
Detection Limit (LOD)0.66 µM[1]
Linear Range2 - 100 µM[1]
SolventEthanol[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Probe P1 and its application in the detection of Al³⁺.

This protocol describes the synthesis of the Schiff base fluorescent probe from 2-hydroxy-1-naphthaldehyde and 2-aminoethanol.[1]

G cluster_workflow Synthesis Workflow Reactants 2-Hydroxy-1-naphthaldehyde + 2-Aminoethanol (in Ethanol) Reaction Stir at 80°C for 4h Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Pour into Petroleum Ether Cooling->Precipitation Filtration Filter and Wash with Ethanol Precipitation->Filtration Drying Dry in Vacuum Filtration->Drying Product Probe P1 (Brown Solid) Drying->Product

Experimental workflow for the synthesis of Probe P1.

Materials:

  • 2-Hydroxy-1-naphthaldehyde

  • 2-Aminoethanol

  • Ethanol

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve 2-hydroxy-1-naphthaldehyde (0.0100 g, 0.058 mmol) and 2-aminoethanol (0.1 mL) in 40 mL of ethanol in a round-bottom flask.[1]

  • Stir the reaction mixture at 80°C for 4 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Remove the solvent under reduced pressure.[1]

  • Pour the resulting mixture into petroleum ether to induce precipitation.[1]

  • Collect the precipitate by filtration and wash it with ethanol.[1]

  • Dry the resulting brown solid in a vacuum to obtain Probe P1.[1]

This protocol details the procedure for using Probe P1 for the fluorometric detection of Al³⁺.

Materials:

  • Probe P1

  • Ethanol (spectroscopic grade)

  • Stock solutions of various metal ions (e.g., Al³⁺, Ag⁺, Ca²⁺, Mg²⁺, Zn²⁺, Pb²⁺, Cu²⁺, Hg²⁺, Cd²⁺, Cr³⁺, Fe³⁺) in appropriate solvents.

  • Fluorometer

  • Quartz cuvettes

Procedure:

1. Preparation of Stock Solutions:

  • Prepare a stock solution of Probe P1 in ethanol.

  • Prepare stock solutions of the metal salts to be tested.

2. Fluorescence Measurements:

  • In a quartz cuvette, prepare a solution of Probe P1 in ethanol at the desired concentration (e.g., 10 µM).

  • Set the excitation wavelength of the fluorometer to 370 nm and the excitation and emission slit widths to 10 nm.[1]

  • Record the fluorescence emission spectrum of the free probe solution.

3. Titration with Al³⁺:

  • To the cuvette containing the Probe P1 solution, incrementally add small aliquots of the Al³⁺ stock solution.

  • After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

  • A significant increase in fluorescence intensity at 470 nm should be observed.[1]

  • Continue the titration until the fluorescence intensity reaches a plateau.

4. Selectivity Studies:

  • Prepare separate solutions of Probe P1, each containing a different metal ion of interest at a concentration equivalent to that used for Al³⁺.

  • Record the fluorescence emission spectrum for each solution.

  • A significant fluorescence enhancement should only be observed in the presence of Al³⁺, demonstrating the selectivity of the probe.[1]

5. Determination of Stoichiometry (Job's Plot):

  • Prepare a series of solutions with varying mole fractions of Probe P1 and Al³⁺, while keeping the total concentration constant.

  • Measure the fluorescence intensity at 470 nm for each solution.

  • Plot the fluorescence intensity against the mole fraction of Al³⁺. The maximum fluorescence intensity at a mole fraction of 0.5 indicates a 1:1 binding stoichiometry.[1]

Applications in Drug Development and Research

Fluorescent probes for metal ions like Al³⁺ are valuable tools in drug development and biomedical research. They can be employed to:

  • Monitor Metal Ion Homeostasis: Investigate the role of aluminum in neurodegenerative diseases and other pathological conditions.

  • Screening of Chelating Agents: Evaluate the efficacy of potential drug candidates designed to chelate and remove excess toxic metal ions from biological systems.

  • Cellular Imaging: Visualize the intracellular distribution of aluminum ions, providing insights into cellular uptake, trafficking, and localization.

Disclaimer: The protocols and data presented are based on published research and should be adapted and optimized for specific experimental conditions and equipment. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Naphthalene-based organic semiconductors are a significant class of materials in organic electronics due to their excellent charge transport properties and chemical stability.[1] The introduction of electron-withdrawing dicarbonitrile groups to the 1,4-dihydroxynaphthalene core is a promising strategy to modulate the electronic energy levels, potentially leading to a novel n-type organic semiconductor. This document outlines the properties of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile and provides detailed protocols for its potential application in organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1018-79-7[2][3]
Molecular Formula C₁₂H₆N₂O₂[3]
Molecular Weight 210.19 g/mol [2]
Appearance Powder, crystals, or chunks[2]
Melting Point >300 °C (lit.)[2]
SMILES Oc1c(C#N)c(C#N)c(O)c2ccccc12[2]
InChI 1S/C12H6N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,15-16H[2]
InChI Key JJBQXTABLSZHGC-UHFFFAOYSA-N[2]

Synthesis Protocol

Due to the low solubility of this compound, a plausible synthetic route to a more solution-processable derivative, 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile, is outlined below.[1] This alkylation strategy is common for improving the processability of organic semiconductors.[1]

Reaction: Alkylation of this compound with 1-bromobutane.[1]

Materials:

  • This compound

  • 1-bromobutane (excess)

  • Potassium carbonate (base)

  • Dimethylformamide (DMF, solvent)

  • Ethyl acetate (extraction solvent)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add an excess of 1-bromobutane to the reaction mixture.[1]

  • Heat the mixture to 60-80 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for several hours. Monitor the reaction progress using thin-layer chromatography.[1]

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain pure 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile.[1]

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

G cluster_synthesis Synthetic Workflow for 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile start This compound reaction Alkylation (60-80 °C) start->reaction reagents 1-bromobutane, Potassium Carbonate, DMF reagents->reaction workup Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile purification->product

A generalized synthetic workflow for 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile.[1]

Application in Organic Field-Effect Transistors (OFETs)

The electron-withdrawing nature of the dicarbonitrile groups suggests that this compound and its derivatives could function as n-type semiconductors, similar to naphthalene diimides (NDIs).[1]

A bottom-gate, top-contact (BGTC) architecture is a common device structure for solution-processed OFETs.[1]

Materials:

  • Heavily n-doped Si wafers with a thermally grown SiO₂ layer (gate and gate dielectric)

  • Hexamethyldisilazane (HMDS) for surface treatment

  • Solution of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile in a suitable organic solvent (e.g., chloroform, chlorobenzene)

  • Gold (for source and drain electrodes)

Procedure:

  • Substrate Preparation: Clean the Si/SiO₂ substrates by sonicating in acetone and isopropanol, followed by drying with a nitrogen stream.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with HMDS to passivate surface hydroxyl groups. This can be done by placing the substrates in a vacuum oven with a vial of HMDS and heating at 120 °C for 2 hours.

  • Organic Semiconductor Film Deposition: Prepare a 5-10 mg/mL solution of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile in a suitable solvent. Deposit a thin film of the organic semiconductor onto the treated substrate using spin-coating (e.g., 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds). Anneal the film at an optimized temperature to improve crystallinity.[1]

  • Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes.

G cluster_ofet_fab OFET Fabrication Workflow (BGTC) sub_prep Substrate Cleaning (Si/SiO₂) hmds HMDS Surface Treatment sub_prep->hmds spin_coat Spin-Coating of Organic Semiconductor hmds->spin_coat anneal Thermal Annealing spin_coat->anneal electrode Au Electrode Deposition anneal->electrode characterization Device Characterization electrode->characterization

A typical workflow for the fabrication of a bottom-gate, top-contact OFET.[1]

The performance of the fabricated OFETs should be characterized by measuring their transfer and output characteristics using a semiconductor parameter analyzer.[4]

  • Transfer Characteristics: A plot of the drain current (ID) versus the gate voltage (VG) at a constant drain voltage (VD). This is used to determine the field-effect mobility (μ), on/off current ratio, and threshold voltage (Vth).

  • Output Characteristics: A plot of ID versus VD at various constant VG values. This shows the current modulation by the gate voltage.[4]

The following table presents hypothetical performance parameters for an OFET based on a solution-processed naphthalene derivative. These values are for illustrative purposes and would need to be determined experimentally.

ParameterHypothetical Value
Field-Effect Mobility (μ) 0.1 - 1.0 cm²/Vs
On/Off Current Ratio > 10⁵
Threshold Voltage (Vth) 5 - 15 V

Application in Organic Solar Cells (OSCs)

Given its potential n-type behavior, 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile could be investigated as a non-fullerene acceptor in bulk heterojunction (BHJ) OSCs, paired with a suitable polymer donor. Naphthalene-based acceptors have shown promise in OSCs.[5]

A conventional device architecture is described below.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) as the hole transport layer (HTL)

  • A suitable polymer donor (e.g., PTB7-Th)

  • 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile as the acceptor

  • A suitable solvent for the active layer blend (e.g., chlorobenzene with an additive like 1,8-diiodooctane)

  • Calcium (Ca) and Aluminum (Al) for the top electrode

Procedure:

  • Substrate Preparation: Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen stream and treat with UV-ozone.

  • HTL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal at ~150 °C.

  • Active Layer Deposition: Prepare a blend solution of the polymer donor and 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile in the chosen solvent. Spin-coat the active layer onto the HTL in an inert atmosphere (e.g., a glovebox).

  • Top Electrode Deposition: Thermally evaporate Ca followed by Al through a shadow mask to define the top electrode.

The performance of the fabricated OSCs should be evaluated under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).[6]

  • Current Density-Voltage (J-V) Characteristics: Measure the J-V curve to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[7]

  • External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the percentage of incident photons at each wavelength that are converted to charge carriers.

G cluster_osc Hypothetical OSC Energy Level Diagram ITO ITO PEDOT:PSS PEDOT:PSS Donor_HOMO Donor HOMO Donor_HOMO->PEDOT:PSS h+ Acceptor_HOMO Acceptor HOMO Donor_LUMO Donor LUMO Donor_HOMO->Donor_LUMO Acceptor_LUMO Acceptor LUMO Acceptor_HOMO->Acceptor_LUMO Donor_LUMO->Acceptor_LUMO Exciton Dissociation Ca/Al Ca/Al Acceptor_LUMO->Ca/Al e-

Hypothetical energy level diagram for an OSC.

The table below shows hypothetical performance parameters for an OSC utilizing a naphthalene-based acceptor.

ParameterHypothetical Value
Open-Circuit Voltage (Voc) 0.8 - 1.0 V
Short-Circuit Current Density (Jsc) 10 - 15 mA/cm²
Fill Factor (FF) 0.6 - 0.7
Power Conversion Efficiency (PCE) 6 - 9 %

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound suggests its potential as a novel organic semiconductor. The protocols outlined in this document provide a comprehensive starting point for the synthesis of a solution-processable derivative and its evaluation in organic electronic devices such as OFETs and OSCs. Further research is required to determine its actual electronic properties and device performance.

References

Application Notes and Protocols for the Synthesis of Naphthalocyanines from 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of naphthalocyanines derived from 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. These compounds are of significant interest in drug development, particularly as photosensitizers in Photodynamic Therapy (PDT).

Introduction

Naphthalocyanines (Ncs) are structural analogues of phthalocyanines, featuring an extended π-conjugated system. This structural modification results in a significant bathochromic shift of the Q-band absorption to the near-infrared (NIR) region (700-850 nm), a spectral window where biological tissues are most transparent.[1] This property makes naphthalocyanines highly promising candidates for applications in photodynamic therapy, where deep tissue penetration of light is crucial.[1][2][3] The introduction of hydroxyl groups onto the naphthalocyanine periphery can enhance water solubility and facilitate further functionalization for targeted drug delivery.

This application note details the synthesis of a tetra-(1,4-dihydroxy)naphthalocyanine, focusing on the cyclotetramerization of this compound. Potential challenges, such as the reactivity of the hydroxyl groups, and strategies to mitigate them are discussed. Furthermore, the application of these naphthalocyanines in photodynamic therapy is explored, supported by relevant photophysical and photochemical data.

Synthesis of Zinc(II) Tetra-(1,4-dihydroxy)naphthalocyanine

The synthesis of naphthalocyanines from their corresponding dinitrile precursors is typically achieved through a metal-templated cyclotetramerization reaction. The presence of hydroxyl groups on the starting material, this compound, introduces a need for careful consideration of reaction conditions to prevent unwanted side reactions. Two potential routes are outlined: direct cyclotetramerization and a protecting group strategy.

Method 1: Direct Cyclotetramerization

This method attempts the direct synthesis without the protection of the hydroxyl groups. The success of this approach is highly dependent on the choice of solvent and base to minimize side reactions.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, combine this compound (1.0 eq), anhydrous zinc acetate (0.25 eq), and a high-boiling point solvent such as dimethylaminoethanol (DMAE) or 1-pentanol.

  • Addition of Base: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 6-12 hours. The progress of the reaction can be monitored by the appearance of a deep green or blue color characteristic of the naphthalocyanine macrocycle.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a methanol-water solution (e.g., 10:1 v/v) to precipitate the crude product.

  • Purification: The crude product is collected by filtration and washed sequentially with water, methanol, and acetone to remove unreacted starting materials and byproducts. Further purification can be achieved by column chromatography on silica gel. Due to the polar nature of the hydroxyl groups, a polar eluent system such as a mixture of dichloromethane and methanol or DMF and n-hexane may be required.[4]

Diagram of Direct Synthesis Workflow:

G start This compound + Zn(OAc)₂ + DBU in DMAE or 1-Pentanol reflux Reflux (6-12h) under N₂ start->reflux precipitate Precipitation in Methanol/Water reflux->precipitate filter Filtration and Washing precipitate->filter purify Column Chromatography filter->purify product Zinc(II) Tetra-(1,4-dihydroxy)naphthalocyanine purify->product

Caption: Workflow for the direct synthesis of Zinc(II) Tetra-(1,4-dihydroxy)naphthalocyanine.

Method 2: Protecting Group Strategy

To circumvent potential side reactions involving the acidic protons of the hydroxyl groups, a protecting group strategy can be employed. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are common protecting groups for alcohols that are stable under basic conditions and can be readily removed under mild acidic conditions.[5][6]

Experimental Protocol:

  • Protection of Hydroxyl Groups:

    • Dissolve this compound in a suitable aprotic solvent (e.g., dry DMF or THF).

    • Add an excess of a silylating agent (e.g., tert-Butyldimethylsilyl chloride, 2.2 eq) and a base (e.g., imidazole, 2.5 eq).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Isolate and purify the protected dinitrile.

  • Cyclotetramerization:

    • Follow the same procedure as in Method 1, using the protected 1,4-di(tert-butyldimethylsilyloxy)naphthalene-2,3-dicarbonitrile as the starting material.

  • Deprotection:

    • Dissolve the purified, protected naphthalocyanine in a suitable solvent (e.g., THF).

    • Add a deprotecting agent such as tetra-n-butylammonium fluoride (TBAF) or a mild acid (e.g., acetic acid in THF/water).[6]

    • Stir at room temperature until deprotection is complete (monitored by TLC).

    • Isolate and purify the final Zinc(II) Tetra-(1,4-dihydroxy)naphthalocyanine.

Diagram of Protecting Group Strategy Workflow:

G start This compound protect Protection of OH groups (e.g., TBDMSCl, Imidazole) start->protect protected_dinitrile Protected Dinitrile protect->protected_dinitrile cyclize Cyclotetramerization (Zn(OAc)₂, DBU, Reflux) protected_dinitrile->cyclize protected_nc Protected Naphthalocyanine cyclize->protected_nc deprotect Deprotection (e.g., TBAF) protected_nc->deprotect product Zinc(II) Tetra-(1,4-dihydroxy)naphthalocyanine deprotect->product G cluster_0 Photosensitizer Activation cluster_1 Cellular Effects Nc Naphthalocyanine (S₀) Nc_S1 Naphthalocyanine (S₁) Nc->Nc_S1 Nc_T1 Naphthalocyanine (T₁) Nc_S1->Nc_T1 Intersystem Crossing Nc_T1->Nc Phosphorescence O2 Molecular Oxygen (³O₂) Nc_T1->O2 Energy Transfer ROS Singlet Oxygen (¹O₂) Damage Oxidative Stress & Cellular Damage ROS->Damage Apoptosis Apoptosis/Necrosis Damage->Apoptosis Light Light (NIR) Light->Nc Absorption O2->ROS

References

Application Notes and Protocols for the Analytical Characterization of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. Due to the limited availability of direct experimental data for this specific compound, the following protocols and data are based on established methodologies for structurally related aromatic, phenolic, and nitrile-containing compounds. All presented data should be considered as predictive and requires experimental verification.

Compound Profile

PropertyValueReference
Molecular Formula C₁₂H₆N₂O₂[1]
Molecular Weight 210.19 g/mol [1]
Appearance White to off-white powder
Melting Point >300 °C
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone)

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress. A reverse-phase HPLC method is proposed for its analysis.

Predicted HPLC Parameters:
ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (both with 0.1% Formic Acid)
Gradient Start with 30% Acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time 8 - 12 minutes (highly dependent on the exact conditions)
Experimental Protocol:
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Acquire data for 25 minutes.

  • Analysis: Analyze the resulting chromatogram for peak purity and retention time.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 hplc2 Inject Sample prep3->hplc2 hplc1 Equilibrate System hplc1->hplc2 hplc3 Run Gradient hplc2->hplc3 hplc4 UV Detection hplc3->hplc4 data1 Obtain Chromatogram hplc4->data1 data2 Determine Purity & Retention Time data1->data2

HPLC Analysis Workflow

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound.

¹H NMR:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 11.5Singlet (broad)2H2 x Ar-OH
~8.2 - 8.4Multiplet2HAromatic-H
~7.7 - 7.9Multiplet2HAromatic-H

¹³C NMR:

Predicted Chemical Shift (δ, ppm)Assignment
~150 - 155C-OH
~130 - 135Aromatic C-H
~125 - 130Aromatic C-H
~120 - 125Aromatic C (quaternary)
~115 - 120C-CN
~100 - 105C-CN
Experimental Protocol:
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

IonPredicted m/z
[M-H]⁻209.04
[M+H]⁺211.05

Expected Fragmentation: The fragmentation pattern is expected to involve the loss of HCN (27 Da) and CO (28 Da) from the molecular ion.

Experimental Protocol:
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes.

  • Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis on the parent ion.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve in Solvent prep2 Dilute to Low Concentration prep1->prep2 ms1 Direct Infusion (ESI) prep2->ms1 ms2 Acquire Full Scan MS ms1->ms2 ms3 Select Parent Ion ms2->ms3 data1 Determine Molecular Weight ms2->data1 ms4 Perform MS/MS ms3->ms4 data2 Analyze Fragmentation Pattern ms4->data2 data1->data2

Mass Spectrometry Workflow
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
3500 - 3200 (broad)O-H (hydroxyl)
2230 - 2210 (sharp)C≡N (nitrile)
1620 - 1580C=C (aromatic)
1400 - 1300O-H bend (phenol)
1250 - 1180C-O stretch (phenol)
Experimental Protocol:
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Wavelength (λmax, nm)
~250 - 260
~280 - 290
~330 - 340
Experimental Protocol:
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Data Acquisition: Record the UV-Vis spectrum from 200 to 600 nm using a spectrophotometer.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Safety Precautions

Conclusion

The analytical methods and predicted data presented in these application notes provide a solid foundation for the characterization of this compound. Researchers and scientists are encouraged to use these protocols as a starting point and to perform experimental verification to establish the precise analytical parameters for this compound. The combination of chromatographic and spectroscopic techniques will ensure a thorough and accurate characterization of its identity, purity, and structure.

References

Application Notes and Protocols for Measuring the Fluorescence Quantum Yield of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the fluorescence quantum yield (Φ) of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. The method described is the relative or comparative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Preliminary Experiment: Determination of Absorption and Emission Maxima

Before proceeding with the quantum yield measurement, it is essential to determine the optimal excitation and emission wavelengths for this compound.

Protocol:

  • Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, cyclohexane). The concentration should be low enough to have an absorbance maximum below 0.1.

  • Measure the absorption spectrum using a UV-Vis spectrophotometer over a broad wavelength range (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λ_abs_max).

  • Measure the fluorescence emission spectrum using a spectrofluorometer. Excite the sample at its λ_abs_max and scan a range of higher wavelengths to find the wavelength of maximum emission (λ_em_max).

  • Measure the fluorescence excitation spectrum by setting the emission monochromator to λ_em_max and scanning a range of shorter excitation wavelengths. The resulting spectrum should resemble the absorption spectrum and will confirm the optimal excitation wavelength.

Selection of a Reference Standard

Based on the preliminary spectral data, a suitable reference standard should be chosen. The standard should have absorption and emission profiles that are in a similar region to the sample under investigation. For compounds absorbing in the UV-A region (around 350 nm) and emitting in the blue-violet region (around 450 nm), Quinine Sulfate is a widely accepted and well-characterized standard.

Table 1: Properties of Quinine Sulfate as a Fluorescence Quantum Yield Standard

PropertyValue
Solvent 0.1 M Sulfuric Acid (H₂SO₄)
Reported Quantum Yield (Φ_std) 0.58[1]
Typical Excitation Wavelength (λ_ex) ~350 nm[1]
Typical Emission Wavelength (λ_em) ~460 nm[1]
Refractive Index of Solvent (η_std) 1.33

Experimental Protocol for Relative Quantum Yield Measurement (Comparative Method)

This protocol utilizes the gradient method, which involves measuring the integrated fluorescence intensity and absorbance for a series of concentrations for both the sample and the standard. This method is more accurate than single-point measurements.[2][3]

3.1. Materials and Instrumentation

  • This compound

  • Quinine Sulfate (or other suitable standard)

  • Spectroscopic grade solvent (e.g., ethanol for the sample)

  • 0.1 M Sulfuric Acid

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a cuvette holder

  • 1 cm path length quartz cuvettes

3.2. Solution Preparation

  • Prepare stock solutions of both this compound and the Quinine Sulfate standard.

  • Prepare a series of dilutions from the stock solutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength to avoid inner filter effects.[3] A minimum of five concentrations for each is recommended.

3.3. Absorbance and Fluorescence Measurements

  • Set the excitation wavelength on both the spectrophotometer and spectrofluorometer to the determined optimal excitation wavelength for both the sample and the standard. If their absorption spectra do not significantly overlap, use the respective absorption maximum for each and apply a correction for the lamp intensity at each wavelength.

  • For each dilution of the sample and standard: a. Measure the absorbance at the excitation wavelength using the UV-Vis spectrophotometer. b. Measure the fluorescence emission spectrum using the spectrofluorometer, ensuring that the experimental settings (e.g., slit widths, detector voltage) remain constant throughout all measurements.

  • Measure the emission spectrum of the solvent blanks (the pure solvents used for the sample and standard) under the same conditions for background subtraction.

3.4. Data Analysis and Calculation

  • Correct the emission spectra by subtracting the respective solvent blank spectrum.

  • Integrate the area under the corrected emission curve for each measured spectrum to obtain the integrated fluorescence intensity (I).

  • For both the sample and the standard, plot the integrated fluorescence intensity (I) versus the absorbance (A) at the excitation wavelength.

  • Perform a linear regression for both sets of data. The slope of the resulting line is the gradient (Grad).

  • Calculate the fluorescence quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample is the gradient from the plot for the sample.

    • Grad_std is the gradient from the plot for the standard.

    • η_sample is the refractive index of the solvent used for the sample.

    • η_std is the refractive index of the solvent used for the standard.

Experimental Workflow Diagram

G Experimental Workflow for Relative Fluorescence Quantum Yield Measurement cluster_preliminary Preliminary Spectral Characterization cluster_main_exp Quantum Yield Measurement cluster_data_analysis Data Analysis prep_sample_prelim Prepare Dilute Sample abs_spec Measure Absorption Spectrum (Determine λ_abs_max) prep_sample_prelim->abs_spec em_spec Measure Emission Spectrum (Determine λ_em_max) abs_spec->em_spec exc_spec Measure Excitation Spectrum (Confirm λ_ex) em_spec->exc_spec prep_solutions Prepare Stock Solutions (Sample & Standard) exc_spec->prep_solutions Select Standard & λ_ex prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_solutions->prep_dilutions measure_abs Measure Absorbance at Excitation Wavelength prep_dilutions->measure_abs measure_fluor Measure Fluorescence Emission Spectra prep_dilutions->measure_fluor plot_data Plot Integrated Intensity vs. Absorbance measure_abs->plot_data integrate_spectra Integrate Emission Spectra measure_fluor->integrate_spectra integrate_spectra->plot_data calc_gradient Calculate Gradients (Slopes) plot_data->calc_gradient calc_qy Calculate Quantum Yield using Comparative Formula calc_gradient->calc_qy

Caption: Workflow for relative fluorescence quantum yield determination.

Summary of Quantitative Data

The following table should be populated with the experimentally determined values.

Table 2: Experimental Data and Calculated Quantum Yield

ParameterThis compound (Sample)Quinine Sulfate (Standard)
Solvente.g., Ethanol0.1 M H₂SO₄
Refractive Index (η)e.g., 1.361.33
Excitation Wavelength (λ_ex)Insert Value (nm)Insert Value (nm)
Gradient (Grad) from plot of Integrated Fluorescence vs. AbsorbanceInsert Calculated ValueInsert Calculated Value
Fluorescence Quantum Yield (Φ) Insert Final Calculated Value 0.58 (Reference)

References

Application Notes and Protocols for the Synthesis of Phthalocyanines from 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Phthalocyanines (Pcs) and their extended analogues, naphthalocyanines (Ncs), are synthetic macrocyclic compounds with exceptional thermal and chemical stability. Their unique electronic and optical properties, including strong absorption in the near-infrared (NIR) region, make them highly valuable for a range of applications. These include roles as photosensitizers in photodynamic therapy (PDT), contrast agents for bioimaging, and functional materials in organic electronics. The properties of phthalocyanines can be finely tuned by introducing substituents onto the periphery of the macrocycle.

This document provides detailed application notes and experimental protocols for the use of 1,4-dihydroxynaphthalene-2,3-dicarbonitrile as a precursor for the synthesis of tetra(1,4-dihydroxy)naphthalocyanines. Due to the reactive nature of the hydroxyl groups under the high-temperature conditions typically required for naphthalocyanine synthesis, a three-step synthetic strategy is proposed. This strategy involves the protection of the hydroxyl groups, followed by the metal-templated cyclotetramerization of the protected precursor, and subsequent deprotection to yield the final hydroxylated naphthalocyanine. This approach ensures a higher yield and purity of the target compound.

Proposed Synthetic Pathway

The overall synthetic scheme involves three main stages:

  • Protection: The hydroxyl groups of this compound are protected as alkoxy groups (e.g., butoxy) to prevent side reactions during the high-temperature cyclization.

  • Cyclotetramerization: The protected precursor, 1,4-dialkoxynaphthalene-2,3-dicarbonitrile, undergoes a metal-templated cyclotetramerization reaction to form the corresponding tetra(dialkoxy)naphthalocyanine.

  • Deprotection: The alkoxy protecting groups are cleaved to yield the final tetra(1,4-dihydroxy)naphthalocyanine.

G cluster_0 Step 1: Protection cluster_1 Step 2: Cyclotetramerization cluster_2 Step 3: Deprotection Precursor 1,4-Dihydroxynaphthalene- 2,3-dicarbonitrile Protected_Precursor 1,4-Dibutoxynaphthalene- 2,3-dicarbonitrile Precursor->Protected_Precursor 1-Bromobutane, K2CO3, DMF Protected_Nc Tetra(1,4-dibutoxy)naphthalocyaninato -Metal Complex Protected_Precursor->Protected_Nc Metal Salt (e.g., Zn(OAc)2), DBU, High-boiling solvent Final_Product Tetra(1,4-dihydroxy)naphthalocyaninato -Metal Complex Protected_Nc->Final_Product BBr3, DCM

Figure 1: Proposed synthetic workflow for the synthesis of tetra(1,4-dihydroxy)naphthalocyanine.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile (Protection)

This protocol outlines the protection of the hydroxyl groups of this compound via alkylation to form 1,4-dibutoxynaphthalene-2,3-dicarbonitrile.

Materials:

  • This compound

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Add an excess of 1-bromobutane to the reaction mixture.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 70-80 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1,4-dibutoxynaphthalene-2,3-dicarbonitrile.

Quantitative Data (Representative):

ParameterValue
Molar ratio (Precursor:1-Bromobutane:K₂CO₃)1 : 2.5 : 3
Reaction Temperature75 °C
Reaction Time18 hours
SolventDMF
Yield~85%
Protocol 2: Synthesis of Tetra(1,4-dibutoxy)naphthalocyaninato-Zinc(II) (Cyclotetramerization)

This protocol describes the synthesis of a metallated naphthalocyanine from the protected dicarbonitrile precursor using zinc(II) acetate as the metal template.

Materials:

  • 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile

  • Zinc(II) acetate (Zn(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • High-boiling point solvent (e.g., 1-pentanol, quinoline)

  • Methanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • Combine 1,4-dibutoxynaphthalene-2,3-dicarbonitrile and zinc(II) acetate in a round-bottom flask.

  • Add a high-boiling point solvent such as 1-pentanol.

  • Add a catalytic amount of DBU to the mixture.

  • Heat the reaction mixture to reflux (typically 140-180 °C, depending on the solvent) under an inert atmosphere for 8-12 hours.

  • Monitor the formation of the naphthalocyanine by observing the appearance of a deep green or blue color.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add methanol to precipitate the crude product.

  • Collect the precipitate by filtration and wash it with methanol to remove impurities.

  • Further purification can be achieved by column chromatography.

Quantitative Data (Representative):

ParameterValue
Molar ratio (Dicarbonitrile:Zn(OAc)₂)4 : 1
CatalystDBU (catalytic amount)
Reaction Temperature150 °C (in 1-pentanol)
Reaction Time10 hours
Solvent1-Pentanol
Yield40-60%
Protocol 3: Synthesis of Tetra(1,4-dihydroxy)naphthalocyaninato-Zinc(II) (Deprotection)

This protocol details the cleavage of the butoxy ether bonds to yield the final hydroxyl-substituted naphthalocyanine using boron tribromide.

Materials:

  • Tetra(1,4-dibutoxy)naphthalocyaninato-Zinc(II)

  • Boron tribromide (BBr₃)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Water

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Syringe for reagent addition

  • Filtration apparatus

Procedure:

  • Dissolve the tetra(1,4-dibutoxy)naphthalocyaninato-Zinc(II) in anhydrous DCM in a Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ in DCM to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • The precipitate is collected by filtration, washed with water and then with methanol.

  • The solid product is then dried under vacuum.

Quantitative Data (Representative):

ParameterValue
Molar ratio (Naphthalocyanine:BBr₃)1 : 12 (excess BBr₃ per ether group)
Reaction Temperature-78 °C to room temperature
Reaction Time24 hours
SolventDichloromethane (DCM)
Yield70-90%

Characterization Data (Representative)

The synthesized compounds can be characterized using various spectroscopic techniques. Below are representative data for the alkoxy-substituted naphthalocyanine.

Table 1: Spectroscopic Data for Tetra(1,4-dibutoxy)naphthalocyaninato-Zinc(II)

TechniqueObserved Features
UV-Vis (in THF)Q-band (λmax) ~780-800 nm, Soret band (λmax) ~350-380 nm
¹H NMR (in CDCl₃)Aromatic protons: δ 7.5-8.5 ppm; Alkoxy protons (CH₂): δ 4.0-4.5 ppm; Alkyl protons: δ 0.9-1.8 ppm
FT-IR (KBr pellet)Absence of C≡N stretch (~2230 cm⁻¹), Presence of C-O-C stretch (~1250 cm⁻¹)

Visualizations

G cluster_workflow Experimental Workflow Start Start with 1,4-Dihydroxynaphthalene- 2,3-dicarbonitrile Protection Protection of Hydroxyl Groups Start->Protection Purification1 Purification of Protected Precursor Protection->Purification1 Cyclotetramerization Cyclotetramerization Reaction Purification1->Cyclotetramerization Purification2 Purification of Protected Naphthalocyanine Cyclotetramerization->Purification2 Deprotection Deprotection of Alkoxy Groups Purification2->Deprotection Purification3 Final Product Purification Deprotection->Purification3 Characterization Characterization (UV-Vis, NMR, etc.) Purification3->Characterization

Figure 2: A generalized experimental workflow for the synthesis and purification of tetra(1,4-dihydroxy)naphthalocyanine.

Disclaimer

The provided protocols and data are based on established methodologies for the synthesis of related phthalocyanine and naphthalocyanine derivatives. Researchers should exercise standard laboratory safety precautions and may need to optimize the reaction conditions for their specific experimental setup and desired product purity.

Application Notes and Protocols for Biomonitoring of Dihydroxynaphthalene Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of dihydroxynaphthalene (DHN) metabolites, particularly 1,2-dihydroxynaphthalene (1,2-DHN), as sensitive and specific biomarkers for assessing human exposure to naphthalene. Naphthalene, a common environmental and occupational pollutant, is of significant interest due to its potential carcinogenic properties.[1] Accurate biomonitoring is crucial for toxicological studies and risk assessment.

Recent studies have established 1,2-DHN as a superior biomarker compared to the traditionally used 1- and 2-naphthol.[1][2][3] Urinary concentrations of 1,2-DHN are notably higher in exposed individuals, offering greater sensitivity.[2][3] Furthermore, 1,2-DHN is the direct precursor to 1,2-naphthoquinone, a metabolite implicated in the toxic effects of naphthalene, making its measurement toxicologically relevant.[1][2][3][4]

Quantitative Data Summary

The following tables summarize quantitative data from biomonitoring studies, illustrating the urinary concentrations of naphthalene metabolites in occupationally exposed workers compared to control groups.

Table 1: Urinary Concentrations of Naphthalene Metabolites in Exposed Workers vs. Control Groups

MetaboliteExposed Workers (Median, µg/L)Control Group (Median, µg/L)Reference
1,2-Dihydroxynaphthalene1012 (range: 22-6477)8 (range: [2]
1-Naphthol122Not Reported[4]
2-Naphthol80Not Reported[4]

Table 2: Urinary Concentrations of Dihydroxynaphthalene Isomers in Different Exposure Groups

MetaboliteCoke Oven Workers (Top; Geometric Mean, µg/L)Coke Oven Workers (Side-Bottom; Geometric Mean, µg/L)Control Workers (Geometric Mean, µg/L)Reference
1,2-Dihydroxynaphthalene55226038.8[5]
1,4-Dihydroxynaphthalene3.423.561.21[5]

Table 3: Detection Limits for Dihydroxynaphthalene Metabolites in Urine

AnalyteLimit of Detection (µg/L)Limit of Quantitation (µg/L)Reference
1,2-Dihydroxynaphthalene0.210.69[5]
1,4-Dihydroxynaphthalene0.150.44[5]
1,2-Dihydroxynaphthalene0.20.5[6]
1-Naphthol0.10.2[6]
2-Naphthol0.10.2[6]

Signaling Pathways and Metabolism

Naphthalene is metabolized primarily in the liver. The following diagram illustrates the metabolic pathway leading to the formation of 1,2-DHN and its subsequent conversion to the reactive 1,2-naphthoquinone. Understanding this pathway is essential for interpreting biomonitoring results. The initial oxidation by cytochrome P450 enzymes forms naphthalene oxide, which is a critical intermediate.

Naphthalene Naphthalene Naphthalene_1_2_oxide Naphthalene-1,2-oxide Naphthalene->Naphthalene_1_2_oxide CYP450 Dihydrodiol Naphthalene-1,2-dihydrodiol Naphthalene_1_2_oxide->Dihydrodiol Epoxide Hydrolase Mercapturic_Acids Mercapturic Acids Naphthalene_1_2_oxide->Mercapturic_Acids GSH Transferase DHN 1,2-Dihydroxynaphthalene (1,2-DHN) Dihydrodiol->DHN Dihydrodiol Dehydrogenase Naphthoquinone 1,2-Naphthoquinone DHN->Naphthoquinone Conjugates Glucuronide and Sulfate Conjugates DHN->Conjugates UGT, SULT Protein_Adducts Protein Adducts (Toxicity) Naphthoquinone->Protein_Adducts

Metabolic pathway of naphthalene to 1,2-DHN.

Experimental Protocols

The following is a detailed protocol for the determination of 1,2-dihydroxynaphthalene in human urine by gas chromatography-mass spectrometry (GC-MS). This method is based on protocols described in the literature.[2][5][6]

1. Sample Preparation and Hydrolysis

  • Objective: To release 1,2-DHN from its glucuronide and sulfate conjugates.

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • To a 1-2 mL aliquot of urine, add an internal standard (e.g., isotope-labeled 1,2-DHN).[6]

    • Add a buffer solution (e.g., sodium acetate, pH 5) and an enzyme mixture containing β-glucuronidase/arylsulfatase.[7]

    • Incubate the mixture overnight at 37°C to ensure complete enzymatic hydrolysis.[7]

2. Solid-Phase Extraction (SPE)

  • Objective: To clean up the sample and concentrate the analyte.

  • Procedure:

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analytes with a suitable organic solvent (e.g., ethyl acetate or methanol).

3. Derivatization

  • Objective: To increase the volatility and thermal stability of 1,2-DHN for GC-MS analysis.

  • Procedure:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) with trimethylchlorosilane (TMCS), to the dried residue.[2][4]

    • Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 1 hour) to form the trimethylsilyl (TMS) derivative of 1,2-DHN.[6]

4. GC-MS Analysis

  • Objective: To separate and quantify the derivatized 1,2-DHN.

  • Procedure:

    • Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

    • Gas Chromatography (GC) Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium.

      • Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280-300°C).[3]

    • Mass Spectrometry (MS) Conditions:

      • Ionization: Electron Ionization (EI).[3]

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3] Monitor characteristic ions of the 1,2-DHN-TMS derivative.

5. Quantification

  • Objective: To determine the concentration of 1,2-DHN in the original urine sample.

  • Procedure:

    • Prepare a calibration curve using standard solutions of 1,2-DHN (or its glucuronide conjugate for improved stability) with the internal standard.[6][8]

    • Process the calibration standards in the same manner as the urine samples.[6]

    • Calculate the concentration of 1,2-DHN in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow

The following diagram provides a visual representation of the analytical workflow for the biomonitoring of 1,2-DHN.

cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Collection Add_IS Addition of Internal Standard Urine_Sample->Add_IS Hydrolysis Enzymatic Hydrolysis Add_IS->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Evaporation Evaporation SPE->Evaporation Derivatization Derivatization Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing

Workflow for 1,2-DHN analysis in urine.

References

Application Notes and Protocols for Cell Imaging Using Naphthalene-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthalene and its derivatives represent a versatile class of fluorophores utilized in the development of sophisticated fluorescent probes for live-cell imaging.[1] Their inherent photophysical properties, including high quantum yields and sensitivity to the microenvironment, make them ideal scaffolds for designing sensors that can detect a wide range of biological analytes and parameters.[1] The rigid, planar structure and extensive π-electron conjugation of the naphthalene moiety contribute to the high fluorescence, photostability, and electroactivity of these probes.[1]

The sensing mechanisms of these probes are often engineered around photophysical processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), Internal Charge Transfer (ICT), and Twisted Intramolecular Charge Transfer (TICT), allowing for "turn-on" or "turn-off" fluorescence responses upon interaction with their target.[2][3] This document provides detailed application notes and protocols for the use of naphthalene-based probes in key areas of cell biology research.

Application Note 1: Detection of Intracellular Metal Ions

The precise regulation of metal ion concentrations is crucial for numerous cellular functions, and its dysregulation is linked to various diseases, including neurological disorders.[2][4] Naphthalene-based fluorescent probes offer high sensitivity and selectivity for imaging dynamic changes in the intracellular concentrations of ions such as Al³⁺, Mg²⁺, Zn²⁺, Cu²⁺, and Hg²⁺.[2][4][5][6][7]

Quantitative Data for Metal Ion Probes
Probe Type/NameTarget IonExcitation (λex)Emission (λem)Limit of Detection (LOD)Sensing Mechanism
Naphthalene Schiff Base PAl³⁺ / Mg²⁺~370 nm~475 nm (Al³⁺) / ~460 nm (Mg²⁺)Not SpecifiedPET Inhibition[4][8]
Naphthalene Schiff Base LAl³⁺Not SpecifiedNot Specified0.1 µMNot Specified[5]
Naphthalimide-Based ProbeFe³⁺Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Naphthalimide-Thiophene LCu²⁺~465 nm (Abs.)~530 nm1.8 µMPET / Quenching[7][9]
Schiff Base PLB3Zn²⁺Not SpecifiedNot Specified0.33 µMCHEF[6]
Naphthalene MonoimideHg²⁺450 nm~550 nm0.52 µMPET / Quenching[10]
Sensing Mechanism: Photoinduced Electron Transfer (PET) Inhibition

Many naphthalene-based ion sensors operate on a "turn-on" fluorescence mechanism. In the absence of the target ion, the probe's fluorescence is quenched by a Photoinduced Electron Transfer (PET) process from an electron-rich receptor (e.g., a Schiff base nitrogen) to the excited naphthalene fluorophore. Upon binding the metal ion, this electron transfer is blocked, restoring the probe's fluorescence.[2]

PET_Inhibition cluster_off Fluorescence OFF cluster_on Fluorescence ON Probe_Free Probe (Free) Excited_State_Off Excited State Probe_Free->Excited_State_Off Excitation Probe_Bound Probe + Ion Complex Probe_Free->Probe_Bound Ion Binding Quenched_State Ground State (Quenched) Excited_State_Off->Quenched_State PET (Non-Radiative) Excited_State_On Excited State Probe_Bound->Excited_State_On Excitation Ground_State_On Ground State Excited_State_On->Ground_State_On Fluorescence (Radiative) Ion Metal Ion

Caption: General mechanism of a "turn-on" fluorescent probe based on PET inhibition.

Experimental Protocol: Live-Cell Imaging of Metal Ions
  • Probe Preparation: Prepare a stock solution of the naphthalene-based probe (typically 1-10 mM) in high-quality, anhydrous DMSO. Store protected from light at -20°C.

  • Cell Culture: Plate cells (e.g., HeLa, HepG2) onto glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.

  • Probe Loading:

    • Dilute the probe stock solution to a final working concentration (typically 1-10 µM) in serum-free medium or an appropriate buffer (e.g., HEPES buffered saline).

    • Remove the culture medium from the cells and wash once with the buffer.

    • Add the probe-containing solution to the cells and incubate for 15-60 minutes at 37°C. Incubation time and concentration should be optimized for each cell line and probe.[10]

  • Washing: Remove the loading solution and wash the cells two to three times with fresh buffer to eliminate extracellular background fluorescence.[11]

  • Imaging:

    • Mount the dish or coverslip onto the microscope stage, ensuring cells are maintained in a suitable imaging medium at 37°C.[12]

    • Excite the probe using the appropriate wavelength and capture fluorescence emission with a confocal microscope or a widefield fluorescence microscope equipped with a sensitive camera.[4]

    • Control Experiment: To confirm the probe's response, cells can be co-incubated with a metal ion chelator (e.g., EDTA for extracellular ions, BAPTA-AM for intracellular calcium) to observe a decrease in fluorescence or an ionophore (e.g., ionomycin) in the presence of the target ion to induce an influx and increase in fluorescence.

Application Note 2: Monitoring Intracellular pH

Cellular processes are highly dependent on the pH of specific organelles. For instance, lysosomes maintain an acidic environment (pH 4.5-5.0), while mitochondria have an alkaline matrix (pH ~8.0).[10][13] Naphthalene-based probes can be designed to exhibit pH-dependent fluorescence, enabling the visualization of pH dynamics in these compartments.[14]

Quantitative Data for pH-Sensitive Probes
Probe Type/NameTarget EnvironmentExcitation (λex)Emission (λem)pKapH Range
Naphthalene Diimide (NDI 5)Acidic OrganellesNot SpecifiedRed Emission5.12.5 - 6.0[14]
HNVPMitochondriaNot SpecifiedNot Specified8.85 ± 0.047.60 - 10.00[13]
1,8-Naphthalimide RotorAqueous Solution400 nm530 nmNot Specified4.0 - 12.0[3][15]
Sensing Mechanism: Protonation-Induced Fluorescence Switching

Many pH probes function as molecular switches. In their deprotonated (basic) form, an intramolecular process like Twisted Intramolecular Charge Transfer (TICT) can occur upon excitation, leading to non-emissive de-excitation. Protonation of a specific functional group (e.g., an amine) in acidic conditions can destabilize this TICT state, forcing the molecule into a more rigid, planar conformation that decays via fluorescence.[3][14]

pH_Sensing cluster_high_pH High pH (Basic) cluster_low_pH Low pH (Acidic) Probe_Deprotonated Probe (Deprotonated) Flexible Conformation Excited_State_TICT Excited State Probe_Deprotonated->Excited_State_TICT Excitation Probe_Protonated Probe (Protonated) Rigid Conformation Probe_Deprotonated->Probe_Protonated + H+ TICT_State TICT State Excited_State_TICT->TICT_State Non-Radiative Decay (Fluorescence OFF) TICT_State->Probe_Deprotonated Non-Radiative Decay (Fluorescence OFF) Probe_Protonated->Probe_Deprotonated - H+ Excited_State_Fluo Excited State Probe_Protonated->Excited_State_Fluo Excitation Excited_State_Fluo->Probe_Protonated Fluorescence (Radiative Decay ON) Proton H+

Caption: pH sensing via protonation-induced inhibition of a non-radiative decay pathway.

Experimental Protocol: Intracellular pH Measurement
  • Probe Preparation and Cell Loading: Follow steps 1-3 from the metal ion protocol. The optimal probe concentration and loading time should be determined to ensure sufficient signal without causing cytotoxicity.

  • Washing: Follow step 4 from the metal ion protocol.

  • Imaging:

    • Acquire baseline fluorescence images of the loaded cells in imaging buffer.

    • To calibrate the probe's response, cells can be treated with a combination of ionophores like nigericin and monensin in buffers of known pH. This allows for the generation of an in-situ calibration curve correlating fluorescence intensity (or ratio, for ratiometric probes) to pH.

    • To monitor dynamic pH changes, cells can be treated with agents like NH₄Cl (to transiently increase lysosomal pH) or proton pump inhibitors (to alter pH gradients) while imaging.

  • Data Analysis: Quantify the average fluorescence intensity in the region of interest (e.g., specific organelles). For ratiometric probes, calculate the ratio of intensities at two different emission wavelengths. Relate these values to pH using the calibration curve.

Application Note 3: Detection of Biothiols (Glutathione)

Glutathione (GSH) is the most abundant intracellular thiol and a key player in maintaining cellular redox balance.[16] Abnormal GSH levels are associated with oxidative stress and diseases like sepsis.[17] Naphthalene-based probes, particularly those with o-dialdehyde groups, have been developed for the selective detection of GSH.[16]

Quantitative Data for Glutathione Probes
Probe NameExcitation (λex)Emission (λem)Key Features
NDA (Naphthalene-2,3-dicarboxaldehyde)~450 nm (Abs.)~530 nmHigh selectivity for GSH.[16]
MNDA (6-methoxynaphthalene-2,3-dicarbaldehyde)Two-Photon at 900 nm~530 nmSuitable for two-photon microscopy (TPM).[16][17]
FNDA (6-fluoronaphthalene-2,3-dicarbaldehyde)~450 nm (Abs.)~530 nmUsed in clinical samples for sepsis diagnosis.[16][17]
Experimental and Diagnostic Workflow

The detection of GSH with naphthalene dialdehydes can be integrated into a workflow that spans from basic cell biology to potential clinical diagnostics. The probe reacts specifically with GSH, leading to a fluorescent product that can be imaged.

GSH_Workflow cluster_research Cellular Research cluster_clinical Potential Clinical Application A Cell Culture (e.g., HeLa cells) B Load Cells with MNDA Probe A->B C Induce Oxidative Stress (e.g., with H₂O₂) B->C D Two-Photon Microscopy (Ex: 900 nm) C->D E Image GSH Depletion D->E F Collect Serum from Patients with Sepsis G Incubate Serum with FNDA Probe F->G H Measure Fluorescence Intensity G->H I Correlate Signal with Disease Severity/Mortality H->I

Caption: Workflow for using naphthalene-based probes to detect GSH in cells and patient samples.

Experimental Protocol: Imaging Intracellular Glutathione
  • Probe Preparation and Cell Loading: Follow steps 1-3 from the metal ion protocol. Use a working concentration of ~10 µM for probes like NDA, MNDA, or FNDA.[16]

  • Washing: Follow step 4 from the metal ion protocol.

  • Inducing GSH Fluctuation (for validation):

    • To deplete GSH, pre-treat cells with L-buthionine sulfoximine (BSO).

    • To increase GSH, supplement with N-acetylcysteine (NAC).

    • To induce oxidative stress and consume GSH, treat with agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).

  • Imaging:

    • Acquire images using appropriate filter sets. For MNDA, use a two-photon microscope with excitation around 900 nm.[17]

    • Capture images before and after treatment to observe dynamic changes in GSH levels, reflected by changes in fluorescence intensity.

Application Note 4: Measuring Microviscosity

Intracellular viscosity is a critical parameter that influences molecular diffusion and reaction rates and is altered during processes like apoptosis.[18] Naphthalene-based "molecular rotors" are fluorescent probes whose quantum yield is highly dependent on the viscosity of their environment.[3]

Quantitative Data for Viscosity Probes
Probe Type/NameExcitation (λex)Emission (λem)Key Features
1,8-Naphthalimide Rotor400 nm530 nmAlso sensitive to pH.[3][15]
TCF-VIS1Not Specified644 nmRed emission, large Stokes shift, 78-fold enhancement.[18]
HY ProbeNot SpecifiedDeep-Red EmissionSuitable for in vivo imaging in mice.[19]
Sensing Mechanism: Viscosity-Dependent Intramolecular Rotation

Molecular rotors typically consist of a fluorophore (e.g., naphthalimide) linked to a group that can rotate freely. Upon excitation in a low-viscosity environment, the molecule rapidly de-excites non-radiatively through this intramolecular rotation, resulting in low fluorescence. In a high-viscosity environment, this rotation is hindered, closing the non-radiative decay channel and forcing the molecule to de-excite via fluorescence, thus "turning on" the signal.[18]

Viscosity_Sensing cluster_low_visc Low Viscosity cluster_high_visc High Viscosity (e.g., Apoptosis) Probe_Low Probe in Solution Excited_Low Excited State Probe_Low->Excited_Low Excitation Rotated_State Rotated State Excited_Low->Rotated_State Fast Intramolecular Rotation Rotated_State->Probe_Low Non-Radiative Decay (Fluorescence OFF) Probe_High Probe in Gel-like Cytosol Excited_High Excited State Probe_High->Excited_High Excitation Excited_High->Probe_High Restricted Rotation Fluorescence ON

Caption: Mechanism of a molecular rotor for viscosity sensing.

Experimental Protocol: Imaging Cellular Viscosity
  • Probe Preparation and Cell Loading: Follow steps 1-3 from the metal ion protocol.

  • Washing: Follow step 4 from the metal ion protocol.

  • Inducing Viscosity Changes: To monitor viscosity changes during a biological process, induce the process of interest. For example, treat cells with staurosporine or etoposide to induce apoptosis, which is often accompanied by an increase in intracellular viscosity.

  • Imaging:

    • Perform time-lapse imaging to monitor the change in fluorescence intensity as the biological process unfolds.

    • Acquire images of both healthy control cells and treated cells.

  • Data Analysis: Quantify the fluorescence intensity in the cytoplasm or specific organelles over time. A significant increase in fluorescence indicates an increase in microviscosity. The relationship between fluorescence intensity and viscosity can be calibrated using solutions of known viscosity (e.g., glycerol-water mixtures).[18]

References

Application Notes and Protocols for 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile in Organic Thin-Film Transistors (OTFTs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Naphthalene-based organic semiconductors are a significant class of materials in the field of organic electronics due to their excellent charge transport properties, chemical stability, and the ability to tune their electronic characteristics through chemical functionalization. Naphthalene diimides (NDIs), for instance, are well-established n-type semiconductors known for their high electron mobility.[1] The introduction of electron-withdrawing dicarbonitrile groups and electron-donating hydroxyl groups to the naphthalene core in 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile presents an interesting molecular design. The dicarbonitrile moieties are expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport, a key characteristic for n-type semiconductor behavior. The hydroxyl groups may influence molecular packing and solubility.

Solution-processing techniques for OTFT fabrication offer advantages such as low cost, large-area coverage, and compatibility with flexible substrates. The protocols outlined below are based on solution-processable methods commonly used for naphthalene-based organic semiconductors.

Anticipated Performance and Comparative Data

While no specific performance data exists for this compound based OTFTs, the table below summarizes the performance of various solution-processed and vacuum-deposited OTFTs based on other naphthalene derivatives to provide a benchmark for expected performance. The performance of OTFTs is primarily evaluated by three key metrics: charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

Semiconductor MaterialDeposition MethodMobility (µ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)
Core-Expanded NDI PolymerSolution-Processed0.1 - 3.5> 105Not Reported
NDI-Fullerene Dyad (S4)Solution-Processed1.20 x 10-4 - 3.58 x 10-4102 - 10322.5
NDI-Fullerene Triad (S5)Solution-Processed8.33 x 10-5 - 2.03 x 10-4Not ReportedNot Reported
N,N′-bis(cyclohexyl) NDIVapor Deposited~ 6> 106Not Reported
Core-Chlorinated NDINot Specifiedup to 8.6Not ReportedNot Reported
BPE-PTCDI MicrowireSolution-Processedup to 1.4 (single wire)> 105+7 to +32

This table presents data for various naphthalene diimide (NDI) and perylene tetracarboxylic diimide (PTCDI) derivatives to serve as a reference for potential performance of novel naphthalene-based semiconductors.[1][2][3][4][5]

Experimental Protocols

The following are generalized protocols for the synthesis of a functionalized naphthalene semiconductor, and the subsequent fabrication and characterization of a bottom-gate, top-contact (BGTC) OTFT device.

Protocol 1: Synthesis of a Functionalized Naphthalene Derivative

This protocol provides a general method for the functionalization of a dihydroxynaphthalene core, which can be adapted for similar compounds.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K2CO3)

  • Alkyl Halide (e.g., 1-Bromobutane for dibutoxy functionalization)

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DMF. Add a base, such as potassium carbonate, to the solution.

  • Alkylation: Add an excess of the alkylating agent (e.g., 1-bromobutane) to the reaction mixture.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure functionalized naphthalene derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OTFT

Materials:

  • Heavily doped Si wafer with a thermally grown SiO2 layer (serves as gate and gate dielectric)

  • Hexamethyldisilazane (HMDS) for surface treatment

  • Synthesized organic semiconductor (e.g., a derivative of this compound)

  • High-purity organic solvent (e.g., chloroform, chlorobenzene, or toluene)

  • Gold (Au) for source and drain electrodes

Procedure:

  • Substrate Cleaning: Clean the Si/SiO2 substrates by sonicating them in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • Dielectric Surface Treatment: Treat the SiO2 surface with HMDS to passivate surface hydroxyl groups and improve the film quality of the organic semiconductor. This can be done by placing the substrates in a vacuum oven with a vial of HMDS and heating at 120 °C for 2 hours.

  • Organic Semiconductor Film Deposition:

    • Prepare a solution of the organic semiconductor in a suitable solvent (e.g., chloroform) at a concentration of 5-10 mg/mL.

    • Deposit the organic semiconductor film onto the treated substrate using spin-coating. A typical two-step process could be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds. These parameters should be optimized to achieve a uniform thin film.

    • Anneal the film at an optimized temperature (e.g., 70 °C) for 1 hour in a vacuum oven to remove residual solvent.

  • Source-Drain Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) on top of the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.

Protocol 3: OTFT Characterization

Equipment:

  • Semiconductor parameter analyzer

  • Probe station

Procedure:

  • Place the fabricated OTFT device on the probe station.

  • Connect the probes to the source, drain, and gate electrodes.

  • Measure the output characteristics by sweeping the drain-source voltage (Vds) at different constant gate-source voltages (Vgs).

  • Measure the transfer characteristics by sweeping the gate-source voltage (Vgs) at a constant high drain-source voltage (Vds) in the saturation regime.

  • From the transfer characteristics, extract the key performance metrics:

    • Field-effect mobility (µ) in the saturation regime using the equation: Ids = (µ * Ci * W) / (2 * L) * (Vgs - Vth)2, where Ids is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.

    • On/Off current ratio (Ion/Ioff) by taking the ratio of the maximum and minimum Ids.

    • Threshold voltage (Vth) by extrapolating the linear portion of the √Ids vs. Vgs plot to the Vgs axis.

Visualizations

OTFT_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization start Si/SiO₂ Wafer cleaning Substrate Cleaning (DI Water, Acetone, IPA) start->cleaning drying Nitrogen Drying cleaning->drying treatment HMDS Surface Treatment drying->treatment dissolve Dissolve Semiconductor in Solvent treatment->dissolve   Fabrication spin_coat Spin-Coating of Semiconductor Film dissolve->spin_coat anneal Film Annealing spin_coat->anneal evaporation Au Electrode Evaporation (Source/Drain) anneal->evaporation measure Electrical Measurement (Parameter Analyzer) evaporation->measure   Characterization extract Extract Parameters (µ, I_on/I_off, V_th) measure->extract

Caption: Workflow for the fabrication and characterization of a BGTC OTFT.

MolStructure_Properties cluster_mol Molecular Structure cluster_prop Material Properties cluster_device Device Performance mol_core Naphthalene Core energy_levels Energy Levels (HOMO/LUMO) mol_core->energy_levels π-conjugation substituents Functional Groups (-OH, -CN, Alkoxy, etc.) substituents->energy_levels Inductive/Resonance Effects packing Molecular Packing (π-π stacking) substituents->packing Steric Hindrance/ Intermolecular Forces solubility Solubility substituents->solubility Polarity/ Alkyl Chains mobility Charge Carrier Mobility (µ) energy_levels->mobility Injection Barrier stability Device Stability energy_levels->stability packing->mobility Charge Hopping solubility->mobility Film Quality on_off On/Off Ratio mobility->on_off

Caption: Relationship between molecular structure and OTFT performance.

References

Troubleshooting & Optimization

Overcoming solubility issues of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a largely non-polar and aromatic molecule. Due to its rigid naphthalene core, it exhibits low solubility in polar protic solvents like water and alcohols. The presence of nitrile groups adds some polarity, but the overall character remains hydrophobic. It is expected to have better solubility in polar aprotic solvents and some chlorinated solvents.

Q2: I am observing that the compound precipitates out of solution upon cooling after heating. What does this indicate?

A2: This phenomenon, known as precipitation upon cooling, suggests that you have created a supersaturated solution at a higher temperature. The solubility of the compound is temperature-dependent, and as the solution cools, the solvent can no longer hold the same amount of dissolved solute, leading to precipitation. For your experiment, you may need to work with a heated solution, increase the solvent volume, or explore co-solvent systems to maintain solubility at room temperature.

Q3: Can a co-solvent system be utilized to dissolve this compound?

A3: Yes, employing a co-solvent system is a highly effective strategy. If the compound is partially soluble in one solvent, adding a small amount of a second, miscible solvent in which it also has some solubility can significantly enhance the overall dissolving power. This approach should be optimized empirically by starting with a small percentage of the co-solvent and gradually increasing the concentration.

Q4: Which solvents are generally not recommended for dissolving this compound?

A4: Highly polar protic solvents such as water, methanol, and ethanol are generally poor choices for dissolving this compound due to its predominantly non-polar nature. Similarly, very non-polar aliphatic solvents like hexane may also prove ineffective.

Q5: How can I confirm if the compound is fully dissolved, especially if the solution is colored?

A5: Visual inspection can be challenging with colored solutions. To ensure complete dissolution, it is recommended to filter the solution through a 0.2 µm syringe filter. If any solid material is collected on the filter, it indicates that the compound is not fully dissolved, and you may be working with a suspension rather than a true solution.

Troubleshooting Guide

This guide addresses common solubility issues encountered during experiments with this compound.

Issue 1: Poor or No Visible Dissolution in a Chosen Solvent

Possible Causes:

  • Inappropriate solvent selection.

  • Insufficient solvent volume.

  • Low temperature.

Solutions:

  • Solvent Selection: Refer to the qualitative solubility table below to select a more appropriate solvent. Polar aprotic solvents are generally a good starting point.

  • Increase Solvent Volume: Gradually add more solvent to the mixture while stirring to see if dissolution occurs.

  • Thermal Agitation: Gently heat the mixture on a hot plate with continuous stirring. Increase the temperature in small increments (5-10°C), being careful not to exceed the boiling point of the solvent.

  • Sonication: Utilize an ultrasonic bath to provide mechanical agitation, which can aid in breaking down solute aggregates and enhance dissolution.

Issue 2: Compound Crashes Out of Solution Over Time

Possible Causes:

  • The solution is supersaturated.

  • Change in temperature.

  • Evaporation of a volatile co-solvent.

Solutions:

  • Work with a Diluted Solution: Prepare a more dilute solution to ensure the concentration remains below the saturation point at your working temperature.

  • Maintain Constant Temperature: Use a water bath or incubator to maintain a constant temperature throughout your experiment.

  • Use Less Volatile Solvents: If using a co-solvent system, select solvents with similar and lower volatilities to prevent preferential evaporation.

  • Sealed Containers: Store solutions in tightly sealed containers to minimize solvent evaporation.

Data Presentation

The following table summarizes the qualitative solubility of this compound in common laboratory solvents. Please note that these are general guidelines, and empirical testing is recommended for specific applications.

SolventSolvent TypeExpected Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
Dimethylformamide (DMF)Polar AproticHigh
Dichloromethane (DCM)ChlorinatedModerate
ChloroformChlorinatedModerate
AcetonePolar AproticModerate
Ethyl AcetateEsterModerate
EthanolPolar ProticLow to Moderate
MethanolPolar ProticLow
WaterPolar ProticInsoluble
HexaneNon-polarInsoluble

Note: The solubility of a related compound, 2,3-Dihydroxynaphthalene, in DMSO is reported to be 160 mg/mL, which suggests that this compound is also likely to be highly soluble in DMSO.

Experimental Protocols

Protocol 1: Solubility Enhancement by Thermal Agitation
  • Preparation: Weigh a known mass of this compound into a clean, dry flask.

  • Solvent Addition: Add a small volume of the selected solvent to the flask.

  • Heating and Stirring: Place the flask on a magnetic stir plate with heating capabilities. Begin stirring and gently heat the mixture.

  • Incremental Heating: Increase the temperature in 5-10°C increments. Allow the solution to equilibrate for 5-10 minutes at each temperature.

  • Observation: Visually inspect for the dissolution of the solid material.

  • Cooling: Once the compound is fully dissolved, remove the flask from the heat and allow it to cool to room temperature. Observe for any precipitation. If the compound remains in solution, it is considered soluble under those conditions.

Protocol 2: Solubility Enhancement using a Co-Solvent System
  • Initial Dissolution: Attempt to dissolve this compound in a primary solvent in which it is partially soluble.

  • Co-Solvent Addition: While stirring, add a second, miscible co-solvent dropwise.

  • Titration: Continue adding the co-solvent until the solute completely dissolves.

  • Record Ratio: Record the final volume ratio of the two solvents. This ratio can be used to prepare stock solutions for future experiments.

  • Stability Check: Allow the solution to stand at room temperature for a period to ensure long-term stability and the absence of precipitation.

Mandatory Visualizations

Experimental Workflow for Solubility Enhancement

experimental_workflow Workflow for Overcoming Solubility Issues start Start with Undissolved Compound solvent_selection Select Appropriate Solvent (e.g., DMSO, DMF) start->solvent_selection add_solvent Add Solvent to Compound solvent_selection->add_solvent stir_rt Stir at Room Temperature add_solvent->stir_rt check_dissolution1 Is Compound Dissolved? stir_rt->check_dissolution1 thermal_agitation Apply Thermal Agitation (Gentle Heating) check_dissolution1->thermal_agitation No success Compound Dissolved (Proceed with Experiment) check_dissolution1->success Yes check_dissolution2 Is Compound Dissolved? thermal_agitation->check_dissolution2 sonication Apply Sonication check_dissolution2->sonication No check_dissolution2->success Yes check_dissolution3 Is Compound Dissolved? sonication->check_dissolution3 co_solvent Use Co-Solvent System check_dissolution3->co_solvent No check_dissolution3->success Yes check_dissolution4 Is Compound Dissolved? co_solvent->check_dissolution4 check_dissolution4->success Yes failure Re-evaluate Solvent System or Consider Derivatization check_dissolution4->failure No

Caption: A stepwise workflow for systematically addressing solubility challenges.

Postulated Signaling Pathway Inhibition

Research on a structurally related dihydroxy-naphthalene derivative has suggested its potential to act as an inhibitor of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway in cancer cell proliferation and survival.

signaling_pathway Postulated Inhibition of the PI3K/AKT/mTOR Pathway compound 1,4-Dihydroxynaphthalene- 2,3-dicarbonitrile pi3k PI3K compound->pi3k Inhibition pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt activates mtor mTORC1 akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation promotes

Caption: Potential mechanism of action via the PI3K/AKT/mTOR signaling cascade.

Stability and degradation of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solutions of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound solutions.

IssuePotential CauseRecommended Action
Solution Discoloration (e.g., turning yellow/brown) Oxidation of the dihydroxynaphthalene core. This is accelerated by exposure to air (oxygen), light, and alkaline pH.1. Prepare solutions fresh whenever possible. 2. Use deoxygenated solvents. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 4. Maintain a neutral or slightly acidic pH if compatible with the experimental setup.
Precipitation or Crystallization in Solution Poor solubility or solvent evaporation. The choice of solvent is critical for maintaining the stability of the solution.1. Ensure the chosen solvent is appropriate for the desired concentration. Consider using a co-solvent system if necessary. 2. Store solutions in tightly sealed containers to prevent solvent evaporation. 3. If precipitation occurs upon storage at low temperatures, gently warm the solution and sonicate to redissolve before use.
Inconsistent Experimental Results Degradation of the compound due to improper handling or storage. The nitrile groups may be susceptible to hydrolysis under strongly acidic or basic conditions.1. Review solution preparation and storage protocols. 2. Perform a purity check of the stock solution using a suitable analytical method (e.g., HPLC-UV). 3. Avoid prolonged exposure to extreme pH values.
Loss of Activity or Potency Chemical degradation of the molecule, leading to the formation of inactive byproducts.1. Conduct a forced degradation study to identify potential degradation products and pathways. 2. Use a stability-indicating analytical method to monitor the concentration of the active compound over time. 3. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and in an inert atmosphere if possible.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solutions of this compound?

To ensure the stability of this compound solutions, it is recommended to:

  • Store at low temperatures: For short-term storage (days), refrigeration (2-8°C) is suitable. For long-term storage (weeks to months), freezing at -20°C or -80°C is recommended.

  • Protect from light: Use amber glass vials or wrap containers with aluminum foil to prevent photodegradation.

  • Use an inert atmosphere: For sensitive applications, purging the headspace of the storage container with an inert gas like argon or nitrogen can minimize oxidation.

  • Ensure proper sealing: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen.

2. Which solvents are recommended for dissolving this compound?

The choice of solvent will depend on the intended application and required concentration. Common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile may be suitable. It is crucial to assess the solubility and stability in the chosen solvent system. For aqueous solutions, the use of a co-solvent may be necessary, and the pH should be carefully controlled.

3. What are the likely degradation pathways for this compound?

Based on the chemical structure, the following degradation pathways are plausible:

  • Oxidation: The 1,4-dihydroxynaphthalene moiety is susceptible to oxidation, especially in the presence of oxygen, light, and at higher pH. This can lead to the formation of the corresponding 1,4-naphthoquinone derivative.

  • Hydrolysis: The nitrile groups (-CN) can undergo hydrolysis to form amide and subsequently carboxylic acid groups. This process is typically catalyzed by strong acids or bases.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products.

4. How can I monitor the stability of my this compound solution?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is recommended. This method should be able to separate the intact parent compound from its potential degradation products. Regular analysis of the solution over time will allow for the determination of the degradation rate and shelf-life.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Store the stock solution in a tightly sealed, light-protected container at the recommended temperature.

Protocol 2: Forced Degradation Study (General Guideline)

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

  • Acidic Hydrolysis:

    • Treat a solution of the compound with a dilute acid (e.g., 0.1 N HCl).

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution before analysis.

  • Alkaline Hydrolysis:

    • Treat a solution of the compound with a dilute base (e.g., 0.1 N NaOH).

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat a solution of the compound with a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).

    • Incubate at room temperature for a defined period.

  • Thermal Degradation:

    • Expose a solid sample or a solution to elevated temperatures (e.g., 60-80°C) for a defined period.

  • Photodegradation:

    • Expose a solution to a controlled light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark.

For all conditions, samples should be analyzed at various time points using a suitable stability-indicating method (e.g., HPLC-UV) to track the degradation of the parent compound and the formation of degradation products.

Visualizations

cluster_prep Solution Preparation Workflow Weigh_Compound Weigh Compound Add_Solvent Add Solvent Weigh_Compound->Add_Solvent Dissolve Vortex/Sonicate Add_Solvent->Dissolve Filter Filter (optional) Dissolve->Filter Store Store Appropriately Filter->Store

Caption: Workflow for the preparation of this compound solutions.

cluster_degradation Potential Degradation Pathways Compound This compound Oxidation Oxidation (O2, Light, High pH) Compound->Oxidation Hydrolysis Hydrolysis (Strong Acid/Base) Compound->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) Compound->Photodegradation Naphthoquinone 1,4-Naphthoquinone-2,3-dicarbonitrile Oxidation->Naphthoquinone Amide_Acid Amide/Carboxylic Acid Derivatives Hydrolysis->Amide_Acid Photo_Products Various Photoproducts Photodegradation->Photo_Products

Caption: Inferred degradation pathways for this compound.

Technical Support Center: Purification of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities in crude this compound?

A1: Impurities can stem from the synthetic route and subsequent degradation. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Formation of other dihydroxynaphthalene isomers.[1]

  • Byproducts and Intermediates: Incomplete reactions can leave synthetic intermediates.[1]

  • Sulfur-Containing Impurities: If sulfonation was used to introduce hydroxyl groups, residual sulfonic acids or their salts might be present.[1]

  • Oxidation Products: The dihydroxy form can be susceptible to oxidation, leading to the corresponding naphthoquinone.[2]

Q2: My crude product is a dark, tarry substance. How can I purify it?

A2: A dark, impure product often requires a multi-step purification approach.

  • Charcoal Treatment: If the discoloration is due to highly colored impurities, treatment with activated charcoal can be effective.[3] Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat, and perform a hot filtration to remove the charcoal and adsorbed impurities before proceeding with crystallization or chromatography.[3]

  • Column Chromatography: This is a highly effective method for separating the desired compound from various impurities.[4] A detailed protocol is provided below.

  • Recrystallization: This technique can be used after initial purification by chromatography to obtain a highly pure crystalline product.

Q3: I am having trouble getting my compound to crystallize. What can I do?

A3: Crystallization issues are common. Here are several troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate solvent system where the compound is soluble when hot and insoluble when cold.[3] You may need to screen various solvents of different polarities.[3]

  • Induce Crystallization:

    • Seed Crystals: Add a small, pure crystal of the product to the cooled solution.[3]

    • Scratching: Scratch the inner surface of the flask at the liquid-air interface with a glass rod to create nucleation sites.[3]

  • Address "Oiling Out": If the compound separates as an oil, it may be due to high supersaturation or impurities.[3] Try reheating the solution and adding more solvent.[3] Slower cooling can also promote crystal formation over oiling.[3]

  • Two-Solvent System: Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly cloudy.[3] Add a few drops of the "good" solvent to clarify and then allow it to cool slowly.[3]

Q4: The purity of my recrystallized product is still low. What should I do?

A4: Low purity after recrystallization can be due to trapped impurities within the crystal lattice, often from rapid crystal formation, or inadequate washing.[3]

  • Slower Crystallization: Allow the solution to cool more slowly to promote the formation of larger, purer crystals.[3]

  • Thorough Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.

  • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is adapted from a method for a related compound, 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile, and should be optimized for this compound.[4]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[4]

  • Hexane

  • Ethyl acetate[4]

  • Dichloromethane

  • Thin-Layer Chromatography (TLC) plates

Procedure:

  • Mobile Phase Selection: Use TLC to determine a suitable solvent system (mobile phase) that provides good separation of the target compound from impurities. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the chromatography column. Allow the silica gel to settle into a packed bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[4]

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.[4]

  • Elution: Begin eluting the column with the low-polarity mobile phase.[4] Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions of the eluting solvent and monitor them by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]

Quantitative Data Summary:

ParameterRecommended Value/Solvent
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)[4]
Mobile PhaseHexane/Ethyl Acetate Gradient
Sample LoadingDry Loading Recommended[4]
Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallization that can be adapted for this compound.[3]

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent(s)

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one in which it is highly soluble at elevated temperatures and poorly soluble at room temperature.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the compound completely. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

G Purification Workflow for this compound crude Crude Product charcoal Charcoal Treatment (Optional) crude->charcoal Colored Impurities chromatography Column Chromatography crude->chromatography Multiple Impurities charcoal->chromatography recrystallization Recrystallization chromatography->recrystallization Further Purification pure Pure Product chromatography->pure recrystallization->pure

Caption: General purification workflow for crude this compound.

G Troubleshooting Crystallization start Crystallization Attempt no_xtals No Crystals Form start->no_xtals oiling_out Compound Oils Out start->oiling_out low_purity Low Purity start->low_purity success Pure Crystals start->success Successful induce_xtal Induce Crystallization (Seed, Scratch) no_xtals->induce_xtal Solution slow_cool Slower Cooling, Add More Solvent oiling_out->slow_cool Solution re_xtal Slow Recrystallization, Thorough Washing low_purity->re_xtal Solution

Caption: Decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Optimization of Film Deposition for Dihydroxynaphthalene-Based Devices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on established principles for the deposition of organic small-molecule thin films and data from analogous naphthalene-based semiconductors. Specific quantitative parameters for dihydroxynaphthalene (DHN) are not widely available in published literature. Researchers should use this information as a starting point and expect to perform empirical optimization for their specific DHN derivative and device architecture.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the deposition of dihydroxynaphthalene (DHN) thin films?

The primary goal is to control the solid-state microstructure (morphology) of the DHN film. For electronic devices like Organic Field-Effect Transistors (OFETs), a well-ordered, crystalline film with large, interconnected grains is typically desired. This morphology minimizes defects and grain boundaries that can trap charge carriers, leading to higher charge carrier mobility and better device performance.

Q2: Which deposition technique is most common for solution-processed DHN-based devices?

Spin coating is a widely used laboratory technique for depositing uniform thin films from solution.[1] It offers good control over film thickness and is suitable for small-scale fabrication and materials screening.[2] For larger areas or roll-to-roll processing, techniques like doctor-blading or inkjet printing may be more appropriate.

Q3: How does the choice of solvent affect the DHN film quality?

The solvent system is critical and influences several factors:[3]

  • Solubility: The DHN must be fully dissolved to avoid aggregation in the solution, which leads to defects in the film.

  • Evaporation Rate: The solvent's boiling point and vapor pressure determine how quickly it evaporates during spin coating. A very fast evaporation can lead to a disordered (amorphous) film, while a slower, more controlled evaporation can promote crystallization.[4]

  • Surface Wetting: The solvent's interaction with the substrate determines how well the solution spreads. Poor wetting can result in an incomplete or non-uniform film.

  • Film Morphology: The choice of solvent can directly influence the final crystal structure and grain size of the DHN film.[5]

Q4: What is the purpose of post-deposition annealing?

Annealing is a thermal treatment applied after the film is deposited. It provides the necessary thermal energy for the DHN molecules to rearrange into a more ordered and thermodynamically stable crystalline structure.[6] This process can increase grain size, reduce defects, and improve the electrical contact with the electrodes, generally leading to enhanced device performance.[7][8]

Q5: Should annealing be performed in a specific atmosphere?

Yes, annealing should be conducted in an inert atmosphere, such as a nitrogen-filled glovebox. This is crucial to prevent the oxidation of the dihydroxynaphthalene, as the hydroxyl groups can be sensitive to oxygen, especially at elevated temperatures. Oxidation can create charge traps and degrade device performance and stability.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Film Quality (Pinholes, Comet-tails, Aggregates) 1. Incomplete dissolution of DHN in the solvent. 2. Particulate contamination on the substrate or in the solution. 3. Poor wetting of the substrate by the solution.1. Gently warm the solution or use ultrasonication to ensure complete dissolution. 2. Filter the solution through a PTFE syringe filter (e.g., 0.2 µm pore size). Ensure the substrate is meticulously cleaned. 3. Treat the substrate surface (e.g., with UV/Ozone or a self-assembled monolayer like HMDS or OTS) to modify its surface energy for better wetting.[9]
Low Charge Carrier Mobility 1. Amorphous or poorly crystalline film. 2. Small grain size with many grain boundaries. 3. Residual solvent in the film acting as charge traps. 4. Impurities in the DHN source material.1. Optimize the annealing temperature and time to promote crystallinity. 2. Use a solvent with a higher boiling point to slow down evaporation during spin coating. Consider solvent vapor annealing. 3. Increase the post-deposition annealing temperature or duration. 4. Purify the DHN material before use (e.g., by sublimation or chromatography).
Inconsistent Device Performance 1. Non-uniform film thickness across the substrate. 2. Variation in experimental conditions (e.g., ambient humidity, temperature).1. Optimize the spin coating program (e.g., use a two-step program with a lower speed spread step followed by a high-speed thinning step).[1] 2. Perform all fabrication and measurement steps in a controlled environment (e.g., a glovebox with controlled humidity and temperature).
Film Dewetting or Cracking During Annealing 1. Annealing temperature is too high, exceeding the material's glass transition or melting point. 2. Mismatch in thermal expansion between the DHN film and the substrate. 3. Poor adhesion of the film to the substrate.1. Reduce the annealing temperature. Perform a temperature series to find the optimal window. 2. Use a slower cooling rate after annealing. 3. Improve substrate cleaning or use an adhesion-promoting surface treatment.

Data Presentation: Representative Deposition Parameters

The following tables provide example starting parameters for process optimization. The optimal values will be highly dependent on the specific DHN isomer, solvent, and substrate used.

Table 1: Spin Coating Parameters vs. Film Thickness

Solution Concentration (mg/mL in Chloroform)Spin Speed (rpm)Expected Film Thickness (nm)
51000~ 60 - 80
53000~ 35 - 50
55000~ 25 - 40
101000~ 100 - 130
103000~ 60 - 80
105000~ 45 - 60

Note: Film thickness generally scales inversely with the square root of the spin speed and linearly with the solution concentration.[10][11]

Table 2: Annealing Temperature vs. Device Performance (Hypothetical)

Annealing Temperature (°C)Film Crystallinity (Arbitrary Units)Surface Roughness (nm, RMS)Charge Carrier Mobility (cm²/Vs)
As-deposited (No Anneal)1.01.51 x 10⁻⁴
802.51.28 x 10⁻⁴
1004.00.95 x 10⁻³
1205.50.71 x 10⁻²
1405.0 (potential degradation)1.16 x 10⁻³

Note: There is typically an optimal annealing temperature that maximizes crystallinity and mobility, beyond which performance may decrease due to film degradation or morphological changes.[12]

Experimental Protocols

Protocol 1: Substrate Cleaning
  • Place substrates (e.g., Si/SiO₂) in a substrate holder.

  • Sequentially sonicate in tubs of deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates thoroughly with a stream of dry nitrogen.

  • Immediately before use, treat the substrates with UV/Ozone for 15 minutes to remove organic residues and create a hydrophilic surface. (Alternatively, use a surface treatment like HMDS for a hydrophobic surface, which can be beneficial for certain organic semiconductors).

Protocol 2: DHN Solution Preparation and Film Deposition by Spin Coating
  • Prepare a solution of DHN (e.g., 10 mg/mL) in a suitable solvent (e.g., chloroform, chlorobenzene, or a co-solvent mixture).[3]

  • Ensure complete dissolution by stirring with a magnetic stir bar, gently warming, or brief sonication.

  • Filter the solution using a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Transfer the cleaned substrate to the spin coater chuck.

  • Dispense a sufficient amount of the DHN solution to cover the substrate (e.g., 50 µL for a 1.5 cm x 1.5 cm substrate).[1]

  • Initiate the spin coating program. A representative two-step program could be:

    • Step 1: 500 rpm for 10 seconds (to spread the solution).

    • Step 2: 3000 rpm for 45 seconds (to thin the film to the desired thickness).

  • After the program finishes, carefully remove the substrate.

Protocol 3: Post-Deposition Annealing
  • Immediately transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox.

  • Set the hotplate to the desired annealing temperature (e.g., 120 °C, determined from optimization experiments).

  • Anneal the film for a set duration (e.g., 30 minutes).

  • After annealing, turn off the hotplate and allow the substrate to cool slowly to room temperature inside the glovebox before proceeding with top-contact deposition or characterization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization sub_clean Substrate Cleaning (DI Water, Acetone, IPA) uv_ozone Surface Treatment (UV/Ozone) sub_clean->uv_ozone spin_coat Spin Coating (e.g., 500rpm/10s -> 3000rpm/45s) uv_ozone->spin_coat sol_prep DHN Solution Prep (Dissolve & Filter) sol_prep->spin_coat anneal Post-Deposition Annealing (Inert Atmosphere, e.g., 120°C) spin_coat->anneal electrode_dep Electrode Deposition (e.g., Thermal Evaporation) anneal->electrode_dep morphology Morphological Analysis (AFM, XRD) anneal->morphology electrical Electrical Testing (IV Curves, Mobility) electrode_dep->electrical morphology->electrical

Caption: Experimental workflow for fabricating and characterizing DHN-based thin-film devices.

logical_relationships cluster_inputs Input Parameters cluster_properties Film Properties cluster_outputs Device Performance conc Solution Concentration thickness Thickness conc->thickness + speed Spin Speed speed->thickness - solvent Solvent Choice roughness Roughness solvent->roughness crystallinity Crystallinity & Grain Size solvent->crystallinity temp Annealing Temperature temp->roughness temp->crystallinity + (to optimum) mobility Carrier Mobility thickness->mobility roughness->mobility - crystallinity->mobility + on_off On/Off Ratio mobility->on_off

Caption: Key relationships between deposition parameters, film properties, and device performance.

References

Technical Support Center: Enhancing the Photostability of Dihydroxynaphthalene Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroxynaphthalene-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for enhancing the photostability of these valuable imaging tools.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of photobleaching in dihydroxynaphthalene fluorescent probes?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. For dihydroxynaphthalene probes, the primary drivers of photobleaching include:

  • High Excitation Light Intensity: Powerful lasers or lamps can rapidly lead to the degradation of the probe.

  • Prolonged Exposure Time: Continuous illumination of the sample will inevitably result in signal loss.

  • Presence of Reactive Oxygen Species (ROS): The interaction of the excited dihydroxynaphthalene probe with molecular oxygen can generate damaging ROS, which in turn degrades the probe.[1]

  • Suboptimal Environmental Conditions: Factors such as the pH and chemical composition of the imaging medium can influence the stability of the probe.

Q2: What makes naphthalene-based probes, including dihydroxynaphthalenes, a good choice regarding photostability?

Naphthalene-based fluorescent probes are known for their rigid, planar structure and extensive π-electron conjugated system. These features contribute to their inherently high fluorescence quantum yields and excellent photostability compared to some other classes of fluorescent dyes.[2] The introduction of a naphthalene moiety into a probe's structure often enhances its overall photostability.[2]

Q3: How do antifade reagents work to protect my dihydroxynaphthalene probe?

Antifade reagents are chemical cocktails added to the imaging medium to minimize photobleaching. They typically function by:

  • Scavenging Reactive Oxygen Species (ROS): Many antifade agents are antioxidants that neutralize ROS, thereby protecting the fluorescent probes from oxidative damage.[1]

  • Quenching Triplet States: Some components can deactivate the long-lived, highly reactive triplet state of the fluorophore, preventing it from undergoing destructive chemical reactions.[1]

Q4: Can I use the same antifade reagent for both live-cell and fixed-cell imaging?

Not always. Antifade reagents formulated for fixed-cell imaging often contain components that are toxic to living cells. It is crucial to use antifade reagents specifically designed for live-cell imaging to maintain cell viability.[1]

Q5: How can I quantify the photostability of my dihydroxynaphthalene probe?

You can quantify photostability by measuring the photobleaching half-life (t½) . This is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under specific and constant illumination conditions. This can be determined by acquiring a time-lapse series of images and plotting the fluorescence intensity over time.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Rapid Signal Loss/Photobleaching High excitation intensity.Reduce the laser/lamp power to the lowest level that provides an adequate signal-to-noise ratio.
Prolonged exposure to light.Minimize the duration of illumination. Use intermittent imaging rather than continuous exposure.
Presence of molecular oxygen.Use a commercial antifade reagent containing an oxygen scavenging system. For in vitro experiments, deoxygenating the buffer can be beneficial.
Inappropriate mounting medium.Use a mounting medium containing an antifade reagent. See the data below for a comparison of common antifade reagents.
Weak Initial Fluorescence Signal Low quantum yield of the probe in the specific cellular environment.Ensure the imaging medium has a pH and ionic strength that are optimal for your probe's fluorescence. The polarity of the environment can significantly affect the quantum yield of some naphthalene probes.
Inefficient excitation.Verify that the excitation wavelength of your light source aligns with the absorption maximum of your dihydroxynaphthalene probe.
High Background Fluorescence Autofluorescence from cells or medium.Image a control sample without the probe to determine the level of autofluorescence. If significant, consider using a probe that excites and emits at longer wavelengths.
Excess probe concentration.Titrate the probe concentration to find the optimal balance between signal and background.
Inadequate washing.Ensure thorough washing steps to remove any unbound probe.

Quantitative Data on Antifade Reagent Performance

While specific quantitative data on the photostability of a wide range of dihydroxynaphthalene probes is not extensively available in a consolidated source, the performance of common antifade reagents with other fluorophores can provide a valuable starting point. The following table summarizes the photobleaching half-life of Fluorescein, a commonly used fluorophore, in the presence of different antifade reagents.

Antifade ReagentPhotobleaching Half-life (seconds) for Fluorescein
90% Glycerol in PBS (pH 8.5)9
Vectashield96
SlowfadeData not explicitly available in the provided results
CitifluorData not explicitly available in the provided results
p-phenylenediamineData not explicitly available in the provided results
1,4-diazobicyclo-(2.2.2.)-octane (DABCO)Data not explicitly available in the provided results

Data extracted from a study on fluorescein, tetramethylrhodamine, and coumarin.[3] It is important to note that the efficacy of an antifade reagent can vary depending on the specific fluorescent probe.

Experimental Protocols

Protocol 1: Assessing the Photostability of a Dihydroxynaphthalene Probe

This protocol outlines a method to determine the photobleaching half-life of your dihydroxynaphthalene probe in a cellular context.

Materials:

  • Fluorescence microscope with a camera and time-lapse imaging software.

  • Your dihydroxynaphthalene fluorescent probe.

  • Cultured cells appropriate for your experiment.

  • Cell culture medium and imaging buffer.

  • Antifade reagent (optional, for comparison).

Procedure:

  • Sample Preparation:

    • Plate cells on a suitable imaging dish (e.g., glass-bottom dish).

    • Stain the cells with your dihydroxynaphthalene probe according to your standard protocol.

    • Wash the cells to remove excess probe and replace the medium with fresh imaging buffer (with or without antifade reagent).

  • Image Acquisition:

    • Place the sample on the microscope stage.

    • Select a region of interest (ROI) containing well-stained cells.

    • Set the imaging parameters (excitation intensity, exposure time, etc.) to achieve a good initial signal without saturating the detector. Crucially, keep these settings constant throughout the experiment.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without cells.

    • Normalize the background-corrected intensity values to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t½) as the time at which the normalized intensity reaches 0.5.

Protocol 2: Evaluating the Efficacy of an Antifade Reagent

This protocol allows for a direct comparison of probe photostability with and without an antifade reagent.

Procedure:

  • Prepare two identical samples of cells stained with your dihydroxynaphthalene probe.

  • For one sample, use a standard imaging buffer. For the second sample, use the same imaging buffer supplemented with the antifade reagent you wish to test.

  • Following the "Assessing Photostability" protocol, acquire time-lapse images for both samples using the exact same imaging parameters .

  • Analyze the data for both conditions and compare the photobleaching half-lives to determine the efficacy of the antifade reagent.

Visualizing Photobleaching and Mitigation Strategies

Photobleaching Signaling Pathway

The photobleaching of a dihydroxynaphthalene probe is a complex process initiated by the absorption of light. The excited probe can then follow several pathways, some of which lead to its irreversible destruction. A key destructive pathway involves the formation of a long-lived triplet state, which can react with molecular oxygen to produce damaging reactive oxygen species (ROS).

Photobleaching_Pathway DHN_G DHN (Ground State) DHN_S1 DHN (Singlet Excited State) DHN_G->DHN_S1 Light Absorption (Excitation) DHN_S1->DHN_G Fluorescence Emission DHN_T1 DHN (Triplet State) DHN_S1->DHN_T1 Intersystem Crossing Photobleached_DHN Photobleached DHN DHN_T1->Photobleached_DHN Chemical Reactions O2 Molecular Oxygen (O2) DHN_T1->O2 Energy Transfer Fluorescence Fluorescence ROS Reactive Oxygen Species (ROS) O2->ROS Activation ROS->DHN_G Oxidative Damage ROS->DHN_S1 Oxidative Damage ROS->DHN_T1 Oxidative Damage Antifade Antifade Reagent Antifade->DHN_T1 Quenches Antifade->ROS Scavenges

Caption: Photobleaching pathway of dihydroxynaphthalene probes.

Experimental Workflow for Enhancing Photostability

A systematic approach is crucial for optimizing the photostability of your dihydroxynaphthalene probes in your specific experimental setup.

Experimental_Workflow Start Start: Photostability Issue Identified Optimize_Imaging Optimize Imaging Parameters (Reduce Light Exposure) Start->Optimize_Imaging Select_Antifade Select Appropriate Antifade Reagent Start->Select_Antifade Titrate_Probe Titrate Probe Concentration Start->Titrate_Probe Test_Antifade Test Antifade Efficacy (Compare with/without) Optimize_Imaging->Test_Antifade Select_Antifade->Test_Antifade Titrate_Probe->Test_Antifade Data_Analysis Analyze Photobleaching Kinetics (Calculate t½) Test_Antifade->Data_Analysis Optimized_Protocol Optimized Experimental Protocol Data_Analysis->Optimized_Protocol

Caption: Workflow for optimizing probe photostability.

By understanding the mechanisms of photobleaching and systematically applying these troubleshooting and optimization strategies, you can significantly enhance the performance and reliability of your dihydroxynaphthalene fluorescent probes in your research.

References

Technical Support Center: Scalable Synthesis of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile and its derivatives.

Experimental Workflow

The overall synthetic strategy involves a two-step process starting from 2,3-dichloro-1,4-naphthoquinone. The first step is a nucleophilic substitution to form the dicyano- T-naphthoquinone intermediate, which is subsequently reduced to the desired this compound. This product can then be used in further derivatization reactions, such as alkylation.

experimental_workflow A 2,3-Dichloro-1,4-naphthoquinone B Cyanation Reaction (e.g., NaCN or KCN) A->B C 2,3-Dicyano-1,4-naphthoquinone B->C D Reduction Reaction (e.g., Sodium Dithionite) C->D E This compound D->E F Alkylation Reaction (e.g., Alkyl Halide, Base) E->F G 1,4-Dialkoxynaphthalene-2,3-dicarbonitrile Derivatives F->G

Caption: Generalized synthetic workflow for this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common and commercially available starting material is 2,3-dichloro-1,4-naphthoquinone.[1] This compound is relatively inexpensive and suitable for scalable production.

Q2: Which reducing agents are effective for the conversion of 2,3-Dicyano-1,4-naphthoquinone to this compound?

A2: Sodium dithionite (Na₂S₂O₄) is a widely used, inexpensive, and effective reducing agent for converting quinones to hydroquinones.[2][3] Other potential methods include catalytic hydrogenation, though this may require more specialized equipment.

Q3: What are the typical solvents used for the cyanation and reduction steps?

A3: For the cyanation of 2,3-dichloro-1,4-naphthoquinone, a mixed solvent system such as ethanol/water is often employed to dissolve both the organic substrate and the inorganic cyanide salt. For the reduction with sodium dithionite, an aqueous medium or a mixture of an organic solvent and water is typically used.

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through recrystallization from a suitable solvent. For larger scales, column chromatography over silica gel or treatment with neutral alumina to remove impurities can be effective.[4]

Q5: What are the key safety precautions to consider during this synthesis?

A5: The use of cyanide salts (e.g., NaCN, KCN) is highly hazardous. These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Acidification of cyanide-containing waste streams must be avoided to prevent the release of toxic hydrogen cyanide gas.

Troubleshooting Guides

Part 1: Cyanation of 2,3-Dichloro-1,4-naphthoquinone
Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion to 2,3-Dicyano-1,4-naphthoquinone 1. Incomplete dissolution of reactants. 2. Low reaction temperature. 3. Deactivation of the cyanide nucleophile.1. Ensure vigorous stirring and consider using a co-solvent to improve solubility. 2. The reaction is exothermic; however, maintaining a temperature around 40°C may be necessary.[5] 3. Ensure the reaction mixture is not acidic, as this would generate HCN.
Formation of multiple byproducts 1. Over-reaction or side reactions of the cyanide. 2. Reaction with solvent.1. Carefully control the stoichiometry of the cyanide reagent. 2. Ensure the solvent (e.g., ethanol) is not participating in side reactions.
Product is difficult to isolate 1. Product is soluble in the reaction mixture. 2. Formation of a fine precipitate that is difficult to filter.1. After acidification, cool the mixture to maximize precipitation. 2. Allow the precipitate to age, or use a filter aid during filtration.
Part 2: Reduction of 2,3-Dicyano-1,4-naphthoquinone
Issue Possible Cause(s) Troubleshooting Steps
Incomplete reduction to the dihydroxy product 1. Insufficient amount of reducing agent. 2. Decomposition of the reducing agent. 3. Low reaction temperature.1. Use a stoichiometric excess of sodium dithionite. 2. Prepare fresh solutions of sodium dithionite as it can degrade, especially in acidic conditions.[6] 3. Gently warm the reaction mixture to facilitate the reduction.
Product re-oxidizes to the quinone 1. Exposure to air (oxygen) during workup.1. Perform the workup under an inert atmosphere (e.g., nitrogen or argon). 2. Rapidly isolate and dry the product after filtration.
Product is discolored 1. Presence of residual starting material or oxidized byproducts.1. Ensure complete reduction by monitoring the reaction (e.g., by TLC or color change). 2. Purify the product by recrystallization or column chromatography.
Part 3: Alkylation of this compound
Issue Possible Cause(s) Troubleshooting Steps
Low yield of the dialkylated product 1. Incomplete deprotonation of the hydroxyl groups. 2. Insufficient amount of alkylating agent. 3. Steric hindrance.1. Use a strong enough base (e.g., NaH or K₂CO₃) and ensure anhydrous conditions. 2. Use a stoichiometric excess of the alkyl halide. 3. For bulky alkyl groups, a stronger base and higher reaction temperature may be required.
Formation of mono-alkylated byproduct 1. Insufficient base or alkylating agent. 2. Short reaction time.1. Increase the equivalents of base and alkylating agent. 2. Increase the reaction time and monitor for the disappearance of the mono-alkylated intermediate by TLC.
Decomposition of the starting material 1. Reaction temperature is too high. 2. Presence of oxygen leading to oxidation.1. Optimize the reaction temperature; avoid excessive heating. 2. Conduct the reaction under an inert atmosphere.

Data Presentation

The following table summarizes typical reaction conditions for the key steps in the synthesis. Please note that these are generalized conditions and may require optimization for specific substrates and scales.

Step Reactants Reagents Solvent Temperature (°C) Typical Yield (%)
Cyanation 2,3-Dichloro-1,4-naphthoquinoneSodium CyanideEthanol/Water< 40~35 (unoptimized)[5]
Reduction 2,3-Dicyano-1,4-naphthoquinoneSodium DithioniteWater or THF/WaterRoom TemperatureHigh (often quantitative)
Alkylation This compound, Alkyl HalidePotassium CarbonateDMF60-80Moderate to High

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dicyano-1,4-naphthoquinone

This protocol is adapted from a literature procedure for a related compound and should be optimized for scale.[5]

  • In a well-ventilated fume hood, dissolve 2,3-dichloro-1,4-naphthoquinone in ethanol.

  • Prepare a solution of sodium cyanide in water.

  • Slowly add the sodium cyanide solution to the solution of 2,3-dichloro-1,4-naphthoquinone, ensuring the temperature does not exceed 40°C.

  • Stir the mixture at room temperature for several hours and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully acidify with cold, concentrated hydrochloric acid to a pH of 1.

  • Filter the resulting solid, wash with water, and dry under reduced pressure.

  • Further purification can be achieved by recrystallization from a suitable solvent like acetic acid.

cyanation_protocol A Dissolve 2,3-dichloro-1,4-naphthoquinone in Ethanol C Slowly add NaCN solution to the naphthoquinone solution (< 40°C) A->C B Prepare aqueous solution of NaCN B->C D Stir at room temperature and monitor by TLC C->D E Acidify with HCl to pH 1 D->E F Filter, wash, and dry the product E->F

Caption: Experimental protocol for the synthesis of 2,3-Dicyano-1,4-naphthoquinone.

Protocol 2: Synthesis of this compound

This is a general procedure for the reduction of quinones.

  • Suspend 2,3-dicyano-1,4-naphthoquinone in a suitable solvent system (e.g., water or a mixture of THF and water).

  • Prepare a fresh aqueous solution of sodium dithionite.

  • Add the sodium dithionite solution to the quinone suspension with vigorous stirring. The reaction is often accompanied by a color change from yellow/orange to a lighter, often colorless or pale yellow, solution/suspension.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Isolate the product by filtration, washing with deoxygenated water.

  • Dry the product thoroughly under vacuum, protecting it from air to prevent re-oxidation.

reduction_protocol A Suspend 2,3-dicyano-1,4-naphthoquinone in solvent C Add dithionite solution to the quinone suspension A->C B Prepare fresh aqueous solution of Sodium Dithionite B->C D Stir at room temperature and monitor by TLC C->D E Filter, wash with deoxygenated water, and dry under vacuum D->E alkylation_protocol A Dissolve dihydroxynaphthalene in anhydrous DMF under inert gas B Add base (e.g., K₂CO₃) A->B C Add alkylating agent B->C D Heat and stir, monitoring by TLC C->D E Workup: Quench with water, extract with organic solvent D->E F Dry, concentrate, and purify by column chromatography E->F

References

Validation & Comparative

A Comparative Analysis of Dihydroxynaphthalene Isomers as Intrinsic Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of dihydroxynaphthalene (DHN) isomers, evaluating their potential as intrinsic fluorescent probes. Due to their structural variations, these isomers exhibit distinct photophysical properties that can be harnessed for various analytical and bio-imaging applications. This document summarizes available quantitative data, outlines detailed experimental protocols for their characterization, and presents logical workflows for their comparative assessment.

Introduction to Dihydroxynaphthalene Isomers

Dihydroxynaphthalenes are a group of aromatic compounds consisting of a naphthalene backbone substituted with two hydroxyl groups. The position of these hydroxyl groups significantly influences the electronic distribution within the molecule, leading to variations in their absorption and fluorescence characteristics. Their inherent fluorescence makes them attractive candidates for development as fluorescent probes and sensors. Naphthalene itself is a well-known fluorescent compound, and the addition of electron-donating hydroxyl groups can modulate its photophysical properties.[1][2] The rigid, planar structure and π-electron conjugation of the naphthalene core contribute to their fluorescence, often resulting in high quantum yields and excellent photostability in their derivatives.[1]

Comparative Photophysical Data

IsomerStructureMolar Mass ( g/mol )Melting Point (°C)λ_max (abs) (nm)λ_max (em) (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ) (ns)
1,2-DHN 160.17101-103[3]Data not availableData not availableData not availableData not availableData not available
1,3-DHN 160.17123-125[4]288 (in ethanol)Data not availableData not availableData not availableData not available
1,4-DHN 160.17191-192 (dec.)Data not availableData not availableData not availableData not availableData not available
1,5-DHN 160.17259-261[5]~325[6]Data not availableData not availableData not availableData not available
1,6-DHN 160.17135-138Data not availableData not availableData not availableData not availableData not available
1,7-DHN 160.17180-184[7][8]335 (in Cyclohexane)[7]Data not availableData not availableData not availableData not available
2,3-DHN 160.17161-165Data not availableData not availableData not availableData not availableData not available
2,6-DHN 160.17223-225228, 270, 320[9]Data not availableData not availableData not availableData not available
2,7-DHN 160.17185-190[10]Data not availableData not availableData not availableData not availableData not available

Data not available indicates that the information could not be found in the searched literature.

Experimental Protocols

To facilitate a comprehensive comparison of the dihydroxynaphthalene isomers, the following detailed experimental protocols are provided for the determination of their key photophysical properties.

Sample Preparation

Objective: To prepare solutions of dihydroxynaphthalene isomers of known concentrations for spectroscopic analysis.

Materials:

  • Dihydroxynaphthalene isomers (high purity)

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, dimethyl sulfoxide)

  • Volumetric flasks

  • Analytical balance

  • Ultrasonic bath

Protocol:

  • Accurately weigh a precise amount of the dihydroxynaphthalene isomer using an analytical balance.

  • Dissolve the weighed solid in a small amount of the chosen spectroscopic grade solvent in a volumetric flask.

  • Use an ultrasonic bath to ensure complete dissolution if necessary.

  • Once dissolved, dilute the solution to the mark on the volumetric flask with the same solvent to obtain a stock solution of known concentration (e.g., 1 mM).

  • Prepare a series of working solutions of varying concentrations (e.g., 1 µM to 20 µM) by serial dilution of the stock solution.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_max (abs)) and the molar absorption coefficient (ε) of each isomer.

Apparatus:

  • UV-Vis spectrophotometer

Protocol:

  • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Set the desired wavelength range for scanning (e.g., 200-450 nm).

  • Use the pure solvent as a blank to record the baseline.

  • Measure the absorbance of each of the prepared working solutions in a quartz cuvette.

  • Identify the wavelength of maximum absorbance (λ_max (abs)).

  • To determine the molar absorption coefficient (ε), plot a graph of absorbance versus concentration at λ_max (abs). The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar absorption coefficient.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the wavelength of maximum emission (λ_max (em)) for each isomer.

Apparatus:

  • Spectrofluorometer

Protocol:

  • Turn on the spectrofluorometer and allow the lamp to warm up.

  • Emission Spectrum:

    • Set the excitation wavelength to the λ_max (abs) determined from the UV-Vis spectrum.

    • Scan a range of emission wavelengths (e.g., from λ_max (abs) + 10 nm to 600 nm).

    • Identify the wavelength of maximum fluorescence emission (λ_max (em)).

  • Excitation Spectrum:

    • Set the emission wavelength to the λ_max (em).

    • Scan a range of excitation wavelengths (e.g., from 200 nm to λ_max (em) - 10 nm).

    • The resulting spectrum should resemble the absorption spectrum.

Determination of Fluorescence Quantum Yield (Φ_F)

Objective: To quantify the efficiency of fluorescence for each isomer using the relative method with a known standard.

Materials:

  • A well-characterized fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Solutions of the dihydroxynaphthalene isomers and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

Protocol:

  • Measure the UV-Vis absorbance of the standard and the sample solutions at the same excitation wavelength.

  • Measure the fluorescence emission spectra of the standard and the sample solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

  • Integrate the area under the emission spectra for both the standard and the sample.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Measurement of Fluorescence Lifetime (τ)

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Apparatus:

  • Time-Correlated Single Photon Counting (TCSPC) system

Protocol:

  • Prepare a dilute solution of the dihydroxynaphthalene isomer.

  • Excite the sample with a pulsed light source (e.g., a picosecond laser) at the λ_max (abs).

  • Measure the decay of the fluorescence intensity over time.

  • The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the comparative study of dihydroxynaphthalene isomers.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison prep1 Weigh Isomer prep2 Dissolve in Solvent prep1->prep2 prep3 Prepare Stock Solution prep2->prep3 prep4 Serial Dilutions prep3->prep4 uvvis UV-Vis Spectroscopy (λ_abs, ε) prep4->uvvis Working Solutions pl Fluorescence Spectroscopy (λ_ex, λ_em) prep4->pl qy Quantum Yield (Φ_F) uvvis->qy table Compile Data Table uvvis->table pl->qy lt Lifetime Measurement (τ) pl->lt pl->table qy->table lt->table comparison Comparative Analysis table->comparison

Caption: Experimental workflow for comparative analysis of dihydroxynaphthalene isomers.

signaling_pathway_application cluster_probe_design Probe Design & Synthesis cluster_cellular_application Cellular Application dhn Dihydroxynaphthalene Isomer synthesis Chemical Synthesis dhn->synthesis receptor Receptor Moiety (for Analyte) receptor->synthesis probe DHN-based Fluorescent Probe synthesis->probe binding Probe-Analyte Binding probe->binding analyte Target Analyte (e.g., Metal Ion, ROS) analyte->binding signal Fluorescence Signal Change binding->signal imaging Fluorescence Microscopy signal->imaging

Caption: Conceptual application of DHN isomers in fluorescent probe design for cellular imaging.

Conclusion

Dihydroxynaphthalene isomers represent a versatile class of compounds with potential for development as fluorescent probes. Their photophysical properties are highly dependent on the substitution pattern of the hydroxyl groups. While a complete comparative dataset is currently lacking in the literature, this guide provides the necessary experimental framework to perform a thorough characterization. The outlined protocols for determining absorption, emission, quantum yield, and fluorescence lifetime will enable researchers to systematically evaluate these isomers and identify the most promising candidates for specific applications, from chemical sensing to biological imaging. The provided visualizations offer a clear roadmap for both the experimental workflow and the conceptual design of advanced fluorescent probes based on these fundamental structures. Further research into the intrinsic fluorescence of these isomers is warranted to unlock their full potential in various scientific disciplines.

References

Validating the Structure of Synthesized 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative framework for validating the structure of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile, a molecule of interest for its potential applications, by contrasting its expected analytical data with that of structurally related alternatives. Detailed experimental protocols and a logical workflow for structural validation are also presented.

Comparative Analysis of Spectroscopic and Physical Data

To confirm the successful synthesis of this compound, a suite of analytical techniques is employed. The data obtained should be compared against known values for the target compound and contrasted with data from plausible alternatives or precursors to ensure the desired transformation has occurred. Here, we compare the target compound with two structurally similar molecules: 1,4-Dihydroxynaphthalene and 2,3-Dicyano-1,4-naphthoquinone.

Table 1: Physicochemical Properties

PropertyThis compound1,4-Dihydroxynaphthalene2,3-Dicyano-1,4-naphthoquinone
Molecular Formula C₁₂H₆N₂O₂[1][2]C₁₀H₈O₂[3][4][5]C₁₂H₄N₂O₂[6][7]
Molecular Weight 210.19 g/mol [1]160.17 g/mol [5]208.17 g/mol [7]
Melting Point >300 °C[1]191-192 °C (dec.)278-279 °C (decomp)[6]
Appearance Powder, crystals or chunks[1]Brown to greyish powder[8]Yellow needle crystal

Table 2: Spectroscopic Data Comparison

TechniqueThis compound (Expected)1,4-Dihydroxynaphthalene (Experimental)2,3-Dicyano-1,4-naphthoquinone (Expected)
¹H NMR Aromatic protons and two hydroxyl protons.Signals corresponding to aromatic and hydroxyl protons are observed.[4]Aromatic protons only.
¹³C NMR Signals for aromatic carbons, nitrile carbons, and carbons bearing hydroxyl groups.Signals for aromatic and hydroxyl-bearing carbons are present.[3]Signals for aromatic carbons, nitrile carbons, and carbonyl carbons.
FTIR (cm⁻¹) O-H stretch (broad), C≡N stretch, C=C stretch (aromatic). A mull spectrum is available.[9]O-H stretch (broad), C=C stretch (aromatic).[5]C≡N stretch, C=O stretch, C=C stretch (aromatic).
Mass Spec (m/z) Molecular ion peak at [M]+ ≈ 210.19.Molecular ion peak at [M]+ = 160.[5][10]Molecular ion peak at [M]+ ≈ 208.17.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be adaptable for the analysis of the target compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy

    • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • Acquisition:

      • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

      • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, place the sample in the instrument and record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is suitable for this type of molecule.

  • Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement.

  • Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) and compare its m/z value to the calculated molecular weight of the target compound. Analyze the fragmentation pattern to further confirm the structure.

Melting Point Determination
  • Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Measurement: Heat the sample slowly (1-2 °C per minute) near the expected melting point and record the temperature range from the first appearance of liquid to the complete melting of the solid.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive validation of the synthesized this compound.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_spectroscopic Spectroscopic Analysis cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion Synthesis Synthesize this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) for Purity Assessment Purification->TLC MP Melting Point Determination TLC->MP FTIR FTIR Spectroscopy MP->FTIR NMR NMR Spectroscopy (¹H, ¹³C) FTIR->NMR MS Mass Spectrometry (HRMS) NMR->MS Data_Analysis Analyze Spectroscopic Data MS->Data_Analysis Comparison Compare with Expected Data and Alternatives Data_Analysis->Comparison Conclusion Structure Validated Comparison->Conclusion

References

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile vs. other fluorescent dyes for cell imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fluorescent Dyes for Cell Imaging: Evaluating Novel Compounds Against Established Standards

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of cell imaging data. While a plethora of well-characterized fluorescent dyes are commercially available, the exploration of novel compounds with potentially superior properties is an ongoing endeavor in chemical biology. This guide provides a framework for comparing a novel compound, 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile, against established fluorescent dyes. Due to the limited publicly available data on the specific application of this compound in cell imaging, this guide will focus on the essential parameters and experimental protocols required to evaluate its potential as a fluorescent probe.

Key Performance Indicators for Fluorescent Dyes in Cell Imaging

The ideal fluorescent dye for cell imaging should possess a combination of desirable photophysical and biological properties. These include high brightness, excellent photostability, low cytotoxicity, and specific subcellular localization. A thorough evaluation of a new compound involves a direct comparison of these attributes against well-established dyes.

Comparison of Physicochemical and Photophysical Properties

The selection of a fluorescent dye is often a balance between its brightness, which is a product of its molar extinction coefficient and quantum yield, and its photostability. The following table summarizes the key photophysical characteristics of commonly used fluorescent dyes, providing a benchmark for the evaluation of new probes.

PropertyThis compoundDAPIHoechst 33342Propidium IodideFluorescein (FITC)
Excitation Max (nm) Not Reported for Cell Imaging~358[1]~350[2]~535[2]~495[1][3]
Emission Max (nm) Not Reported for Cell Imaging~461[1]~461[2]~617[2]~519[1][3]
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **Not Reported~34,000~42,000~5,500~75,000
Quantum Yield (Φ) Not ReportedHigh (when bound to DNA)High (when bound to DNA)Low~0.92[3]
Relative Brightness (ε × Φ) Not ReportedModerateHighLowVery High
Photostability Not ReportedModerateModerateHighProne to photobleaching[3]
pH Sensitivity Not ReportedLowLowLowHigh (fluorescence decreases in acidic pH)[3]
Cell Permeability Not ReportedPermeable[2]Permeable[2]Impermeable[2]Permeable (as FITC)[3]
Binding Target Not ReportedA-T rich regions of DNA[1]A-T rich regions of DNADNA and RNAProteins (via isothiocyanate group)[1]

Performance in Cell Imaging Applications

Beyond the fundamental photophysical properties, the utility of a fluorescent dye is determined by its performance in a biological context. Key considerations include cytotoxicity, staining specificity, and signal-to-noise ratio.

Cytotoxicity Assessment

A crucial prerequisite for live-cell imaging is that the fluorescent probe exhibits minimal toxicity to the cells under investigation. Cytotoxicity assays, such as the MTT assay, are essential for determining the concentration range at which a novel dye can be safely used without perturbing cellular functions.

Staining Specificity and Localization

The ability of a dye to specifically label a target organelle or molecule is paramount for accurate biological interpretation. Co-localization experiments with well-characterized organelle-specific dyes are necessary to determine the subcellular distribution of a novel probe.

Experimental Protocols

To facilitate the evaluation of novel fluorescent compounds like this compound, detailed experimental protocols for key characterization assays are provided below.

General Workflow for Evaluating a Novel Fluorescent Dye

The following diagram outlines a typical workflow for the characterization and validation of a new fluorescent dye for cell imaging applications.

G Diagram 1: General Workflow for Fluorescent Dye Evaluation cluster_0 Physicochemical Characterization cluster_1 In Vitro Evaluation cluster_2 Cell Imaging and Analysis A Synthesis and Purification B Spectroscopic Analysis (Absorbance, Emission) A->B C Quantum Yield & Molar Extinction Coefficient Determination B->C F Cell Staining Protocol Optimization C->F D Cell Culture E Cytotoxicity Assay (e.g., MTT) D->E D->F E->F G Fluorescence Microscopy F->G H Co-localization with Known Probes G->H I Photostability Assay G->I J Image Analysis and Quantification G->J

Caption: General workflow for the evaluation of a novel fluorescent dye.

Protocol 1: Cell Staining with a Novel Fluorescent Dye

This protocol provides a general guideline for staining adherent cells with a new fluorescent probe. Optimization of dye concentration and incubation time is crucial.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Novel fluorescent dye stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS) - for fixed-cell imaging

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for intracellular targets in fixed cells

  • Mounting medium with antifade reagent

Procedure:

  • Cell Preparation: Plate cells and grow to the desired confluency (typically 60-80%).

  • Staining Solution Preparation: Dilute the novel fluorescent dye stock solution to various working concentrations in pre-warmed cell culture medium.

  • Cell Staining (Live Cells):

    • Remove the culture medium from the cells.

    • Add the staining solution to the cells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

    • Wash the cells twice with pre-warmed PBS or culture medium.

    • Add fresh pre-warmed medium and proceed to imaging.

  • Cell Staining (Fixed Cells):

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 for 10 minutes if targeting intracellular structures.

    • Wash cells three times with PBS.

    • Incubate with the staining solution for a predetermined time.

    • Wash cells three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess cell viability after treatment with a compound.

Materials:

  • Cells seeded in a 96-well plate

  • Novel fluorescent dye

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel fluorescent dye for the desired time (e.g., 24 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Logical Framework for Fluorescent Dye Selection

The choice of a fluorescent dye is dependent on the specific experimental requirements. The following decision tree illustrates a logical approach to selecting an appropriate staining strategy.

G Diagram 2: Decision Tree for Fluorescent Dye Selection A Start: Define Experimental Goal B Live or Fixed Cell Imaging? A->B C Live Cell Imaging B->C Live D Fixed Cell Imaging B->D Fixed E Target Molecule? C->E J Use Impermeable Dye for Dead Cells (e.g., Propidium Iodide) C->J D->E F Nucleic Acids E->F G Specific Protein E->G H General Cellular Structure E->H I Use Cell-Permeable Dye (e.g., Hoechst 33342) F->I K Immunofluorescence with Fluorescently Labeled Antibody G->K L Use Organelle-Specific Dye H->L

Caption: Decision tree for selecting a fluorescent staining strategy.

Conclusion

While direct experimental data for this compound in cell imaging is not yet prevalent in scientific literature, this guide provides a comprehensive framework for its evaluation. By systematically characterizing its photophysical properties, cytotoxicity, and staining performance in comparison to established dyes such as DAPI, Hoechst, Propidium Iodide, and Fluorescein, researchers can determine its potential as a novel tool for cellular imaging. The provided protocols offer a starting point for these investigations, enabling the scientific community to explore and validate new fluorescent probes that may offer advantages over existing technologies.

References

A Comparative Guide to the Antioxidant Activity of Dihydroxynaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of various dihydroxynaphthalene (DHN) isomers. The following sections detail the relative antioxidant potency, supported by experimental data from established assays, and provide insight into the underlying mechanisms of action.

Comparative Antioxidant Capacity

The antioxidant potential of dihydroxynaphthalene derivatives is significantly influenced by the position of the hydroxyl groups on the naphthalene ring. Studies have consistently shown that isomers with hydroxyl groups in the alpha (α) position exhibit superior antioxidant activity compared to those with hydroxyl groups in the beta (β) position.

The primary mechanism behind the antioxidant activity of DHNs involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals. The stability of the resulting naphthoxyl radical is a key determinant of the compound's antioxidant efficacy. Isomers that can form more stable radicals, often through resonance stabilization and intramolecular hydrogen bonding, are more potent antioxidants.

Quantitative Data Summary

While a direct comparison of IC50 and FRAP values from a single study is limited in the available literature, a consistent qualitative and semi-quantitative trend has been established. The following table summarizes the relative antioxidant activity of four common dihydroxynaphthalene isomers based on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays.[1]

DerivativeHydroxyl Group PositionsDPPH Radical Scavenging ActivityFerric Reducing Antioxidant Power (FRAP)
1,8-Dihydroxynaphthalene α, αHighHigh
1,6-Dihydroxynaphthalene α, βModerateModerate
2,6-Dihydroxynaphthalene β, βLowerLower
2,7-Dihydroxynaphthalene β, βLowerLower

Note: "High," "Moderate," and "Lower" are relative terms based on comparative studies.[1]

The superior antioxidant activity of 1,8-DHN and 1,6-DHN is attributed to their α-substitution pattern, which leads to a more stable aryloxyl radical upon hydrogen donation.[2]

Experimental Protocols

The following are detailed methodologies for the key experimental assays used to evaluate the antioxidant activity of dihydroxynaphthalene derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[1]

Principle: The antioxidant donates a hydrogen atom to the DPPH radical, causing a decrease in absorbance at approximately 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.[1]

  • Reaction Mixture: The dihydroxynaphthalene derivative, at various concentrations, is mixed with the DPPH solution. A control sample containing the solvent instead of the antioxidant is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of percent inhibition against concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The antioxidant capacity is determined by the increase in absorbance due to the formation of a colored ferrous-tripyridyltriazine complex.[1]

Principle: Antioxidants act as reducing agents, donating an electron to the ferric-TPTZ (2,4,6-tripyridyl-s-triazine) complex, which results in the formation of a blue-colored ferrous-TPTZ complex with a maximum absorbance at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Reaction Mixture: The dihydroxynaphthalene derivative is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: The absorbance of the solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance in the test samples with a standard curve prepared using a known concentration of Fe²⁺ (e.g., FeSO₄·7H₂O). The results are typically expressed as mmol of Fe²⁺ equivalents per gram of the compound.

Mandatory Visualizations

Antioxidant Activity Determination Workflow

The following diagram illustrates the general workflow for assessing the antioxidant activity of dihydroxynaphthalene derivatives using the DPPH and FRAP assays.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_dpph_steps DPPH Assay Steps cluster_frap_steps FRAP Assay Steps cluster_analysis Data Analysis DHN Dihydroxynaphthalene Isomers (1,8-DHN, 1,6-DHN, etc.) Solutions Prepare stock solutions of DHN derivatives DHN->Solutions DPPH_Assay DPPH Assay Solutions->DPPH_Assay FRAP_Assay FRAP Assay Solutions->FRAP_Assay DPPH_mix Mix DHN solution with DPPH radical solution FRAP_mix Mix DHN solution with FRAP reagent DPPH_incubate Incubate in the dark (e.g., 30 min) DPPH_mix->DPPH_incubate DPPH_measure Measure absorbance at ~517 nm DPPH_incubate->DPPH_measure Calc_Inhibition Calculate % Inhibition and IC50 value DPPH_measure->Calc_Inhibition FRAP_incubate Incubate at 37°C (e.g., 4 min) FRAP_mix->FRAP_incubate FRAP_measure Measure absorbance at 593 nm FRAP_incubate->FRAP_measure Calc_FRAP Calculate FRAP value (Fe²⁺ equivalents) FRAP_measure->Calc_FRAP Comparison Compare antioxidant activity of isomers Calc_Inhibition->Comparison Calc_FRAP->Comparison

Caption: Workflow for comparing antioxidant activity.

Mechanism of Radical Scavenging

The antioxidant action of dihydroxynaphthalenes primarily proceeds via a Hydrogen Atom Transfer (HAT) mechanism, which is complemented by an Electron Transfer-Proton Transfer (ET-PT) mechanism, particularly in the FRAP assay.

G cluster_hat Hydrogen Atom Transfer (HAT) cluster_et Electron Transfer (ET-PT) DHN_HAT Dihydroxynaphthalene (Ar(OH)₂) Radical Free Radical (R•) Naphthoxyl Naphthoxyl Radical (Ar(OH)O•) DHN_HAT->Naphthoxyl H• donation Neutralized Neutralized Radical (RH) Radical->Neutralized H• acceptance DHN_ET Dihydroxynaphthalene (Ar(OH)₂) Radical_Cation Radical Cation (Ar(OH)₂•⁺) DHN_ET->Radical_Cation e⁻ transfer Naphthoxyl_ET Naphthoxyl Radical (Ar(OH)O•) Radical_Cation->Naphthoxyl_ET H⁺ loss Proton Proton (H⁺)

References

A Comparative Analysis of the Cytotoxicity of Novel Phthalocyanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and targeted cancer therapies has led to the exploration of novel photosensitizers for Photodynamic Therapy (PDT). Among these, phthalocyanine derivatives have emerged as a promising class of compounds due to their favorable photophysical and photochemical properties. This guide provides a comparative overview of the in vitro cytotoxicity of several recently synthesized phthalocyanine derivatives against various cancer cell lines, supported by experimental data from published research.

Cytotoxicity Profile of Novel Phthalocyanine Derivatives

The cytotoxic potential of newly synthesized phthalocyanine derivatives has been evaluated against a panel of human cancer cell lines, with certain compounds demonstrating significant anticancer activity. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined for each derivative. A lower IC50 value indicates a higher cytotoxic activity.

The data presented in Table 1 summarizes the IC50 values of various novel phthalocyanine compounds against liver (HepG2), breast (MCF-7), glioblastoma (8-MG-BA), and non-cancerous cell lines (Vero, WI-38). Notably, compounds 17 and 18 exhibited potent cytotoxic effects across multiple cancer cell lines, with IC50 values as low as 4 µg/mL against MCF-7 cells.[1][2] In contrast, some derivatives showed milder activity, while others displayed minimal cytotoxicity.[1][2]

For instance, zinc-tri-sulphonated phthalocyanine (ZnS3Pc) and zinc-tetrasulphonated phthalocyanine (ZnS4Pc) also demonstrated considerable photodynamic cytotoxicity against 8-MG-BA and MCF-7 cell lines, with cell viability dropping to 50% at low radiant exposures.[3]

Table 1: Comparative Cytotoxicity (IC50 in µg/mL) of Novel Phthalocyanine Derivatives

CompoundHepG2MCF-7VeroWI-388-MG-BA
3 StrongMildMild--
6 StrongMildMild--
11 StrongMildMild--
12 StrongMild---
17 9.6415--
18 9.8917--
22 StrongMild---
ZnS3Pc ----~30 J/cm² (at 1 µg/mL)
ZnS4Pc ----~24 J/cm² (at 1 µg/mL)

Note: "Strong" and "Mild" are used where specific IC50 values were not provided in the source material. The values for ZnS3Pc and ZnS4Pc represent the radiant exposure (P50%) required to achieve 50% cell viability at a given concentration.[3]

Experimental Methodologies

The evaluation of the in vitro cytotoxicity of these phthalocyanine derivatives involved established and validated cell-based assays. The following protocols are representative of the methodologies employed in the cited studies.

Cell Culture and Maintenance

Human cancer cell lines, such as HepG2, MCF-7, and 8-MG-BA, along with non-cancerous cell lines like Vero and WI-38, were cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin).[4] The cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[4]

Cytotoxicity Assays

1. MTT Assay:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4]

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

    • The cells are then treated with various concentrations of the phthalocyanine derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • Following treatment, the medium is replaced with a fresh medium containing MTT solution.

    • The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.

2. Neutral Red Cytotoxicity Test:

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Procedure: [3]

    • Cells are seeded in 96-well plates.[3]

    • After 24 hours, the cells are treated with the photosensitizer and irradiated with a laser at a specific wavelength (e.g., 672 nm).[3]

    • 24 hours post-irradiation, the cells are incubated with a medium containing neutral red.[3]

    • After incubation, the cells are washed, and the incorporated dye is extracted using a solution of ethanol/water/acetic acid.[3]

    • The absorbance of the extracted dye is measured at 540 nm.[3]

Visualizing Experimental Workflow and Cellular Response

To better understand the experimental process and the cellular response to photodynamic therapy, the following diagrams illustrate the key steps and pathways.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay (MTT) seeding Cell Seeding in 96-well plates adhesion Overnight Incubation for Adhesion seeding->adhesion treatment Addition of Phthalocyanine Derivatives adhesion->treatment incubation Incubation (e.g., 24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilization (DMSO) formazan_formation->solubilization absorbance Absorbance Measurement solubilization->absorbance data_analysis data_analysis absorbance->data_analysis Data Analysis (IC50)

Caption: Workflow of the in vitro cytotoxicity MTT assay.

pdt_pathway cluster_activation Photosensitizer Activation cluster_ros Reactive Oxygen Species (ROS) Generation cluster_cell_death Cellular Response Pc Phthalocyanine (Pc) Pc_excited Excited Pc* Pc->Pc_excited Light Light (Specific Wavelength) Light->Pc_excited Absorption Pc_excited->Pc Fluorescence/ Non-radiative decay ROS Singlet Oxygen (¹O₂) & other ROS Pc_excited->ROS Energy Transfer O2 Molecular Oxygen (³O₂) O2->ROS Cellular_Damage Oxidative Damage to Cellular Components ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Necrosis Necrosis Cellular_Damage->Necrosis

Caption: Simplified signaling pathway of Photodynamic Therapy.

Conclusion

The presented data highlights the potential of novel phthalocyanine derivatives as potent cytotoxic agents against various cancer cell lines.[1][2][3] The significant in vitro activity of compounds like 17 and 18 warrants further investigation, including mechanistic studies and in vivo evaluation, to assess their therapeutic potential.[1][2] The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers aiming to evaluate and compare the efficacy of new photosensitizers in the field of oncology.

References

Benchmarking the Performance of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance benchmark of sensors based on the 1,4-dihydroxynaphthalene-2,3-dicarbonitrile scaffold. Due to the limited availability of direct experimental data for this specific compound, this analysis will focus on the closely related analogue, 1,4-dibutoxynaphthalene-2,3-dicarbonitrile, which has been investigated for the detection of cyanide (CN⁻). The performance of this sensor is benchmarked against other contemporary fluorescent chemosensors for cyanide detection, providing a valuable resource for researchers in the field of chemical sensor development.

Performance Comparison of Cyanide Sensors

The following table summarizes the key performance metrics of various fluorescent sensors for cyanide detection, including the hypothesized performance of a 1,4-dibutoxynaphthalene-2,3-dicarbonitrile-based sensor.

Sensor PlatformLimit of Detection (LOD)Linear RangeResponse TimeSelectivity HighlightsReference
Hypothesized 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile CompetitivePractical for detectionFastHigh selectivity for CN⁻ over other common anions is expected due to the specific nucleophilic addition mechanism.[1]
Dicyanovinyl-substituted phenanthridine39.3 nMNot specified< 20 secondsHigh selectivity for CN⁻.[2]
Styryl quinoline derivative27.3 nMNot specifiedImmediateHigh selectivity for CN⁻ over a wide range of other anions.[3]
Naphthalene dialdehyde with taurine0.78 µM3.13–200 µM< 3 minutesNo interference from NaHS, NH₄OH, NaSCN, and human serum albumin.[4]
5-(4-(diphenylamine)phenyl) thiophen-2-formaldehyde68.0 nM8.00–38.00 µM< 80 minutes for full responseHigh selectivity for CN⁻ over a wide pH range (4–11) and common interferents.[5][6]
Pyridinium-based indenophenanthridine1.2 nM0–10 µL addition< 1 minuteHigh selectivity for CN⁻.[7]
Naphthalene-based ratiometric probe0.23 µM0–60 µMNot specifiedSelective ratiometric response to cyanide.[8]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and replicating sensor performance.

cluster_pathway Hypothesized Signaling Pathway Sensor 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile Intermediate Nucleophilic Addition (Formation of Cyanovinyl Anion) Sensor->Intermediate Reaction Cyanide Cyanide Ion (CN⁻) Cyanide->Intermediate Signal Change in Intramolecular Charge Transfer (ICT) Intermediate->Signal Output Altered Fluorescence Emission Signal->Output

Hypothesized signaling pathway for the cyanide sensor.

cluster_workflow General Experimental Workflow A Sensor Solution Preparation C Fluorescence Titration (Sensitivity & LOD) A->C D Time-Dependent Study (Response Time) A->D E Selectivity & Interference Study A->E B Analyte & Interferent Stock Solutions B->C B->D B->E F Data Analysis & Performance Evaluation C->F D->F E->F

Workflow for evaluating sensor performance.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of sensor performance.

Determination of Sensitivity and Limit of Detection (LOD)

This protocol outlines the steps to determine the sensitivity of the sensor to the target analyte and calculate its limit of detection.

Materials:

  • Stock solution of the sensor in a suitable solvent (e.g., DMSO).

  • Stock solution of the analyte (e.g., sodium cyanide in deionized water).

  • Buffer solution (e.g., PBS, HEPES) at the desired pH.

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of the analyte in the buffer solution.

  • Allow the solutions to incubate for a predetermined time to ensure the reaction reaches completion.

  • Measure the fluorescence emission spectra of each solution at a fixed excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

  • Determine the linear range of the calibration curve.

  • Calculate the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (sensor solution without analyte) and k is the slope of the linear portion of the calibration curve.[1]

Measurement of Response Time

This protocol details the procedure for measuring the time required for the sensor to respond to the analyte.

Materials:

  • Sensor solution at a fixed concentration.

  • Analyte solution at a concentration known to elicit a significant response.

  • Fluorometer with time-scan capabilities.

Procedure:

  • Place the sensor solution in a quartz cuvette in the fluorometer.

  • Set the fluorometer to monitor the fluorescence intensity at the emission maximum over time.

  • Start the measurement and establish a stable baseline fluorescence signal.

  • Inject the analyte solution into the cuvette with rapid mixing.

  • Continue to record the fluorescence intensity until a stable signal is achieved.

  • The response time is typically defined as the time taken to reach 90% of the final stable fluorescence intensity after the addition of the analyte.[2]

Evaluation of Selectivity and Interference

This protocol is designed to assess the sensor's response to the target analyte in the presence of other potentially interfering species.

Materials:

  • Sensor solution at a fixed concentration.

  • Stock solution of the target analyte.

  • Stock solutions of various potentially interfering ions (e.g., F⁻, Cl⁻, Br⁻, I⁻, NO₃⁻, SCN⁻, N₃⁻, AcO⁻).

Procedure:

  • Prepare a set of solutions, each containing the sensor and one of the interfering ions at a concentration significantly higher than that of the target analyte.

  • Measure the fluorescence response of each of these solutions.

  • Prepare another set of solutions, each containing the sensor, the target analyte at a fixed concentration, and one of the interfering ions.

  • Measure the fluorescence response of these co-incubated solutions.

  • Compare the fluorescence changes in the presence of only the interfering ions and in the presence of both the analyte and the interfering ions to the response of the analyte alone. A highly selective sensor will show a significant response only to the target analyte with minimal change in the presence of other species.[3]

References

Unveiling the Electronic Landscape of Substituted Naphthalenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of substituted naphthalenes is paramount for designing novel materials and therapeutics. This guide provides a comparative analysis of these properties, supported by experimental data and detailed methodologies, to facilitate informed decision-making in research and development.

The introduction of various substituent groups to the naphthalene core profoundly influences its electronic behavior, altering key parameters such as frontier molecular orbital energies (HOMO and LUMO), the HOMO-LUMO gap, and charge transport characteristics. These modifications are critical in tailoring naphthalene derivatives for specific applications, ranging from organic electronics to medicinal chemistry.

Comparative Analysis of Electronic Properties

The electronic properties of substituted naphthalenes are largely dictated by the nature and position of the substituent. Electron-donating groups (EDGs) generally increase the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. This modulation of the frontier orbitals directly impacts the HOMO-LUMO gap, a crucial factor in determining the molecule's reactivity, optical properties, and conductivity.

For instance, studies have shown that amino (-NH2) and hydroxyl (-OH) groups, both EDGs, can significantly raise the HOMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene.[1][2] Conversely, nitro (-NO2) and cyano (-CN) groups, which are strong EWGs, tend to stabilize the LUMO, also resulting in a reduced energy gap.[3] The position of the substituent on the naphthalene ring also plays a critical role, with substitution at the α-position (1, 4, 5, 8) often having a more pronounced effect than at the β-position (2, 3, 6, 7).[4]

Below is a summary of key electronic properties for a selection of substituted naphthalenes, compiled from experimental and computational studies.

SubstituentPositionHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)MethodReference
H (Naphthalene)--6.13-1.384.75DFT/aug-cc-pVQZ[5]
-NH21-4.83-0.634.20TDDFT/B3LYP/6-31G(d)[6]
-OH1,5---Experimental/DFT[1][7]
-OH1,7---Experimental/DFT[1][7]
-OH2,6---Experimental/DFT[1][7]
-OH2,7---Experimental/DFT[1][7]
-CF3various---DFT (B3LYP/6-311++G(d,p))[3]
Alkylvarious--Bathochromic shiftZINDO/S[8]
N-alkyl bisimide---3.72-Electrochemical[9]
N-alkylaryl bisimide---3.83-Electrochemical[9]
N-alkylthienyl bisimide---3.94-Electrochemical[9]

Note: A comprehensive table with more entries would require a systematic review of a larger body of literature. The values presented are indicative of the trends observed.

Experimental and Computational Workflow

The characterization of the electronic properties of substituted naphthalenes typically involves a combination of experimental techniques and computational modeling. The following diagram illustrates a general workflow for such an analysis.

G Workflow for a Typical Experimental and Computational Analysis of Substituted Naphthalenes cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_analysis Data Analysis & Comparison synthesis Synthesis of Substituted Naphthalene purification Purification (e.g., Crystallization, Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis cyclic_voltammetry Cyclic Voltammetry purification->cyclic_voltammetry dft Density Functional Theory (DFT) Calculations purification->dft band_gap Optical Band Gap Determination uv_vis->band_gap homo_lumo HOMO/LUMO Energy Level Determination cyclic_voltammetry->homo_lumo comparison Comparative Analysis band_gap->comparison homo_lumo->comparison homo_lumo_comp Calculated HOMO/LUMO & Gap dft->homo_lumo_comp tddft Time-Dependent DFT (TD-DFT) electronic_transitions Calculated Electronic Transitions tddft->electronic_transitions homo_lumo_comp->comparison electronic_transitions->comparison

Figure 1. A generalized workflow for the analysis of substituted naphthalenes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are outlines for key experimental techniques used to characterize the electronic properties of substituted naphthalenes.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.

  • Objective: To measure the oxidation and reduction potentials of the substituted naphthalene.

  • Methodology:

    • A solution of the substituted naphthalene (typically 0.1-1 mM) is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

    • A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

    • The potential is swept linearly from a starting potential to a switching potential and then back to the initial potential.

    • The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram.

    • The onset potentials for the first oxidation and reduction peaks are determined. These are then used to calculate the HOMO and LUMO energy levels, respectively, often by referencing against an internal standard such as ferrocene/ferrocenium (Fc/Fc+).[9]

    • The HOMO and LUMO energies can be estimated using the following equations:

      • E_HOMO = -[E_ox^onset - E_(Fc/Fc+)^onset + 4.8] eV

      • E_LUMO = -[E_red^onset - E_(Fc/Fc+)^onset + 4.8] eV

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to estimate the optical band gap.

  • Objective: To measure the absorption spectrum of the substituted naphthalene and determine its optical band gap.

  • Methodology:

    • A dilute solution of the substituted naphthalene is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol).

    • The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorption (λ_max) is identified.

    • The optical band gap (E_g^opt) can be estimated from the onset of the absorption edge (λ_onset) using the equation:

      • E_g^opt (eV) = 1240 / λ_onset (nm)

Computational Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in predicting and understanding the electronic properties of molecules.

Density Functional Theory (DFT)
  • Objective: To calculate the ground-state electronic structure, including the HOMO and LUMO energy levels and the HOMO-LUMO gap.

  • Methodology:

    • The geometry of the substituted naphthalene molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2][3]

    • A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum.

    • The energies of the frontier molecular orbitals (HOMO and LUMO) are then calculated from the optimized structure.

Time-Dependent Density Functional Theory (TD-DFT)
  • Objective: To simulate the electronic absorption spectrum and predict the energies of electronic transitions.

  • Methodology:

    • Following a ground-state DFT calculation, a TD-DFT calculation is performed using the same functional and basis set.

    • This method calculates the excitation energies and oscillator strengths of the electronic transitions, allowing for a theoretical prediction of the UV-Vis spectrum.[6]

Conclusion

The electronic properties of substituted naphthalenes are highly tunable through the strategic introduction of functional groups. A combined approach of experimental techniques, such as cyclic voltammetry and UV-Vis spectroscopy, and computational methods like DFT and TD-DFT, provides a comprehensive understanding of these properties. This knowledge is instrumental in the rational design of novel naphthalene derivatives with tailored electronic characteristics for a wide array of applications in materials science and drug discovery. The data and methodologies presented in this guide offer a foundational resource for researchers in these fields.

References

A Comparative Guide to the Structure-Activity Relationship of Dihydroxynaphthalene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroxynaphthalene derivatives represent a promising class of compounds with a wide spectrum of biological activities, including antioxidant, anticancer, and antimicrobial effects. Understanding the relationship between their chemical structure and biological function is paramount for the rational design of novel therapeutic agents. This guide provides an objective comparison of the performance of various dihydroxynaphthalene compounds, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activities

The biological activity of dihydroxynaphthalene compounds is significantly influenced by the position of the hydroxyl groups on the naphthalene ring, as well as the nature and position of other substituents.

Antioxidant Activity

The antioxidant capacity of dihydroxynaphthalene isomers is a key determinant of their protective effects against oxidative stress-related diseases. The position of the hydroxyl groups is a critical factor, with α-substituted dihydroxynaphthalenes generally exhibiting superior radical scavenging activity compared to their β-substituted counterparts.[1][2] This is attributed to the formation of more stable aryloxyl radicals.[1][2]

Anticancer Activity

Several dihydroxynaphthalene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5] For instance, some derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR signaling cascade.[5]

Antimicrobial Activity

Dihydroxynaphthalene compounds also exhibit significant antimicrobial properties against a range of bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes and the inhibition of essential cellular processes.[6]

Quantitative Data Summary

The following table summarizes the biological activities of representative dihydroxynaphthalene compounds and their derivatives, providing a quantitative basis for comparison.

Compound/DerivativeBiological ActivityAssayTarget/Cell LineIC50/MIC (µM)Reference
Antioxidant Activity
1,8-DihydroxynaphthaleneHigh radical scavenging activityDPPH--[1]
1,6-DihydroxynaphthaleneModerate radical scavenging activityDPPH--[1]
2,6-DihydroxynaphthaleneLower radical scavenging activityDPPH--[1]
2,7-DihydroxynaphthaleneLower radical scavenging activityDPPH--[1]
Anticancer Activity
Naphthalene-substituted triazole spirodienone (6a)AntiproliferativeMTTMDA-MB-231 (Breast)0.03[3]
Naphthalene-substituted triazole spirodienone (6a)AntiproliferativeMTTHeLa (Cervical)0.07[3]
Naphthalene-substituted triazole spirodienone (6a)AntiproliferativeMTTA549 (Lung)0.08[3]
Naphthoimidazole derivative (44)Cytotoxicity-HEC1A (Endometrial)6.4[4][7]
6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6)Cytotoxicity-HCT116 (Colon)15.20[5]
Naphthalene-bis-triazole-bis-quinolin-2(1H)-one (4a)Antiproliferative-A549, MCF-7, Panc-1, HT-29GI50: 0.034[5]
Antimicrobial Activity
5,8-dihydroxy-1,4-naphthoquinoneAntibacterialBroth MicrodilutionBacillus cereus14[8]
5,8-dihydroxy-1,4-naphthoquinoneAntibacterialBroth MicrodilutionProteus vulgaris10[8]
5,8-dihydroxy-1,4-naphthoquinoneAntibacterialBroth MicrodilutionStaphylococcus epidermidis4[8]
5,8-dihydroxy-1,4-naphthoquinoneAntifungalBroth MicrodilutionCandida albicans<0.6[8]
1-(piperidin-1-ylmethyl)naphthalen-2-ol (3)AntibacterialBroth MicrodilutionPseudomonas aeruginosa MDR110[9]
1-(piperidin-1-ylmethyl)naphthalen-2-ol (3)AntibacterialBroth MicrodilutionStaphylococcus aureus MDR100[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the dihydroxynaphthalene compounds for 48-72 hours.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization and Measurement: Add 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism in a suitable broth.

  • Serial Dilutions: Perform two-fold serial dilutions of the dihydroxynaphthalene compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of the structure-activity relationship of dihydroxynaphthalene compounds.

signaling_pathway Compound Dihydroxynaphthalene Derivative EGFR EGFR Compound->EGFR Inhibition PI3K PI3K Compound->PI3K Inhibition FasR Fas Receptor Compound->FasR Activation ER Endoplasmic Reticulum Compound->ER Induction EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation FADD FADD FasR->FADD Casp8 Caspase-8 FADD->Casp8 Casp3 Caspase-3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ERStress ER Stress ER->ERStress ERStress->Apoptosis

Caption: Signaling pathways modulated by dihydroxynaphthalene derivatives leading to apoptosis and inhibition of cell proliferation.

experimental_workflow Start Start: Design & Synthesis of Dihydroxynaphthalene Derivatives Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization BioScreening Biological Screening Characterization->BioScreening Antioxidant Antioxidant Assays (DPPH, FRAP) BioScreening->Antioxidant Anticancer Anticancer Assays (SRB, MTT) BioScreening->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution) BioScreening->Antimicrobial SAR Structure-Activity Relationship Analysis Antioxidant->SAR Anticancer->SAR Antimicrobial->SAR LeadOpt Lead Optimization SAR->LeadOpt End End: Identification of Lead Compound(s) SAR->End LeadOpt->Start Iterative Design

Caption: A typical experimental workflow for structure-activity relationship studies of dihydroxynaphthalene compounds.

References

Safety Operating Guide

Proper Disposal of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Safety Information

Based on analogous compounds, 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile should be treated as a hazardous substance. The primary hazards associated with similar naphthalene and dinitrile compounds are summarized below.

Hazard CategoryDescriptionPrecautionary Statements
Acute Oral Toxicity May be harmful if swallowed.[1]P270: Do not eat, drink or smoke when using this product.
Skin Irritation May cause skin irritation upon contact.[1][2]P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Eye Irritation May cause serious eye irritation.[1][2]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation if inhaled.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
Aquatic Hazard Harmful to aquatic life with long lasting effects.P273: Avoid release to the environment.

Experimental Protocol for Proper Disposal

The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety goggles with side shields (or a face shield), and chemical-resistant gloves (nitrile rubber is a suitable option).[3]

  • If there is a risk of generating dust or aerosols, use a dust mask (e.g., N95) or work in a fume hood.

2. Waste Segregation and Container Selection:

  • Designate a specific, labeled hazardous waste container for this compound waste.

  • The container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.

  • Do not mix this waste with other incompatible chemical waste streams.

3. Handling and Transfer of Waste:

  • Solid Waste (Unused Reagent, Contaminated Labware):

    • Carefully transfer solid waste into the designated hazardous waste container using a scoop or spatula.

    • Avoid generating dust. If the material is a fine powder, consider moistening it slightly with a compatible solvent (if permitted by your EHS) to minimize dust generation.

    • Contaminated items such as weighing boats, filter paper, and gloves should also be placed in this container.

  • Liquid Waste (Solutions containing the compound):

    • Pour liquid waste into the designated hazardous waste container using a funnel to prevent spills.

    • Ensure the container is properly vented if there is a risk of gas evolution, though this is not expected for this compound under normal conditions.

  • Contaminated Sharps:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.

4. Labeling and Storage:

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and composition of the waste.

  • Include the date of accumulation.

  • Store the sealed container in a designated satellite accumulation area within the laboratory.

  • Liquid waste containers should be stored in secondary containment to prevent spills.

5. Final Disposal:

  • Once the container is full or ready for pickup, contact your institution's EHS department to arrange for its collection and disposal.

  • Follow all institutional procedures for waste pickup and documentation.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage and Pickup A Identify 1,4-Dihydroxynaphthalene- 2,3-dicarbonitrile Waste B Consult Institutional EHS Protocols and SDS for similar compounds A->B D Choose a Labeled, Compatible Hazardous Waste Container C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C E Segregate Waste: Solid, Liquid, Sharps D->E G Securely Seal Container F Carefully Transfer Waste to Designated Container E->F H Store in Designated Satellite Accumulation Area G->H I Arrange for EHS Pickup H->I

References

Personal protective equipment for handling 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained research, scientific, and drug development professionals.

Hazard Profile and Recommended Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be treated as a hazardous substance. The primary anticipated hazards include skin, eye, and respiratory irritation.[1][2][3]

Summary of Personal Protective Equipment (PPE)

Protection TypeMinimum RequirementSpecifications and Best Practices
Hand Protection Disposable Nitrile GlovesNitrile gloves provide a suitable barrier for incidental contact.[4][5][6][7] If direct contact occurs, gloves should be removed and discarded immediately, followed by hand washing.[4][8] For tasks with a higher risk of exposure, consider double-gloving.[8]
Eye and Face Protection Safety Glasses with Side ShieldsSafety glasses are the minimum requirement.[8] For procedures with a risk of splashes or handling powders, chemical safety goggles are required.[8] A face shield should be used in conjunction with goggles when there is a significant splash hazard.
Skin and Body Protection Laboratory CoatA standard lab coat should be worn to protect against skin exposure from splashes and spills.[6][8] Ensure the lab coat is fully buttoned.
Respiratory Protection N95 Dust Mask (or equivalent)When handling the solid compound, a dust mask is recommended to prevent inhalation. All handling of powders should be performed in a well-ventilated area or a chemical fume hood.[1][2][9]
Footwear Closed-toe ShoesClosed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[6][8]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible.[9]

  • Conduct all work in a well-ventilated laboratory. For procedures involving the solid compound or aerosols, a chemical fume hood is required.

  • Before starting, clear the workspace of any unnecessary items to minimize contamination risk.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don safety glasses with side shields or chemical safety goggles.

  • If handling the solid compound, wear an N95 dust mask.

  • Finally, put on nitrile gloves, ensuring they are free of tears or defects.

3. Handling the Compound:

  • Solids: When weighing or transferring the solid, perform these actions in a fume hood to minimize inhalation of dust particles. Use a spatula or other appropriate tool to handle the material.

  • Solutions: When preparing solutions or working with the dissolved compound, handle all liquids within the fume hood. Use appropriate glassware and be mindful of potential splashes.

4. Post-Handling:

  • After handling is complete, decontaminate the work surface with an appropriate solvent and cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Wash hands thoroughly with soap and water after removing gloves.[1][9]

Disposal Plan: Waste Management Protocol

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection

Waste TypeContainerDisposal Procedure
Solid Waste Labeled Hazardous Waste ContainerIncludes excess solid compound and any contaminated items such as weigh boats, filter paper, and paper towels.[1]
Liquid Waste Labeled Hazardous Liquid Waste ContainerIncludes all solutions containing the compound. Ensure the container is chemically compatible and kept in secondary containment.[1]
Contaminated Sharps Designated Sharps ContainerNeedles, syringes, or any other contaminated sharp objects must be placed in a puncture-resistant sharps container.[1]
Contaminated PPE Labeled Hazardous Waste BagDispose of used gloves and other contaminated disposable PPE in a designated hazardous waste bag.

Step-by-Step Disposal Procedure

  • Container Selection: Choose a chemically compatible, leak-proof container for the specific type of waste.[1]

  • Labeling: Immediately label the waste container with "HAZARDOUS WASTE," the full chemical name ("this compound"), and the date of accumulation.[1]

  • Transfer: Carefully transfer the waste into the appropriate container, avoiding spills or creating dust.

  • Sealing: Securely seal the container when not in use. Do not overfill.

  • Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory.

  • Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[1]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify fume hood function prep2 Assemble necessary materials prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh/transfer solid in fume hood prep3->handle1 Begin work handle2 Prepare solution in fume hood handle1->handle2 handle3 Perform experimental procedure handle2->handle3 clean1 Segregate and dispose of waste handle3->clean1 Complete work clean2 Decontaminate work surfaces clean1->clean2 clean3 Doff PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
1,4-Dihydroxynaphthalene-2,3-dicarbonitrile
Reactant of Route 2
1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

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